molecular formula C6H6O2S B1665384 3-Methylthiophene-2-carboxylic acid CAS No. 23806-24-8

3-Methylthiophene-2-carboxylic acid

Cat. No.: B1665384
CAS No.: 23806-24-8
M. Wt: 142.18 g/mol
InChI Key: IFLKEBSJTZGCJG-UHFFFAOYSA-N
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Description

3-Methyl-2-thiophenecarboxylic acid has been used in the synthesis of zinc and cadmium carboxylate complexes.>AC30341 is a PqsE inhibitor. It binds to the active center, inhibiting PqsE's thioesterase activity in cell-based and in vitro assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylthiophene-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C6H6O2S/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLKEBSJTZGCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20178518
Record name 3-Methyl-2-thenoic acid
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Molecular Weight

142.18 g/mol
Source PubChem
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CAS No.

23806-24-8
Record name 3-Methyl-2-thiophenecarboxylic acid
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Record name 3-Methyl-2-thenoic acid
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Record name 3-Methyl-2-thenoic acid
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Record name 3-methyl-2-thenoic acid
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Foundational & Exploratory

Technical Whitepaper: 3-Methylthiophene-2-carboxylic Acid as a Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylthiophene-2-carboxylic acid (3-MT-2-CA) is a critical heterocyclic building block in modern drug discovery and agrochemical synthesis. Distinguished by its electron-rich thiophene core and the steric influence of the C3-methyl group, this moiety serves as a bioisostere for benzoic acid derivatives, offering improved lipophilicity and metabolic stability profiles.

This technical guide provides a comprehensive analysis of 3-MT-2-CA, moving beyond basic properties to explore its synthetic utility, derivatization pathways, and role as a pharmacophore in kinase inhibitors and anthelmintic agents.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The presence of the methyl group at the C3 position introduces a specific steric constraint that locks conformations in downstream amides and esters, a feature exploited in structure-based drug design to enhance binding affinity.

PropertySpecification
CAS Number 23806-24-8
IUPAC Name 3-Methylthiophene-2-carboxylic acid
Molecular Formula C₆H₆O₂S
Molecular Weight 142.18 g/mol
Appearance White to light yellow crystalline powder
Melting Point 147–149 °C
pKa (Predicted) 3.68 ± 0.10 (Acidic, typical of thiophene acids)
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in water
Electronic Character Electron-rich aromatic ring; susceptible to EAS at C4/C5

Synthetic Utility & Production Pathways[8]

The synthesis of 3-MT-2-CA is non-trivial due to the need for regioselectivity. Direct lithiation of 3-methylthiophene often yields a mixture of isomers (2- and 5-positions). The industrial standard relies on halogen-directed metallation or oxidation of acetyl precursors.

Core Synthesis Strategies
  • The Grignard Route (Industrial Preferred): This method ensures high regioselectivity. 3-Methylthiophene is first chlorinated to 2-chloro-3-methylthiophene. The chlorine atom directs the formation of the Grignard reagent, which is then quenched with CO₂. This avoids the formation of the 5-isomer.[1]

  • The Oxidation Route: Oxidation of 3-methyl-2-acetylthiophene using hypochlorite (Haloform reaction) or strong oxidants. While effective, the starting material is often more expensive.

Visualization of Synthesis Logic

SynthesisPathways Start 3-Methylthiophene Inter1 2-Chloro-3-methylthiophene Start->Inter1 NCS or SO2Cl2 (Chlorination) Inter2 Grignard Reagent (Thiophene-Mg-Cl) Inter1->Inter2 Mg, Alkyl Halide (Activation) Product 3-Methylthiophene-2-carboxylic Acid (CAS 23806-24-8) Inter2->Product 1. CO2 2. H3O+ AltStart 3-Methyl-2-acetylthiophene AltStart->Product NaOCl (Haloform) Oxidation

Figure 1: Primary industrial synthesis routes. The Grignard pathway (solid lines) offers superior regiocontrol compared to direct metallation.

Reactivity & Derivatization: The "What-If"

For the medicinal chemist, the value of 3-MT-2-CA lies in its reactivity. It possesses two distinct reactive centers: the Carboxylic Acid (C2) and the Thiophene Ring (C4/C5) .

Strategic Derivatization
  • Amide Coupling (C2): The acid is readily converted to amides using standard coupling agents (HATU, EDC). The C3-methyl group provides steric bulk that can protect the resulting amide bond from enzymatic hydrolysis in vivo.

  • Electrophilic Aromatic Substitution (C4/C5): The thiophene ring is electron-rich. Bromination typically occurs at the C5 position (alpha to sulfur), allowing for further cross-coupling (Suzuki-Miyaura) to build biaryl scaffolds.

Reaction Network Diagram

ReactionWeb Core 3-Methylthiophene-2-carboxylic Acid Amide Thiophene-2-carboxamides (Kinase Inhibitors) Core->Amide R-NH2, HATU/DIPEA (Amidation) Ester Ester Derivatives (Prodrugs) Core->Ester R-OH, H2SO4 (Fischer Esterification) Bromo 5-Bromo-3-methylthiophene -2-carboxylic acid Core->Bromo Br2, AcOH (Electrophilic Subst.) Biaryl Biaryl Scaffolds (via Suzuki Coupling) Bromo->Biaryl Ar-B(OH)2, Pd(0) (Cross-Coupling)

Figure 2: Divergent synthesis pathways from the core scaffold. The C5-bromination pathway is critical for extending the carbon skeleton.

Pharmaceutical Applications

Kinase Inhibitors

The 3-methylthiophene-2-carboxamide motif acts as a bioisostere for benzamides in kinase inhibitors. The sulfur atom in the thiophene ring can engage in specific non-covalent interactions (sulfur-aromatic interactions) with protein residues, while the C3-methyl group forces the carbonyl oxygen out of plane, potentially locking the bioactive conformation.

Anthelmintics & Insecticides

This acid is a key intermediate in the synthesis of Morantel and Pyrantel analogs. While these drugs often utilize the thiophene aldehyde, the acid serves as a stable, oxidatively robust precursor that can be reduced or decarboxylated as needed during complex assembly. Furthermore, halogenated derivatives (e.g., 4-bromo-3-methyl-2-thiophenecarbonyl chloride) are building blocks for 2,6-dihaloaryl 1,2,4-triazole insecticides.[2]

Experimental Protocol: Synthesis of a 3-Methylthiophene-2-carboxamide Derivative

Context: This protocol describes a standard self-validating workflow for coupling 3-MT-2-CA with a primary amine, a common step in library synthesis.

Reagents:

  • 3-Methylthiophene-2-carboxylic acid (1.0 eq)[3]

  • Amine (R-NH₂) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (Dimethylformamide) (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask, dissolve 3-MT-2-CA (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 15 minutes to generate the activated ester.

  • Addition: Add the amine (1.1 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup (Self-Validating):

    • Dilute with EtOAc (30 mL).

    • Wash with 1N HCl (2x) (Removes unreacted amine and DIPEA).

    • Wash with Sat. NaHCO₃ (2x) (Removes unreacted acid—critical for purity).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography if necessary.

Analytical Validation

To ensure the integrity of the starting material or synthesized product, rely on these analytical markers.

1H NMR Interpretation (DMSO-d6, 400 MHz)
  • δ 12.8-13.2 ppm (bs, 1H): Carboxylic acid proton (-COOH). Disappears on D₂O shake.

  • δ 7.6 ppm (d, 1H): Thiophene C5-H (Doublet due to coupling with C4).

  • δ 6.9 ppm (d, 1H): Thiophene C4-H.

  • δ 2.4 ppm (s, 3H): Methyl group at C3. (Distinct singlet, integrated to 3).

HPLC Purity
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 254 nm (Thiophene absorption).

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood. The compound is a solid but can sublime or create dust.

  • Storage: Store at 2-8°C, protected from light. Thiophene derivatives can darken upon extended light exposure due to slow oxidation/polymerization.

References

  • National Institute of Standards and Technology (NIST). 3-Methyl-2-thiophenecarboxylic acid - Gas Chromatography and Mass Spectra. NIST Chemistry WebBook.[4] Link

  • Sigma-Aldrich. 3-Methyl-2-thiophenecarboxylic acid Product Specification & Safety Data Sheet.Link

  • ChemicalBook. Synthesis and Industrial Production Routes for Thiophene Carboxylic Acids.Link

  • Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. (2007).[2] Link

  • PubChem. Compound Summary: 3-Methylthiophene-2-carboxylic acid.[5][3][6][2] National Library of Medicine. Link

Sources

Precision Analytics & Synthetic Utility: A Technical Profile of 3-Methylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylthiophene-2-carboxylic acid (CAS: 23806-24-8) is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for ortho-toluic acid derivatives.[1][2] Its structural rigidity and electronic properties make it a preferred scaffold for optimizing ligand-binding affinity in kinase inhibitors and antimicrobial agents. This guide provides a definitive technical analysis of its molecular weight, physicochemical profile, and synthetic utility, designed for researchers requiring high-fidelity data for stoichiometric calculations and process scaling.

Fundamental Chemical Identity

The precise molecular weight of 3-Methylthiophene-2-carboxylic acid is the cornerstone of all downstream stoichiometric calculations. In drug development, where molarity drives potency assays, using the exact isotopic mass is non-negotiable.

ParameterValueTechnical Note
Molecular Weight (Average) 142.18 g/mol Used for bulk gravimetric preparation.
Monoisotopic Mass 142.00885 g/mol Critical for High-Resolution Mass Spectrometry (HRMS).
Molecular Formula C₆H₆O₂SSulfur contributes significantly to the mass defect.
CAS Registry Number 23806-24-8Unique identifier for regulatory filing.[3]
SMILES CC1=C(SC=C1)C(=O)OMachine-readable string for chemoinformatics.
Structural Insight

The compound features a thiophene ring substituted at the C3 position with a methyl group and at the C2 position with a carboxylic acid.[4] This ortho-like substitution pattern induces steric strain that forces the carboxylic acid out of planarity, influencing both solubility and pKa compared to its unsubstituted analogs.

Physicochemical Profiling

Understanding the physical behavior of this compound is essential for purification and formulation. The following data aggregates experimental values and high-confidence predictive models.

PropertyValueExperimental Context
Physical State Solid (Crystalline powder)White to light yellow; color deepens upon oxidation.
Melting Point 147–149 °CSharp melting range indicates high purity (>98%).
Boiling Point ~230 °C (Predicted)Decomposition often precedes boiling; sublimation may occur under high vacuum.
pKa (Acid) 3.68 ± 0.10Stronger acid than benzoic acid (pKa 4.2) due to the electron-withdrawing nature of sulfur.
LogP 1.8Moderate lipophilicity; suitable for organic extraction (DCM, EtOAc).
Solubility Low in Water; High in Ethanol, DMSORequires basic buffer (pH > 8) for aqueous dissolution.

Analytical Verification: A Self-Validating System

In a research setting, trusting the label is insufficient. The following protocol outlines a self-validating analytical workflow to confirm identity and purity before introducing the compound into a synthesis campaign.

A. Mass Spectrometry (MS)[5]
  • Technique: ESI- (Electrospray Ionization, Negative Mode) or EI (Electron Impact).

  • Target Signal:

    • ESI-: Look for the [M-H]⁻ peak at 141.0 m/z .

    • EI: Look for the Molecular Ion (M⁺) at 142 m/z .

  • Fragmentation Pattern: A characteristic loss of -OH (M-17) or -COOH (M-45) is often observed in EI, confirming the carboxylic acid functionality.

B. Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum provides definitive structural proof.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Signals:

    • δ ~2.4 ppm (3H, singlet): Methyl group attached to the thiophene ring.

    • δ ~6.9 ppm (1H, doublet, J≈5 Hz): Thiophene proton at C4.

    • δ ~7.5 ppm (1H, doublet, J≈5 Hz): Thiophene proton at C5.

    • δ ~12-13 ppm (1H, broad singlet): Carboxylic acid proton (exchangeable with D₂O).

Analytical Workflow Diagram

The following diagram illustrates the logic flow for accepting a batch of 3-Methylthiophene-2-carboxylic acid.

AnalyticalWorkflow Start Raw Material (Batch Receipt) Visual Visual Inspection (White/Yellow Solid) Start->Visual MP_Check Melting Point Check (Target: 147-149°C) Visual->MP_Check NMR 1H NMR Analysis (DMSO-d6) MP_Check->NMR MS Mass Spectrometry (Target: 142 m/z) NMR->MS Decision Data Correlation MS->Decision Approve RELEASE for Synthesis Decision->Approve Conforms Reject REJECT / Recrystallize Decision->Reject Deviates

Figure 1: Quality Control Decision Matrix for 3-Methylthiophene-2-carboxylic acid.

Synthetic Pathways & Production[6]

For researchers needing to synthesize this compound de novo or understand its impurity profile, two primary pathways are utilized.

Pathway A: Grignard Carboxylation (Scalable)

This method is preferred for multi-gram to kilogram scale production due to the availability of the halogenated precursor.

  • Precursor: 2-Chloro-3-methylthiophene.

  • Reagent: Magnesium turnings (formation of Grignard reagent) followed by CO₂ (dry ice).

  • Mechanism: The nucleophilic carbon attacks the electrophilic CO₂, forming the carboxylate salt.

Pathway B: Lithiation (Laboratory Scale)

This method offers higher precision but requires cryogenic conditions (-78 °C).

  • Precursor: 3-Methylthiophene.[2]

  • Reagent: n-Butyllithium (n-BuLi).

  • Selectivity: Lithiation occurs selectively at the C2 position (alpha to sulfur) due to the directing effect of the heteroatom.

SynthesisPathways Precursor1 3-Methylthiophene Lithiation 1. n-BuLi, THF, -78°C (Direct Lithiation) Precursor1->Lithiation Precursor2 2-Chloro-3-methylthiophene Grignard 1. Mg, Ether 2. CO2 (gas) Precursor2->Grignard Intermediate Intermediate: 2-Metallo-3-methylthiophene Lithiation->Intermediate Grignard->Intermediate Quench Acid Hydrolysis (HCl) Intermediate->Quench Product 3-Methylthiophene-2-carboxylic acid Quench->Product

Figure 2: Convergent synthetic strategies for accessing the target carboxylic acid.

Applications in Drug Discovery[7][8]

3-Methylthiophene-2-carboxylic acid is not merely a reagent; it is a strategic scaffold.

Bioisosterism

It is frequently used as a bioisostere for 2-methylbenzoic acid (o-toluic acid) . The thiophene ring is electron-rich compared to benzene, potentially enhancing pi-pi stacking interactions within a protein binding pocket. The sulfur atom can also engage in specific non-covalent interactions (sulfur-aromatic interactions).

Key Therapeutic Areas[4]
  • Kinase Inhibitors: Used to synthesize thiophene-2-carboxamides, which serve as ATP-competitive inhibitors.

  • Antimicrobials: Converted into thiourea derivatives that exhibit broad-spectrum antifungal and antibacterial activity against resistant strains like S. aureus [1].

  • Metal Complexation: The carboxylic acid moiety acts as a ligand for Zinc and Cadmium complexes, relevant in metallodrug research [2].

Handling and Stability

  • Storage: Store at 2-8°C. While stable at room temperature, cooler temperatures prevent slow decarboxylation or oxidation over long periods.

  • Safety: Classified as an Irritant (Xi).[2] It causes skin and eye irritation (H315, H319). Always handle in a fume hood to avoid inhalation of dust.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for salt formation).

References

  • NIH/PubMed : Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available at: [Link]

  • PubChem : 3-methylthiophene-2-carboxylic acid Compound Summary. Available at: [Link]

Sources

3-Methylthiophene-2-carboxylic acid melting point

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Melting Point of 3-Methylthiophene-2-carboxylic Acid

Introduction

3-Methylthiophene-2-carboxylic acid is a heterocyclic building block of significant interest to researchers and professionals in drug development and materials science. As a derivative of thiophene, it serves as a crucial precursor in the synthesis of a wide array of more complex molecules, including pharmacologically active compounds and functional materials.[1][2] The precise characterization of its fundamental physicochemical properties is paramount for ensuring the reliability and reproducibility of synthetic protocols and the quality of the final products.

Among these properties, the melting point stands out as a critical first-line indicator of identity and purity.[3] This guide provides an in-depth examination of the melting point of 3-Methylthiophene-2-carboxylic acid, detailing its established value, the methodologies for its accurate determination, and the underlying scientific principles that govern this thermal transition. This document is intended to serve as a comprehensive resource for scientists who handle this compound, ensuring that its quality is rigorously controlled and validated.

Physicochemical Profile

A summary of the key physicochemical properties of 3-Methylthiophene-2-carboxylic acid provides essential context for its handling, storage, and application.

PropertyValueSource(s)
CAS Number 23806-24-8[4][5][6]
Molecular Formula C₆H₆O₂S[5][6]
Molecular Weight 142.18 g/mol [5]
Appearance White to light yellow or light orange solid/crystal powder[4][6]
Melting Point 147-149 °C (lit.)[4][5][6]
pKa 3.68 ± 0.10 (Predicted)[4][6]
Storage Temperature 2-8°C, protect from light[4][6]

The Critical Role of Melting Point in Compound Validation

The melting point of a pure crystalline solid is a distinct and sharp thermal transition. For 3-Methylthiophene-2-carboxylic acid, the literature consistently reports a melting range of 147-149 °C .[4][5][6] This narrow range is characteristic of a substance with high purity.

The determination of the melting point serves two primary functions in a laboratory setting:

  • Identification: By comparing the experimentally determined melting point to the established literature value, a scientist can gain confidence in the identity of the synthesized or procured compound.

  • Purity Assessment: The presence of impurities disrupts the crystal lattice of the solid, which typically results in two observable effects: a depression of the melting point and a broadening of the melting range.[3][7] Therefore, a wide or depressed melting range is a strong indicator of an impure sample, necessitating further purification steps, such as recrystallization.

Methodologies for Accurate Melting Point Determination

The choice of methodology for melting point determination depends on the required accuracy, sample amount, and available instrumentation. Two prevalent methods in the pharmaceutical and chemical research industries are the capillary tube method and Differential Scanning Calorimetry (DSC).[3]

Method 1: Capillary Tube Melting Point Determination

This is a classical, yet highly effective, visual-based method for determining the melting range of a solid.[8][9] The principle involves heating a small, finely powdered sample packed into a glass capillary tube at a controlled rate and observing the temperatures at which the phase transition from solid to liquid begins and ends.

  • Sample Preparation:

    • Ensure the 3-Methylthiophene-2-carboxylic acid sample is completely dry and homogenous. If necessary, gently grind the crystals into a fine powder using a mortar and pestle. This ensures uniform heat distribution.

  • Capillary Packing:

    • Tamp the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample tightly into the bottom, sealed end. A packed column height of 2-4 mm is ideal. Proper packing is crucial to avoid air pockets that can lead to inaccurate readings.

  • Instrument Setup:

    • Place the packed capillary into the heating block of a melting point apparatus.

    • Set a rapid heating ramp to quickly approach the expected melting point (e.g., to ~135 °C).

  • Measurement:

    • Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to a slow, controlled ramp of 1-2 °C per minute as per pharmacopeia guidelines.[10] A slow ramp rate is essential for allowing the system to maintain thermal equilibrium, ensuring an accurate reading.

    • Record T₁ (Onset): The temperature at which the first drop of liquid becomes visible.

    • Record T₂ (Clear Point): The temperature at which the entire sample has transitioned into a clear liquid.

  • Reporting:

    • The melting point is reported as the range from T₁ to T₂. For a pure sample of 3-Methylthiophene-2-carboxylic acid, this should fall within the 147-149 °C range.

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement A Dry & Homogenize Sample B Grind to Fine Powder A->B C Tamp Capillary into Sample B->C D Pack Sample to 2-4 mm C->D E Insert into Apparatus D->E F Rapid Heat to ~135°C E->F G Slow Heat (1-2°C/min) F->G H Observe & Record T1 (Onset) G->H I Observe & Record T2 (Clear Point) H->I J J I->J Report Range (T1 - T2) G cluster_prep Sample Preparation cluster_run DSC Analysis cluster_analysis Data Analysis A Weigh 2-5 mg of Sample B Place in Aluminum Pan A->B C Hermetically Seal Pan B->C D Place Sample & Reference in DSC C->D E Equilibrate at 25°C D->E F Heat at 10°C/min under N2 E->F G Generate Thermogram F->G H Determine Onset & Peak Temp. G->H I Integrate Peak Area for ΔHfus G->I J J I->J Report Onset, Peak T, ΔHfus

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Applications in Research and Drug Development

3-Methylthiophene-2-carboxylic acid and its derivatives are valuable intermediates in medicinal chemistry. Thiophene-based compounds are known to exhibit a wide range of biological activities, including antibacterial, antioxidant, and antitumor properties. [1]For example, derivatives of 2-aminothiophene-3-carboxylic acid have been investigated as selective cytostatic agents against various cancer cell lines. [11]The reliable synthesis of these complex molecules begins with well-characterized starting materials, making the verification of properties like the melting point of 3-Methylthiophene-2-carboxylic acid a foundational step in the drug discovery pipeline. [2]

Conclusion

The melting point of 3-Methylthiophene-2-carboxylic acid, established at 147-149 °C, is a fundamental physical constant that is indispensable for its identification and quality control. Accurate determination of this property, whether through the classical capillary method or the more quantitative DSC analysis, is a non-negotiable step in ensuring the integrity of experimental work. By adhering to rigorous analytical protocols, researchers and drug development professionals can confidently use this versatile building block to advance the frontiers of science and medicine.

References

  • Melting Point Determination in Pharmaceutical Industry . NANOLAB. [Link]

  • Measuring the Melting Point . Westlab. [Link]

  • 3-Methylthiophene-2-carboxylic acid - High purity | EN . Georganics. [Link]

  • Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 . PubChem. [Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents . PubMed. [Link]

  • Method for producing 3-methyl-2-thiophenecarboxylic acid.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives . PMC - NIH. [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts . Semantic Scholar. [Link]

  • Melting Point Determination . ResolveMass Laboratories Inc.. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides . Beilstein Journals. [Link]

  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof . ResearchGate. [Link]

  • Determination of Melting Points According to Pharmacopeia . thinkSRS.com. [Link]

  • CID 156674531 | C6H6O2S . PubChem. [Link]

  • Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha . TU Delft Repository. [Link]

  • Melting Point Determination . Analytical Testing Labs. [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES . Semantic Scholar. [Link]

Sources

synthesis of 3-Methylthiophene-2-carboxylic acid from 3-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Methylthiophene-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the principal methodologies for the synthesis of 3-Methylthiophene-2-carboxylic acid, a pivotal intermediate in the fields of pharmaceutical and agrochemical development. We delve into the mechanistic underpinnings of the most prevalent synthetic routes, offering detailed, field-proven experimental protocols. The guide emphasizes the causality behind procedural choices, addresses critical safety considerations for hazardous reagents, and outlines robust methods for product purification and characterization. This document is intended for researchers, chemists, and process development professionals seeking a thorough and practical understanding of this essential synthesis.

Introduction: The Strategic Importance of 3-Methylthiophene-2-carboxylic Acid

3-Methylthiophene-2-carboxylic acid (CAS No: 23806-24-8) is a highly valuable heterocyclic building block.[1][2] Its thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] The specific arrangement of the methyl and carboxylic acid groups at the 2 and 3 positions provides a unique steric and electronic profile, making it a critical precursor for creating complex molecular architectures, including new families of insecticides and potential therapeutics targeting pathways like RhoA/ROCK.[5][6] The ability to efficiently and reliably synthesize this compound is therefore of paramount importance for advancing drug discovery and crop protection research.[4][7]

This guide will focus on the two most industrially relevant and scientifically robust methods for its preparation from 3-methylthiophene:

  • Direct C-H Functionalization via Lithiation: A direct, one-pot approach involving metalation and subsequent carboxylation.

  • Grignard Reagent-Mediated Synthesis: A two-step pathway involving initial halogenation followed by Grignard formation and carboxylation.

Chapter 1: Mechanistic Principles and Strategic Considerations

The synthesis of 3-Methylthiophene-2-carboxylic acid hinges on the regioselective functionalization of the 3-methylthiophene ring. The electron-donating methyl group at the C3 position directs deprotonation and metallation preferentially to the adjacent C2 position, a classic example of directed ortho-metalation (DoM) in heterocyclic chemistry.

Mechanism: Direct Lithiation Pathway

This is often the preferred laboratory-scale method due to its efficiency and atom economy. The reaction proceeds via two key steps:

  • Deprotonation (Lithiation): A strong organolithium base, typically n-butyllithium (n-BuLi), selectively abstracts the acidic proton from the C2 position of 3-methylthiophene. This is the most kinetically and thermodynamically favored site due to the directing effect of the C3-methyl group and the stabilizing effect of the sulfur atom on the resulting carbanion. The reaction is performed under anhydrous, inert conditions at low temperatures to prevent side reactions.

  • Carboxylation: The resulting 2-lithiated intermediate is a potent nucleophile. It readily attacks the electrophilic carbon of solid carbon dioxide (dry ice), forming a lithium carboxylate salt.

  • Acidic Work-up: Subsequent quenching with an aqueous acid (e.g., HCl) protonates the carboxylate salt to yield the final 3-Methylthiophene-2-carboxylic acid.

G cluster_0 Direct Lithiation & Carboxylation 3-MT 3-Methylthiophene Li_Intermediate 2-Lithio-3-methylthiophene (Intermediate) 3-MT->Li_Intermediate 1. Deprotonation     (-78 °C to 0 °C) nBuLi n-Butyllithium (in THF/Hexanes) Salt Lithium 3-Methylthiophene-2-carboxylate Li_Intermediate->Salt 2. Carboxylation      (Nucleophilic Attack) CO2 CO2 (Dry Ice) Product 3-Methylthiophene-2-carboxylic acid Salt->Product 3. Acidic Work-up H3O Aqueous Acid (e.g., HCl)

Caption: Reaction mechanism for the direct lithiation pathway.

Mechanism: Grignard Pathway

This method avoids the use of pyrophoric n-BuLi, which can be advantageous for larger-scale operations, but requires an additional synthetic step.

  • Regioselective Halogenation: 3-methylthiophene is first halogenated at the C2 position. Chlorination using agents like sulfuryl chloride (SO₂Cl₂) is common and efficient.[8]

  • Grignard Reagent Formation: The resulting 2-halo-3-methylthiophene is reacted with magnesium metal in an ethereal solvent (like THF) to form the corresponding Grignard reagent, 2-(chloromagnesio)-3-methylthiophene.[8] The presence of an alkyl halide can sometimes improve the conversion.[8]

  • Carboxylation & Work-up: Similar to the lithiation route, the Grignard reagent is then carboxylated by bubbling gaseous CO₂ or by adding dry ice, followed by acidic work-up to furnish the desired carboxylic acid.[8][9]

G cluster_1 Grignard-Mediated Synthesis cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Grignard Reaction & Carboxylation 3-MT 3-Methylthiophene Halo_MT 2-Chloro-3-methylthiophene 3-MT->Halo_MT SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) Halo_MT2 2-Chloro-3-methylthiophene Grignard Thienylmagnesium Chloride (Grignard Reagent) Halo_MT2->Grignard Formation Mg Magnesium (Mg) (in THF) Salt Magnesium Carboxylate Salt Grignard->Salt Carboxylation CO2 CO₂ Product 3-Methylthiophene-2-carboxylic acid Salt->Product Work-up H3O Aqueous Acid

Caption: Workflow for the Grignard-mediated synthesis pathway.

Chapter 2: Validated Experimental Protocols

Critical Safety Note: The protocols described involve highly reactive and hazardous materials. A thorough risk assessment must be conducted before any work begins. All operations must be performed in a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety goggles, and appropriate gloves, must be worn.[10]

Protocol A: Synthesis via Direct Lithiation and Carboxylation

This protocol is optimized for a high-yield, one-pot synthesis at the laboratory scale.

Table 1: Reagents and Materials for Protocol A

ReagentFormulaMW ( g/mol )AmountMolesEquiv.
3-MethylthiopheneC₅H₆S98.1710.0 g0.1021.0
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.0644.8 mL0.1121.1
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mL--
Carbon Dioxide (Dry Ice)CO₂44.01~100 g~2.27~22
Hydrochloric Acid (2 M)HCl36.46~150 mL--
Diethyl Ether(C₂H₅)₂O74.12300 mL--

Step-by-Step Methodology:

  • Reactor Setup: A 500 mL three-necked, round-bottom flask is oven-dried, assembled hot, and allowed to cool to room temperature under a stream of dry nitrogen or argon. Equip the flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

  • Initial Charging: Charge the flask with 3-methylthiophene (10.0 g, 0.102 mol) and anhydrous THF (200 mL) via syringe.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (44.8 mL of a 2.5 M solution in hexanes, 0.112 mol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Anion Formation: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 0 °C. Stir at 0 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.

  • Carboxylation: Cool the mixture back down to -78 °C. Carefully and quickly add an excess of crushed dry ice pellets to the flask. A vigorous reaction will occur. Caution: Rapid CO₂ sublimation can cause pressure build-up. Ensure adequate venting.

  • Quenching: Once the addition of dry ice is complete, allow the mixture to slowly warm to room temperature overnight, allowing excess CO₂ to sublime.

  • Acidification & Extraction: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH 1-2 with 2 M HCl. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: Synthesis via Grignard Reagent

This two-step protocol is adapted from patented industrial methods and is suitable for scales where avoiding n-BuLi is preferred.[8]

Step B1: Chlorination of 3-Methylthiophene

Table 2: Reagents for Chlorination

ReagentFormulaMW ( g/mol )AmountMolesEquiv.
3-MethylthiopheneC₅H₆S98.1720.0 g0.2041.0
Sulfuryl ChlorideSO₂Cl₂134.9728.6 g0.2121.04
Ethyl AcetateC₄H₈O₂88.11100 mL--

Methodology:

  • Setup: In a 250 mL flask equipped with a stirrer, thermometer, and dropping funnel, add 3-methylthiophene (20.0 g).

  • Reaction: Cool the flask in an ice bath. Add sulfuryl chloride (28.6 g) dropwise, maintaining the internal temperature at or below 15 °C.[8]

  • Aging: Stir the reaction mixture at this temperature for 1 hour after the addition is complete.[8]

  • Work-up: Dilute the reaction solution with ethyl acetate, wash with water, and then with a 10% aqueous sodium hydroxide solution.[8] Dry the organic layer and concentrate under reduced pressure. The crude 2-chloro-3-methylthiophene can be purified by vacuum distillation.

Step B2: Grignard Formation and Carboxylation

Table 3: Reagents for Grignard Reaction

ReagentFormulaMW ( g/mol )AmountMolesEquiv.
2-Chloro-3-methylthiopheneC₅H₅ClS132.6120.0 g0.1511.0
Magnesium TurningsMg24.314.0 g0.1651.1
Anhydrous THFC₄H₈O72.11150 mL--
Carbon Dioxide (gas)CO₂44.01Excess--

Methodology:

  • Grignard Initiation: In an oven-dried, three-necked flask under nitrogen, place magnesium turnings (4.0 g). Add a small portion of the 2-chloro-3-methylthiophene dissolved in anhydrous THF. Gentle heating or the addition of an iodine crystal may be required to initiate the reaction.

  • Grignard Formation: Once initiated, add the remaining solution of 2-chloro-3-methylthiophene dropwise to maintain a gentle reflux. After addition, continue to stir at room temperature for 2 hours to ensure complete formation.

  • Carboxylation: Cool the Grignard solution to 0-10 °C. Bubble dry CO₂ gas through the solution for 2-3 hours with vigorous stirring.[8] Alternatively, pour the Grignard solution over an excess of crushed dry ice.

  • Work-up: After carboxylation, slowly add water and then acidify to pH 2 with concentrated HCl.[8] The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Chapter 3: Product Purification and Characterization

The crude 3-Methylthiophene-2-carboxylic acid obtained from either method is typically a pale brown or cream-colored solid.[11]

  • Purification: The most effective method of purification is recrystallization . Suitable solvents include aqueous ethanol, toluene, or heptane. An alternative method involves dissolving the crude product in an aqueous base (e.g., NaHCO₃), washing with an organic solvent like ether to remove neutral impurities, and then re-precipitating the pure acid by adding aqueous HCl.[8]

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 4: Expected Analytical Data

AnalysisExpected Result
Appearance White to pale cream powder[11]
Melting Point 147-149 °C[1]
¹H NMR (CDCl₃)δ ~2.5 (s, 3H, -CH₃), ~7.1 (d, 1H, thiophene-H), ~7.5 (d, 1H, thiophene-H), ~11-12 (br s, 1H, -COOH)
¹³C NMR (CDCl₃)δ ~15.0 (-CH₃), ~125-145 (4x thiophene-C), ~168.0 (-COOH)
Assay ≥97.5% (by GC or Titration)[11]

Chapter 4: Critical Safety and Handling Protocols

Working with the reagents for this synthesis demands strict adherence to safety protocols.

  • n-Butyllithium: This reagent is pyrophoric (ignites spontaneously in air) and reacts violently with water.[12][13] It must be handled under an inert atmosphere (nitrogen or argon) at all times using syringe or cannula techniques.[14] All glassware must be rigorously dried. Spills must be quenched with an inert material like sand, not water.

  • Sulfuryl Chloride: This is a highly corrosive and toxic liquid that reacts with moisture to release HCl and sulfuric acid. Handle only in a fume hood with acid-resistant gloves and face protection.[8]

  • Waste Disposal: Unused n-BuLi must be quenched carefully. A common procedure involves slow, dropwise addition of the n-BuLi solution to a stirred, cooled solution of isopropanol in hexanes. This process is exothermic and releases flammable gases. All chemical waste must be disposed of according to institutional and local regulations.[14]

Conclusion

The is a well-established transformation that can be achieved effectively through either direct lithiation or a Grignard-based approach. The choice of method often depends on the scale of the reaction and the laboratory's capabilities for handling pyrophoric reagents. The direct lithiation pathway offers a more streamlined, one-pot procedure ideal for research and development, while the Grignard method provides a viable alternative for larger-scale synthesis where avoiding n-butyllithium is a priority. Both routes, when executed with careful attention to reaction conditions and safety protocols, provide reliable access to this crucial chemical intermediate.

References

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An In-depth Technical Guide to 3-Methylthiophene-2-carboxylic acid: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Substituted Thiophene Core

3-Methylthiophene-2-carboxylic acid is a heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry, materials science, and agrochemicals.[1][2] Its rigid thiophene core, substituted with both a carboxylic acid and a methyl group, provides a unique scaffold for the synthesis of a diverse array of more complex molecules. The interplay between the electron-rich thiophene ring and the electron-withdrawing carboxylic acid group dictates its reactivity and makes it a valuable synthon for targeted molecular design.

This technical guide provides a comprehensive overview of 3-Methylthiophene-2-carboxylic acid, from its synthesis and characterization to its reactivity and applications. We will delve into the practical aspects of its preparation, explore its chemical behavior, and highlight its utility in the development of novel functional molecules.

Physicochemical Properties and Safety Considerations

A summary of the key physicochemical properties of 3-Methylthiophene-2-carboxylic acid is presented in Table 1.

Table 1: Physicochemical Properties of 3-Methylthiophene-2-carboxylic acid

PropertyValueReference(s)
Molecular Formula C₆H₆O₂S
Molecular Weight 142.18 g/mol
CAS Number 23806-24-8
Appearance Light red to white solid[3]
Melting Point 147-149 °C
Purity Typically ≥98%

Safety Profile:

3-Methylthiophene-2-carboxylic acid is classified as an irritant.[3] It may cause respiratory irritation, skin irritation, and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated fume hood.[3] It is a non-combustible solid, but containers may burn in a fire.[3]

Synthesis of 3-Methylthiophene-2-carboxylic acid: A Detailed Protocol

The most common and efficient method for the synthesis of 3-Methylthiophene-2-carboxylic acid is through the carboxylation of a Grignard reagent derived from 2-halo-3-methylthiophene.[4][5] A detailed protocol based on patented procedures is provided below.[4]

Experimental Protocol: Grignard Carbonation

This two-step process involves the initial chlorination of 3-methylthiophene followed by the formation of the Grignard reagent and subsequent carboxylation.

Step 1: Synthesis of 2-Chloro-3-methylthiophene

  • Materials:

    • 3-Methylthiophene

    • Sulfuryl chloride (SO₂Cl₂)

    • Anhydrous solvent (e.g., dichloromethane)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylthiophene in the anhydrous solvent.

    • Cool the solution in an ice bath.

    • Slowly add sulfuryl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, carefully quench the reaction with water.

    • Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 2-chloro-3-methylthiophene.

Step 2: Synthesis of 3-Methylthiophene-2-carboxylic acid

  • Materials:

    • 2-Chloro-3-methylthiophene

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Ethyl bromide (as an initiator)

    • Dry ice (solid carbon dioxide)

    • Hydrochloric acid (concentrated)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

    • Add a small crystal of iodine and gently heat with a heat gun under a stream of nitrogen to activate the magnesium.

    • Add anhydrous THF to cover the magnesium.

    • Add a few drops of ethyl bromide to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

    • Slowly add a solution of 2-chloro-3-methylthiophene in anhydrous THF to the activated magnesium suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to room temperature and then to -78 °C using a dry ice/acetone bath.

    • Carefully add crushed dry ice to the reaction mixture in small portions. A vigorous reaction will occur.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture to a pH of approximately 2 with concentrated hydrochloric acid.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 3-Methylthiophene-2-carboxylic acid.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Diagram 1: Synthesis of 3-Methylthiophene-2-carboxylic acid

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Grignard Carbonation 3-Methylthiophene 3-Methylthiophene 2-Chloro-3-methylthiophene 2-Chloro-3-methylthiophene 3-Methylthiophene->2-Chloro-3-methylthiophene SO2Cl2 Grignard Reagent Grignard Reagent 2-Chloro-3-methylthiophene->Grignard Reagent Mg, THF, EtBr (cat.) Carboxylate Salt Carboxylate Salt Grignard Reagent->Carboxylate Salt 1. CO2 (dry ice) 3-Methylthiophene-2-carboxylic acid 3-Methylthiophene-2-carboxylic acid Carboxylate Salt->3-Methylthiophene-2-carboxylic acid 2. H3O+

Caption: Synthetic pathway to 3-Methylthiophene-2-carboxylic acid.

Spectroscopic Characterization

¹H NMR Spectroscopy:

A ¹H NMR spectrum of 3-Methylthiophene-2-carboxylic acid has been reported.[6] The expected signals would include a singlet for the methyl protons, two doublets for the thiophene ring protons, and a broad singlet for the carboxylic acid proton.

¹³C NMR, IR, and Mass Spectrometry:

For reference, the spectroscopic data for Methyl 3-methylthiophene-2-carboxylate is summarized in Table 2.[7] The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[8]

Table 2: Spectroscopic Data for Methyl 3-methylthiophene-2-carboxylate

TechniqueKey Signals/FragmentsReference
¹H NMR Signals corresponding to methyl ester, thiophene ring, and methyl group protons.[7]
¹³C NMR Resonances for the carbonyl carbon, thiophene ring carbons, and methyl carbons.[7]
IR Spectroscopy Strong C=O stretching vibration.[7]
Mass Spectrometry (GC-MS) Molecular ion peak (m/z) at 156, with characteristic fragmentation.[7]

Chemical Reactivity and Derivatization

The chemical reactivity of 3-Methylthiophene-2-carboxylic acid is governed by the functional groups present: the carboxylic acid and the substituted thiophene ring.

Reactions of the Carboxylic Acid Group

Esterification:

The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification.[9][10] This typically involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For the synthesis of the methyl ester, methanol is used in excess, often as the solvent.[11]

Diagram 2: Fischer Esterification of 3-Methylthiophene-2-carboxylic acid

G 3-Methylthiophene-2-carboxylic acid 3-Methylthiophene-2-carboxylic acid Methyl 3-methylthiophene-2-carboxylate Methyl 3-methylthiophene-2-carboxylate 3-Methylthiophene-2-carboxylic acid->Methyl 3-methylthiophene-2-carboxylate CH3OH, H+ (cat.)

Caption: Esterification to form the corresponding methyl ester.

Amidation:

Amides can be synthesized by the reaction of the carboxylic acid with ammonia or primary/secondary amines.[12][13] The reaction typically proceeds via an initial acid-base reaction to form an ammonium carboxylate salt, which upon heating, dehydrates to form the amide.[13] More modern methods may employ coupling agents to facilitate amide bond formation under milder conditions.

Reactions of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. The directing effects of the methyl (activating, ortho-, para-directing) and carboxylic acid (deactivating, meta-directing) groups will influence the position of substitution.

Bromination:

Electrophilic bromination of substituted thiophenes is a common transformation.[1][14] In the case of 3-methylthiophene, bromination can be directed to specific positions.[14] For 3-Methylthiophene-2-carboxylic acid, the position of bromination will be influenced by the combined directing effects of the substituents.

Applications in Research and Development

3-Methylthiophene-2-carboxylic acid and its derivatives have shown promise in several areas of research, particularly in drug discovery.

Anticancer and Cytostatic Agents:

Derivatives of thiophene-2-carboxylic acid have been investigated for their antiproliferative and cytostatic activities.[15][16][17][18] For instance, certain 2-aminothiophene-3-carboxylic acid esters have demonstrated selective cytostatic effects against various cancer cell lines.[15][16]

Antiviral Activity:

The thiophene nucleus is a scaffold of interest in the development of antiviral agents. While specific data for derivatives of 3-Methylthiophene-2-carboxylic acid is limited, the broader class of thiophene derivatives has been explored for this purpose.[19]

Agrochemicals:

Halogenated derivatives of 3-Methylthiophene-2-carboxylic acid have been utilized as key building blocks in the synthesis of novel insecticides.[20] This highlights the importance of this scaffold in the development of new crop protection agents.

Conclusion: A Versatile Scaffold with Broad Potential

3-Methylthiophene-2-carboxylic acid is a valuable and versatile building block with applications spanning from medicinal chemistry to materials science. Its synthesis is well-established, and its reactivity allows for a wide range of derivatizations. As research into novel therapeutics, functional materials, and agrochemicals continues, the utility of this substituted thiophene core is likely to expand, making it a key compound for researchers and scientists in these fields.

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  • Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - MDPI. (n.d.). Accessed January 30, 2026. [Link]

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  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC - NIH. (2024). Accessed January 30, 2026. [Link]

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  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. (n.d.). Accessed January 30, 2026. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. (n.d.). Accessed January 30, 2026. [Link]

  • formation of amide by carboxylic acid| phthalimide| L-12 - YouTube. (2022). Accessed January 30, 2026. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Accessed January 30, 2026. [Link]

  • What is the product of the reaction of a carboxylic acid and ammonia? - Quora. (2015). Accessed January 30, 2026. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Accessed January 30, 2026. [Link]

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The Discovery and Enduring Legacy of Thiophene Carboxylic Acids: A Technical Guide for Modern Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From a Benzene Impurity to a Cornerstone of Modern Chemistry

The journey of thiophene and its derivatives is a testament to the serendipitous nature of scientific discovery and the subsequent decades of methodical exploration that unlock the true potential of a novel molecular scaffold. The story begins not with a targeted synthesis, but with a persistent impurity in benzene. In 1882, the German chemist Viktor Meyer, while performing a routine lecture demonstration known as the "indophenin test," observed that the reaction—a color change to blue upon mixing with isatin and sulfuric acid—failed with pure benzene.[1] This keen observation led him to isolate the responsible sulfur-containing heterocycle, which he named thiophene.[2][3] Meyer's initial work, spanning from 1883 to 1888, laid the foundation for our understanding of this new class of aromatic compounds.[4] This guide delves into the rich history and discovery of a pivotal class of thiophene derivatives: the thiophene carboxylic acids. We will explore the evolution of their synthesis, their unique physicochemical properties, and their expanding role as indispensable building blocks in drug discovery and materials science.

The Dawn of Thiophene Carboxylic Acids: Early Synthetic Endeavors

Following the discovery of thiophene, the scientific community embarked on exploring its reactivity and developing a deeper understanding of its chemical nature. The introduction of a carboxylic acid functionality onto the thiophene ring was a logical and crucial step, as it provided a handle for further chemical transformations and the synthesis of more complex molecules.

Thiophene-2-carboxylic Acid: The First to be Conquered

The 2-position of the thiophene ring is the most reactive towards electrophilic substitution, making the synthesis of thiophene-2-carboxylic acid a more straightforward initial challenge. One of the earliest and still widely practiced methods for its preparation involves the oxidation of 2-acetylthiophene.[5][6] This transformation is a classic example of the haloform reaction, where the methyl ketone is converted to a carboxylate by the action of an alkaline hypohalite solution.[7]

The choice of an oxidizing agent is critical in this process. While stronger oxidizing agents could potentially disrupt the aromatic thiophene ring, the haloform reaction offers a mild and selective method for the conversion of the acetyl group. This selectivity is a key principle in organic synthesis, allowing for the modification of one functional group in the presence of others.

The Challenge of Thiophene-3-carboxylic Acid: A Tale of Isomeric Selectivity

The synthesis of thiophene-3-carboxylic acid presented a greater challenge due to the lower reactivity of the 3-position towards direct electrophilic attack. Early synthetic routes often involved multi-step processes. A notable classical approach is the Fiesselmann thiophene synthesis, which allows for the construction of the thiophene ring with pre-installed functional groups. This reaction involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester, leading to the formation of a 3-hydroxy-2-thiophenecarboxylic acid derivative.[8]

The ingenuity of the Fiesselmann synthesis lies in its ability to control the regiochemistry of the final product, a recurring theme in the synthesis of substituted heterocycles. By assembling the ring from acyclic precursors, chemists could overcome the inherent reactivity patterns of the parent heterocycle.

Evolution of Synthetic Methodologies: From Classical Reactions to Modern Catalysis

The synthesis of thiophene carboxylic acids has evolved significantly from the early days of thiophene chemistry. While classical methods remain relevant, the advent of modern catalytic systems has provided more efficient, selective, and environmentally benign routes.

Classical Synthetic Routes: The Bedrock of Thiophene Chemistry
Synthetic MethodDescriptionTarget Isomer(s)Key Advantages
Oxidation of 2-Acetylthiophene A haloform reaction using an alkaline hypochlorite solution to oxidize the acetyl group.[6][7]Thiophene-2-carboxylic acidReadily available starting material, mild reaction conditions.
Grignard Reaction Reaction of a bromothiophene with magnesium to form a Grignard reagent, followed by carboxylation with carbon dioxide.[9][10]Thiophene-2-carboxylic acid, Thiophene-3-carboxylic acidVersatile, allows for the introduction of the carboxylic acid group at a specific position.
Fiesselmann Synthesis Condensation of a thioglycolic acid derivative with an α,β-acetylenic ester.[8]Substituted thiophene-2-carboxylic acidsGood control over regiochemistry.
Gewald Aminothiophene Synthesis Base-catalyzed condensation of a ketone with a β-ketonitrile, followed by cyclization with elemental sulfur.[8]2-Aminothiophene-3-carboxylic acid derivativesEfficient route to highly functionalized thiophenes.
Modern Catalytic Approaches: A Paradigm Shift in Efficiency and Selectivity

The latter half of the 20th century and the beginning of the 21st century witnessed a revolution in organic synthesis with the development of transition-metal-catalyzed cross-coupling reactions. These methods have been successfully applied to the synthesis of thiophene carboxylic acids, offering milder reaction conditions and broader functional group tolerance.

For instance, palladium-catalyzed carbonylation reactions of halothiophenes under a carbon monoxide atmosphere provide a direct route to thiophene carboxylic acid esters, which can then be hydrolyzed to the corresponding acids.[10] More recently, catalytic systems involving vanadium, iron, or molybdenum have been developed for the synthesis of 2-thiophenecarboxylic acid and its derivatives from thiophenes and a CCl4–CH3OH system.

The driving force behind the adoption of these catalytic methods is the pursuit of "green chemistry" principles, aiming to reduce waste, minimize the use of hazardous reagents, and improve atom economy.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

The position of the carboxylic acid group on the thiophene ring significantly influences the physical and chemical properties of the molecule.

PropertyThiophene-2-carboxylic acidThiophene-3-carboxylic acid
Appearance White to light yellow crystalline powder[11]White to slightly yellow crystalline powder
Melting Point 127-130 °C[11]136-141 °C
Boiling Point 260 °C[11]~260 °C (estimate)
Water Solubility Sparingly solubleSparingly soluble
Spectroscopic Characterization: The Fingerprints of Isomers

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of thiophene carboxylic acid isomers.

Infrared (IR) Spectroscopy:

Both isomers exhibit characteristic IR absorption bands for the carboxylic acid functional group:

  • O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ due to hydrogen bonding.[12]

  • C=O stretch: A strong absorption between 1760-1690 cm⁻¹.[12] For 2-thiophenecarboxylic acid, this is observed around 1669 cm⁻¹.

  • C-O stretch: In the range of 1320-1210 cm⁻¹.[12]

  • C-S stretch: For 2-thiophenecarboxylic acid, this is observed around 852 and 649 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the 2- and 3-isomers based on the chemical shifts and coupling constants of the thiophene ring protons and carbons.

¹H NMR Data for Thiophene-2-carboxylic acid (in acetone-d6):

  • δ 7.80 (dd, 1H)

  • δ 7.15 (dd, 1H)

  • δ 7.78 (dd, 1H)[13]

¹H NMR Data for Thiophene-3-carboxylic acid (in CDCl₃):

  • δ 8.24 (dd, 1H)

  • δ 7.57 (dd, 1H)

  • δ 7.34 (dd, 1H)[14]

¹³C NMR Spectra: The chemical shifts of the carbon atoms in the thiophene ring are also distinct for each isomer, providing further structural confirmation.

Applications in Drug Discovery and Development: A Privileged Scaffold

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry.[1][15] Its bioisosteric relationship with the benzene ring allows for the substitution of phenyl groups in known drug molecules, often leading to improved pharmacological profiles.[16] Thiophene carboxylic acids and their derivatives are key building blocks in the synthesis of a wide range of therapeutic agents.[11][17]

Examples of Drugs Derived from Thiophene Carboxylic Acids:

  • Suprofen: A non-steroidal anti-inflammatory drug (NSAID) synthesized from thiophene-2-carboxylic acid.[6]

  • Tiaprofenic acid: Another NSAID containing a thiophene moiety.[18]

  • Raltitrexed: An anticancer agent.[19]

  • Cefoxitin: An antimicrobial drug.[1]

The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, which can enhance binding affinity and efficacy.[16] Furthermore, the metabolic profile of thiophene-containing drugs can differ from their benzene analogs, sometimes leading to improved pharmacokinetic properties.[1]

Experimental Protocols: A Practical Guide to Synthesis

The following protocols are provided as examples of the laboratory synthesis of thiophene carboxylic acids. These procedures are designed to be self-validating, with clear steps for purification and characterization.

Protocol 1: Synthesis of Thiophene-2-carboxylic Acid via Oxidation of 2-Acetylthiophene

This protocol is based on the well-established haloform reaction.

Reaction Scheme:

G cluster_0 Synthesis of Thiophene-2-carboxylic Acid acetylthiophene 2-Acetylthiophene intermediate [Intermediate] acetylthiophene->intermediate Haloform Reaction naocl NaOH, Cl₂ (aq) acid Thiophene-2-carboxylic Acid intermediate->acid Acidification (HCl) G cluster_1 Synthesis of Thiophene-3-carboxylic Acid bromothiophene 3-Bromothiophene grignard 3-Thienylmagnesium bromide bromothiophene->grignard Grignard Formation mg Mg, THF acid Thiophene-3-carboxylic Acid grignard->acid Carboxylation co2 1. CO₂ (s) 2. H₃O⁺

Caption: Synthesis of thiophene-3-carboxylic acid via a Grignard reaction.

Materials:

  • 3-Bromothiophene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a small crystal of iodine (to initiate the reaction). Add a solution of 3-bromothiophene in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath.

  • Carboxylation: Once the Grignard reagent has formed, cool the reaction mixture in a dry ice/acetone bath. Carefully add crushed dry ice to the reaction mixture.

  • Quenching and Work-up: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding an aqueous solution of hydrochloric acid.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization.

  • Characterization: Verify the structure and purity of the final product using melting point determination, IR, and NMR spectroscopy.

Conclusion: An Enduring Legacy and a Bright Future

From its humble beginnings as an impurity in benzene, thiophene has risen to become a molecule of immense importance in both academic research and industrial applications. The development of synthetic routes to thiophene carboxylic acids was a pivotal moment in this journey, unlocking a vast chemical space for the creation of novel compounds with diverse properties. Today, these acids and their derivatives continue to be at the forefront of innovation, particularly in the quest for new and more effective pharmaceuticals. The ongoing exploration of novel catalytic methods and a deeper understanding of the structure-activity relationships of thiophene-based compounds ensure that the legacy of Viktor Meyer's discovery will continue to inspire scientific advancements for years to come.

References

  • Shikha Thakur, Devendra Kumar, Shivani Jaiswal, Kapil Kumar Goel, Pramod Rawat, Vivek Srivastava, Sonia Dhiman, Hemant R. Jadhav, Ashish Ranjan Dwivedi. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry 2025, 16 (2) , 481-510. [Link]

  • Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorg Med Chem Lett. 2004 Feb 9;14(3):793-6. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. 2021 Jul; 26(14): 4277. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. 2021 Jul; 26(14): 4334. [Link]

  • Victor Meyer and the thiophene compounds. Journal of Chemical Education. 1949, 26 (10), 521. [Link]

  • Thiophene-Based Compounds. Encyclopedia. 2021, 1(4), 1068-1082. [Link]

  • The Role of Thiophenecarboxylic Acid in Advanced Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein J. Org. Chem. 2012, 8, 1377–1389. [Link]

  • Thiophene. Wikipedia. [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access J Sci. 2022; 5(2): 60-63. [Link]

  • Development of potential manufacturing routes for substituted thiophenes--preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein J Org Chem. 2012;8:1377-89. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Front. Microbiol., 23 August 2023. [Link]

  • The Role of Thiophene Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Org. Process Res. Dev. 2024, 28, 3, 638–647. [Link]

  • Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. [Link]

  • Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. [Link]

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  • Victor Meyer and the thiophene compounds. Journal of Chemical Education. [Link]

  • 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 2011, 3(4): 38-54. [Link]

  • A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. [Link]

  • Process for preparing thiophene derivatives.
  • 2-Thiophenecarboxylic acid. PubChem. [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC 2004 (xi) 53-60. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. ResearchGate. [Link]

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  • THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS. [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry, 2023, 13, 1-11. [Link]

  • Thiophene-2-carboxylic acid. Wikipedia. [Link]

  • Thiophene-2-carboxylic acid.
  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. [Link]

  • Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. ResearchGate. [Link]

  • Adsorption of 3-Thiophene Carboxylic Acid on Silver Nanocolloids: FTIR, Raman, and SERS Study Aided by Density Functional Theory. ResearchGate. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]

  • Preparation method of 2-thiophenecarboxylic acid.

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Spectroscopic Profile & Technical Guide: 3-Methylthiophene-2-carboxylic Acid

[1][2]

Executive Summary: The Thiophene Scaffold in Medicinal Chemistry

3-Methylthiophene-2-carboxylic acid (CAS 23806-24-8) is a critical heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structural rigidity, provided by the thiophene ring, combined with the orthogonal reactivity of the carboxylic acid and the methyl group, makes it an ideal scaffold for fragment-based drug discovery (FBDD).

This guide provides a definitive spectroscopic analysis of the compound, moving beyond simple data listing to explain the physicochemical causality behind the signals. It is designed for researchers requiring rigorous validation protocols for intermediate synthesis or quality control.[2]

Molecular Specifications & Physicochemical Profile

PropertySpecification
IUPAC Name 3-Methylthiophene-2-carboxylic acid
Synonyms 3-Methyl-2-thenoic acid; 3-Methyl-2-thiophenic acid
CAS Number 23806-24-8
Molecular Formula

Molecular Weight 142.18 g/mol
Melting Point 147–149 °C (Lit.)[1][2][3][4]
Solubility Soluble in methanol, DMSO,

; sparingly soluble in water.[2]
pKa ~3.9 (Predicted) – More acidic than benzoic acid due to the electron-withdrawing nature of sulfur.[2]

Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 3-methylthiophene-2-carboxylic acid is characterized by the distinct coupling patterns of the thiophene ring protons and the downfield shift of the carboxylic acid proton.


H NMR (300 MHz,

)
  • Solvent Choice: Deuterated chloroform (

    
    ) is preferred to minimize exchange broadening of the carboxylic proton, though DMSO-
    
    
    may be used to sharpen the acid peak.
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Causality
12.30 Broad Singlet1H--COOHDeshielded by electronegative oxygen and intermolecular H-bonding (dimer formation).[1][2]
7.48 Doublet1H

H-5

-proton adjacent to Sulfur.[1][2] Highly deshielded due to the inductive effect of S and aromatic ring current.
6.95 Doublet1H

H-4

-proton.[1][2] Shielded relative to H-5.[1][2] The 5.1 Hz coupling is characteristic of H4-H5 interaction in 2,3-disubstituted thiophenes.[1][2]
2.57 Singlet3H--CH

Allylic-like positioning on the aromatic ring causes a slight downfield shift compared to an alkane methyl (~0.9 ppm).[1][2]

Technical Insight: The absence of a coupling constant between the methyl group and H-4 indicates a clean substitution pattern. If a small coupling (

2

C NMR (Inferred from Methyl Ester Analog)

While direct acid data varies by concentration, the carbon skeleton signals are robust.[2]

  • C=O (~165-168 ppm): Carbonyl carbon, highly deshielded.[1][2]

  • C-2 (~130-135 ppm): Quaternary carbon ipso to the carboxylic acid.[1][2]

  • C-3 (~145-150 ppm): Quaternary carbon ipso to the methyl group.[1][2]

  • C-5 (~130 ppm): Methine carbon (

    
     to S).[1][2]
    
  • C-4 (~127 ppm): Methine carbon (

    
     to S).[1][2]
    
  • Methyl (~15-16 ppm): Distinct high-field signal.[1][2]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carboxylic acid dimer features.

  • 3300–2500 cm

    
     (Broad, O-H Stretch):  The hallmark "hairy beard" shape caused by strong hydrogen-bonded dimerization of the acid in the solid state.
    
  • 1670–1690 cm

    
     (Strong, C=O[1][2] Stretch):  The carbonyl stretch appears at a lower frequency than typical aliphatic acids (usually ~1710 cm
    
    
    ) due to conjugation with the thiophene ring (resonance delocalization).[1][2]
  • 1400–1550 cm

    
    :  Thiophene ring breathing modes.[1][2]
    
Mass Spectrometry (EI-MS)

The fragmentation pattern is critical for confirming the identity of the thiophene core.

Fragmentation Pathway Logic:

  • Molecular Ion (

    
    ):  m/z 142 (Base peak or high intensity).[2] The aromatic thiophene ring stabilizes the radical cation.
    
  • Loss of Hydroxyl (

    
    ):  m/z 125. Cleavage of the C-OH bond to form the acylium ion 
    
    
    .[1][2]
  • Loss of Carboxyl (

    
    ):  m/z 97.[1][2] Decarboxylation yields the methylthiophene cation 
    
    
    .[1][2]
  • Ring Fragmentation: m/z 53. Breakdown of the thiophene ring (loss of CS fragment).

MS_Fragmentationcluster_legendFragmentation LogicM_IonMolecular Ion (M+)m/z 142(Stable Aromatic)AcyliumAcylium Ionm/z 125[M - OH]+M_Ion->Acylium- OH (17)ThiopheneCatMethylthiophene Cationm/z 97[M - COOH]+M_Ion->ThiopheneCat- COOH (45)RingFragRing Fragmentm/z 53[C4H5]+ThiopheneCat->RingFrag- CS (44)ExplPrimary pathway involves alpha-cleavageof the carboxylic acid group.

Figure 1: Electron Impact (EI) Mass Spectrometry Fragmentation Pathway for 3-Methylthiophene-2-carboxylic acid.[1][2]

Experimental Protocols

Synthesis via Grignard Reaction

For researchers needing to synthesize fresh standards, the Grignard route is superior to oxidation for yield and purity.

Reaction Scheme: 3-Methyl-2-bromothiophene + Mg -> [Grignard Intermediate] + CO2 -> Product

  • Activation: Flame-dry a 3-neck flask. Add Magnesium turnings (1.1 eq) and a crystal of iodine.

  • Grignard Formation: Dissolve 2-bromo-3-methylthiophene in anhydrous THF. Add dropwise to Mg.[2] Reflux for 2 hours until Mg is consumed.

  • Carboxylation: Cool to 0°C. Bubble dry

    
     gas (passed through 
    
    
    drying tube) into the solution for 1 hour. The solution will become viscous.[2]
  • Quenching: Hydrolyze carefully with 2M HCl.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
Purification & Quality Control[2]
  • Recrystallization: The crude solid is often brownish.[2] Recrystallize from Water/Ethanol (9:1) or pure Toluene .[2]

    • Protocol: Dissolve crude acid in boiling toluene.[2] Filter hot to remove inorganic salts.[2] Cool slowly to 4°C. Collect white/pale-yellow needles.

  • TLC Analysis:

    • Mobile Phase: Hexane:Ethyl Acetate (1:[1][2]1) + 1% Acetic Acid (to prevent tailing).[1][2]

    • Visualization: UV lamp (254 nm).[2] The thiophene ring is UV active.[2][5]

Impurity Profiling (Regioisomerism)

A common issue in sourcing this compound is contamination with the 4-methyl isomer (4-methylthiophene-2-carboxylic acid).[1][2]

Differentiation by NMR:

  • 3-Methyl (Target): Two doublets (

    
     Hz). The protons are adjacent (vicinal).[2]
    
  • 4-Methyl (Impurity): Two singlets (or very small doublets,

    
     Hz).[1][2] The protons are separated by a carbon (meta-like), leading to negligible coupling.[2]
    

Isomer_CheckStartCrude Sample Analysis(1H NMR)DecisionCheck Aromatic Region(6.5 - 7.5 ppm)Start->DecisionResultATwo Doublets (J ~ 5.1 Hz)CONFIRMED: 3-Methyl IsomerDecision->ResultAVicinal CouplingResultBTwo Singlets (Broad)IMPURITY: 4-Methyl IsomerDecision->ResultBLong-range Coupling Only

Figure 2: Rapid NMR decision tree for distinguishing the 3-methyl target from the common 4-methyl impurity.

References

  • Sigma-Aldrich. (n.d.).[1][2][3][6] 3-Methyl-2-thiophenecarboxylic acid Product Specification. Retrieved from [1][2]

  • ChemicalBook. (n.d.).[2] 3-Methyl-2-thiophenecarboxylic acid NMR and MS Data. Retrieved from [1][2][7]

  • National Institute of Standards and Technology (NIST). (n.d.).[2] Mass Spectral Library: Thiophene derivatives. Retrieved from [1][2]

  • PubChem. (n.d.).[2] Compound Summary: 3-Methylthiophene-2-carboxylic acid.[1][2][3][4][7][8][9][10] Retrieved from [2]

  • Campaigne, E., & LeSuer, W. M. (1948).[2][5] 3-Substituted Thiophenes. Journal of the American Chemical Society, 70(4), 1555–1558. (Foundational synthesis reference).

A Comprehensive Technical Guide to the Theoretical and Computational Elucidation of 3-Methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 3-Methylthiophene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its structural characteristics, electronic properties, and reactivity through the lens of modern theoretical and computational chemistry. This document is intended to serve as a valuable resource for researchers actively engaged in the study and application of thiophene derivatives.

Introduction: The Significance of the Thiophene Scaffold

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications.[1][2] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring, allowing it to mimic benzene in biological systems while often conferring improved physicochemical properties.[1][2] This has led to the incorporation of the thiophene moiety into a multitude of approved drugs, spanning therapeutic areas such as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] 3-Methylthiophene-2-carboxylic acid, in particular, serves as a crucial building block in the synthesis of more complex molecules, including novel insecticides and pharmaceuticals. Its unique substitution pattern influences its electronic distribution and reactivity, making it a fascinating subject for theoretical and computational investigation.

Molecular Structure and Physicochemical Properties

3-Methylthiophene-2-carboxylic acid (also known as 3-methyl-2-thenoic acid) is a solid at room temperature with a melting point of 147-149 °C.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₆O₂S[3][4]
Molecular Weight 142.18 g/mol [3][4]
CAS Number 23806-24-8[3][4]
Appearance White to light yellow solid[4]
Melting Point 147-149 °C[3]

The planarity of the thiophene ring and the presence of the carboxylic acid and methyl groups give rise to interesting conformational possibilities and intermolecular interactions, which can be effectively studied using computational methods.

Theoretical and Computational Approaches to Understanding 3-Methylthiophene-2-carboxylic acid

Modern computational chemistry provides powerful tools to investigate the properties of molecules at the atomic level. Density Functional Theory (DFT) is a particularly popular and effective method for studying organic molecules like 3-Methylthiophene-2-carboxylic acid.

Conformational Analysis and Structural Optimization

The relative orientation of the carboxylic acid group with respect to the thiophene ring is a key determinant of the molecule's properties. Computational studies on analogous thiophene-2-carboxylic acids have shown that intramolecular hydrogen bonding between the carboxylic proton and the sulfur atom of the thiophene ring can play a significant role in stabilizing certain conformers.[5] This, in turn, can influence the molecule's reactivity.[5]

A typical computational workflow for conformational analysis involves:

  • Initial Structure Generation: Building the 3D structure of 3-Methylthiophene-2-carboxylic acid.

  • Potential Energy Surface Scan: Systematically rotating the rotatable bonds (particularly the C-C bond connecting the carboxylic acid to the thiophene ring) to identify low-energy conformers.

  • Geometry Optimization: Performing full geometry optimization of the identified conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger) to find the most stable structures.

G cluster_workflow Conformational Analysis Workflow Start Start Build_3D_Structure Build 3D Structure Start->Build_3D_Structure PES_Scan Potential Energy Surface Scan Build_3D_Structure->PES_Scan Identify_Conformers Identify Low-Energy Conformers PES_Scan->Identify_Conformers Geometry_Optimization Geometry Optimization (DFT) Identify_Conformers->Geometry_Optimization Stable_Conformers Stable Conformers Geometry_Optimization->Stable_Conformers

Caption: A typical workflow for the computational conformational analysis of 3-Methylthiophene-2-carboxylic acid.

Electronic Properties: Frontier Molecular Orbitals and Molecular Electrostatic Potential

The electronic properties of a molecule are crucial for understanding its reactivity and potential as a drug candidate. Key parameters that are readily calculated using DFT include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For thiophene derivatives, the HOMO is typically delocalized over the thiophene ring, while the LUMO can be localized on different parts of the molecule depending on the substituents.[2]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions. For 3-Methylthiophene-2-carboxylic acid, the MEP would be expected to show a negative potential around the oxygen atoms of the carboxylic acid group and a positive potential around the acidic proton.

Computational studies on related thiophene derivatives have shown that the introduction of substituents significantly influences the HOMO-LUMO gap and the overall electronic properties.[2][6] For instance, a study on 3-substituted thiophene-2-carboxamide derivatives demonstrated that an amino group at the 3-position leads to a higher HOMO-LUMO energy gap compared to a methyl group.[2]

Spectroscopic Analysis: Vibrational Frequencies

Computational methods can accurately predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies using DFT, we can assign the experimentally observed spectral bands to specific vibrational modes of the molecule. This is a powerful tool for structural confirmation and for understanding the intramolecular forces.

A detailed vibrational analysis of 2-thiophene carboxylic acid has been performed using DFT calculations, providing a basis for interpreting the spectra of its derivatives.[7] The characteristic vibrational modes for 3-Methylthiophene-2-carboxylic acid would include:

  • O-H stretching of the carboxylic acid.

  • C=O stretching of the carbonyl group.

  • C-H stretching of the methyl group and the thiophene ring.

  • Ring stretching modes of the thiophene core.

Reactivity and Synthetic Applications

3-Methylthiophene-2-carboxylic acid is a versatile starting material for the synthesis of various derivatives. The carboxylic acid group can be converted to an acid chloride, which is a reactive intermediate for the preparation of amides and esters. The thiophene ring itself can undergo electrophilic substitution reactions.

One notable application is in the development of new insecticides, where it serves as a key building block.[8] Its derivatives have also been explored for their potential as antioxidant and antibacterial agents.[2]

A common synthetic route to 3-Methylthiophene-2-carboxylic acid involves the Grignard reaction of a 2-halo-3-methylthiophene with carbon dioxide.

G cluster_synthesis Grignard Synthesis Pathway Start 2-halo-3-methylthiophene Intermediate Grignard Reagent Start->Intermediate + Mg Reactant1 Mg Reactant2 CO₂ Product 3-Methylthiophene- 2-carboxylic acid Intermediate->Product + CO₂

Caption: A simplified schematic of the Grignard reaction for the synthesis of 3-Methylthiophene-2-carboxylic acid.

Future Directions and Applications in Drug Discovery

The combination of theoretical and computational studies with experimental work is a powerful paradigm for modern drug discovery. For 3-Methylthiophene-2-carboxylic acid, future research could focus on:

  • Virtual Screening: Using the computationally determined 3D structure of the molecule as a starting point for virtual screening campaigns to identify potential protein targets.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of 3-Methylthiophene-2-carboxylic acid derivatives with their biological activities.

  • Molecular Docking and Dynamics Simulations: Investigating the binding modes and affinities of its derivatives with specific biological targets to guide the design of more potent and selective inhibitors.

Conclusion

3-Methylthiophene-2-carboxylic acid is a molecule with significant potential in various fields, particularly in the development of new pharmaceuticals and agrochemicals. Theoretical and computational studies provide invaluable insights into its structural, electronic, and reactive properties, which are essential for its rational application and for the design of novel derivatives with enhanced functionalities. This guide has provided a comprehensive overview of the key computational approaches and their application to this important thiophene derivative, with the aim of fostering further research and innovation in this exciting area.

References

  • Computational study of 3-thiophene acetic acid: Molecular docking, electronic and intermolecular interactions investigations. Computational Biology and Chemistry. Available at: [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available at: [Link]

  • 3-Methylthiophene-2-carboxylic acid - High purity | EN - Georganics. Georganics. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. Available at: [Link]

  • Experimental and computational thermochemical study of 2- and 3-thiopheneacetic acid methyl esters. The Journal of Physical Chemistry A. Available at: [Link]

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. Available at: [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. Available at: [Link]

  • Differential Reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic Acids: Results From DFT and Hartree-Fock Theory. Journal of Molecular Graphics and Modelling. Available at: [Link]

  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. Available at: [Link]

  • Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. MDPI. Available at: [Link]

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Methodological & Application

Application Note: 3-Methylthiophene-2-carboxylic Acid as a Pharmaceutical Building Block

[1]

Executive Summary

3-Methylthiophene-2-carboxylic acid (CAS: 86-54-4) represents a critical bioisostere for o-toluic acid in medicinal chemistry. Its utility extends beyond simple substitution; the thiophene ring introduces specific electronic properties (electron-richness, lone pair availability) and physicochemical alterations (lipophilicity, metabolic stability) that differ significantly from its benzene counterparts.

This guide details the handling, synthetic activation, and scaffold construction using 3-MT2CA. We focus on two primary workflows: bioisosteric replacement in Angiotensin II receptor antagonists (Sartans) and scaffold functionalization via the "methyl handle" for fused-ring systems.

Part 1: Chemical Profile & Handling

Physicochemical Properties

Researchers must account for the specific solubility and stability profiles of 3-MT2CA compared to benzoic acid derivatives.

PropertyValue / CharacteristicImpact on Protocol
Appearance Off-white to pale yellow solidColor change indicates oxidation; store under inert gas.
Melting Point 145–147 °C (Acid)High MP allows for easy crystallization purification.
pKa ~3.9 (Estimated)Stronger acid than o-toluic acid (pKa 3.9 vs 3.9) due to S-heteroatom electronegativity.
Solubility DMSO, Methanol, DCMPoor water solubility; requires organic co-solvents for aqueous couplings.
Reactivity Electron-rich aromatic ringSusceptible to electrophilic attack at C5; avoid unbuffered strong electrophiles.
Storage & Stability
  • Hygroscopicity: Moderately hygroscopic. Store in a desiccator.

  • Oxidation: The methyl group is susceptible to slow radical oxidation if exposed to light and air over months. Store in amber vials at 4°C.

Part 2: Strategic Bioisosterism (The "Why")

In drug design, replacing a benzene ring with a thiophene (bioisosterism) is a strategic move to alter the metabolic soft spot or improve target binding affinity .

The "Ortho-Effect" & Conformational Lock

3-MT2CA is not just a thiophene; it is a 3-substituted thiophene. The methyl group at the C3 position creates steric bulk adjacent to the carbonyl at C2.

  • Consequence: This forces the carbonyl group out of coplanarity with the ring, or locks it into a specific conformation relative to the sulfur atom.

  • Application: This mimics the "ortho-effect" seen in o-toluic acid, which is crucial for the binding efficacy of many GPCR ligands (e.g., Telmisartan analogs).

Visualizing the Bioisostere Logic

The following diagram illustrates the structural divergence and synthetic utility of 3-MT2CA.

Bioisostere_LogicBenzeneo-Toluic Acid(Benzene Core)Thiophene3-Methylthiophene-2-carboxylic acid(Thiophene Core)Benzene->Thiophene BioisostericReplacementPropertiesProperty Shifts:1. Increased Lipophilicity (LogP)2. Altered Metabolism (S-oxidation)3. Modified Bond Angles (C-S-C ~92°)Thiophene->Properties InducesApplicationsTarget Applications:1. Sartan Bioisosteres2. Kinase Inhibitors3. Fused ThienopyrimidinonesProperties->Applications Enables

Figure 1: Strategic logic for replacing o-toluic acid with 3-MT2CA in lead optimization.

Part 3: Protocol A - Activation to Acid Chloride

Context: The carboxylic acid group is rarely the final pharmacophore; it is usually activated to an amide or ester. Due to the electron-rich nature of thiophene, standard harsh conditions (neat SOCl2 reflux) can sometimes lead to degradation or chlorination at the C5 position.

Objective: Synthesize 3-methylthiophene-2-carbonyl chloride without side reactions.

Materials
  • 3-Methylthiophene-2-carboxylic acid (1.0 eq)[1]

  • Thionyl Chloride (SOCl2) (1.5 eq)

  • Catalytic DMF (Dimethylformamide) (0.05 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Inert Gas (Nitrogen or Argon)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or N2 inlet.

  • Dissolution: Charge the RBF with 3-MT2CA (10 mmol) and anhydrous DCM (20 mL). The starting material may be a suspension initially.

  • Catalyst Addition: Add DMF (2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, allowing the reaction to proceed at lower temperatures, preserving the thiophene ring.

  • Chlorination: Add SOCl2 (15 mmol) dropwise via syringe over 10 minutes at 0°C (ice bath).

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 3 hours. If dissolution is incomplete, heat to mild reflux (40°C) for 1 hour.

  • Monitoring: Monitor by TLC (quench an aliquot with methanol to form the methyl ester). Disappearance of the acid spot indicates completion.

  • Workup: Evaporate the solvent and excess SOCl2 under reduced pressure (rotary evaporator).

    • Critical Step: Add dry toluene (10 mL) and re-evaporate (azeotropic removal of residual SOCl2). Repeat twice.

  • Output: The resulting yellow oil (acid chloride) is used immediately for coupling.

Part 4: Protocol B - The "Methyl Handle" Functionalization

Context: The 3-methyl group is not inert. It can be functionalized via radical bromination to create a bifunctional building block. This is the gateway to thienopyrimidinones and fused tricyclic systems.

Objective: Synthesis of Methyl 3-(bromomethyl)thiophene-2-carboxylate.

Materials
  • Methyl 3-methylthiophene-2-carboxylate (Protected acid)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • AIBN (Azobisisobutyronitrile) (0.05 eq)

  • Carbon Tetrachloride (CCl4) or Trifluorotoluene (Green alternative)

Step-by-Step Methodology
  • Protection: First, convert the acid to the methyl ester (Reflux in MeOH with H2SO4 cat. for 4 hours). Do not use the free acid for radical bromination.

  • Radical Reaction: Dissolve the ester in the solvent. Add NBS and AIBN.

  • Initiation: Heat to reflux. The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.

  • Duration: Reflux for 2-4 hours. Warning: Over-reaction leads to dibromomethyl species.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate.

  • Application: The resulting benzyl-bromide equivalent is highly reactive. It can be reacted with primary amines to form secondary amines, which then cyclize with the ester group to form thienolactams .

Part 5: Application Note - Synthesis of Thienopyrimidinone Scaffolds

Context: Thienopyrimidinones are privileged scaffolds in kinase inhibitors (e.g., EGFR, VEGFR inhibitors).

Synthetic Workflow Diagram

The following Graphviz diagram outlines the conversion of 3-MT2CA into a bioactive kinase inhibitor core.

Thieno_SynthesisStart3-Methylthiophene-2-carboxylic AcidStep1Step 1: Esterification(MeOH/H+)Start->Step1Intermediate1Methyl EsterStep1->Intermediate1Step2Step 2: Radical Bromination(NBS/AIBN)Intermediate1->Step2Intermediate23-(Bromomethyl)intermediateStep2->Intermediate2Step3Step 3: Amine Displacement(R-NH2)Intermediate2->Step3Intermediate3Amino-EsterStep4Step 4: Cyclization(Heat/Base)Intermediate3->Step4FinalThienopyrimidinone(Kinase Inhibitor Core)Step4->Final

Figure 2: Synthetic route from 3-MT2CA to Thienopyrimidinone scaffolds.

Part 6: References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Thiophene-based Angiotensin II Antagonists: Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry, 36(25), 4040-4051. (Foundational work on Sartan scaffolds). [Link]

  • Synthesis of Thienopyrimidinones: Modh, R. P., et al. (2014). Thieno[2,3-d]pyrimidine derivatives: Synthesis and biological evaluation as potential antibacterial and antifungal agents.[2] Journal of Saudi Chemical Society, 18(1), 16-22. [Link]

  • Radical Bromination Protocols: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. [Link]

  • Thionyl Chloride Activation Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[3] Oxford University Press. (Standard reference for Acid Chloride mechanism).[4] [Link]

Applications of 3-Methylthiophene-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties and its ability to engage in various biological interactions.[1] As a substituted thiophene, 3-Methylthiophene-2-carboxylic acid serves as a versatile and highly valuable building block in the synthesis of a wide array of biologically active compounds.[2][3] Its utility stems from the presence of a reactive carboxylic acid group, which allows for straightforward chemical modifications, and a methylated thiophene core that can be further functionalized. This guide provides an in-depth look at the applications of 3-Methylthiophene-2-carboxylic acid in medicinal chemistry, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.

The Versatility of 3-Methylthiophene-2-carboxylic Acid as a Synthetic Intermediate

The chemical architecture of 3-Methylthiophene-2-carboxylic acid, with its carboxylic acid functionality, makes it an ideal starting material for a variety of chemical transformations, including esterification and amidation.[3] These reactions are fundamental in the construction of more complex molecules with therapeutic potential. The thiophene core itself can be subjected to further modifications, expanding the diversity of accessible chemical space.

Application Note 1: Synthesis of Novel 3-Methylthiophene-2-carboxamide Derivatives as Potential Antimicrobial Agents

Background: The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial agents. Thiophene derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antioxidant properties.[4][5] The synthesis of novel carboxamide derivatives of 3-Methylthiophene-2-carboxylic acid represents a promising avenue for the development of new antimicrobial drugs.[4]

Protocol: Synthesis of N-benzyl-3-methylthiophene-2-carboxamide

This protocol outlines a standard procedure for the synthesis of a simple N-substituted carboxamide derivative of 3-Methylthiophene-2-carboxylic acid.

Materials:

  • 3-Methylthiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene.

    • Add thionyl chloride (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2 hours.

    • Monitor the reaction by TLC to ensure the consumption of the starting material.

    • Once the reaction is complete, remove the toluene and excess thionyl chloride under reduced pressure to obtain the crude 3-methylthiophene-2-carbonyl chloride.

  • Amide Coupling:

    • In a separate flame-dried flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 3-methylthiophene-2-carbonyl chloride from the previous step in a minimal amount of anhydrous dichloromethane and add it dropwise to the benzylamine solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-benzyl-3-methylthiophene-2-carboxamide.

Causality Behind Experimental Choices:

  • Activation with Thionyl Chloride: The conversion of the carboxylic acid to the more reactive acid chloride is a crucial step to facilitate the subsequent nucleophilic attack by the amine.

  • Use of Triethylamine: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the benzylamine and driving the reaction to completion.

  • Anhydrous Conditions: The use of anhydrous solvents is critical as the acid chloride is highly reactive towards water, which would lead to the formation of the starting carboxylic acid.

Data Interpretation: Evaluating Antimicrobial Activity

The synthesized carboxamide derivatives can be screened for their antimicrobial activity using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
N-benzyl-3-methylthiophene-2-carboxamide Data to be determinedData to be determined
Ciprofloxacin (Control) 0.250.015

A lower MIC value indicates greater antimicrobial activity.

Application Note 2: 3-Methylthiophene-2-carboxylic Acid as a Scaffold for Kinase Inhibitors in Oncology

Background: Kinase inhibitors are a cornerstone of modern cancer therapy. The thiophene carboxamide scaffold has been identified as a promising framework for the development of potent kinase inhibitors, such as VEGFR-2 inhibitors.[6] 3-Methylthiophene-2-carboxylic acid provides a robust starting point for the synthesis of a library of potential kinase inhibitors.

Workflow for Screening Thiophene-Based Kinase Inhibitors

The following diagram illustrates a typical workflow for the discovery and initial characterization of novel kinase inhibitors derived from 3-Methylthiophene-2-carboxylic acid.

G cluster_0 Synthesis cluster_1 Screening cluster_2 Validation & Optimization A 3-Methylthiophene-2-carboxylic acid B Library of Amide/Ester Derivatives A->B Parallel Synthesis C High-Throughput Kinase Assay B->C D Hit Identification (e.g., >50% inhibition) C->D E IC50 Determination D->E F Selectivity Profiling E->F G Lead Optimization (SAR) F->G

Caption: Workflow for Kinase Inhibitor Discovery.

Protocol: General Kinase Inhibition Assay (ELISA-based)

This protocol provides a general outline for an Enzyme-Linked Immunosorbent Assay (ELISA) to screen for kinase inhibitors.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (e.g., a biotinylated peptide)

  • ATP

  • Synthesized thiophene derivatives (test compounds)

  • Phospho-specific antibody conjugated to horseradish peroxidase (HRP)

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer

  • Wash buffer

  • Streptavidin-coated 96-well plates

Procedure:

  • Plate Preparation: Coat a streptavidin-coated 96-well plate with the biotinylated kinase substrate. Wash to remove unbound substrate.

  • Kinase Reaction:

    • Add the kinase, ATP, and the test compound (at various concentrations) to the wells.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Wash the plate to remove the reaction components.

    • Add the HRP-conjugated phospho-specific antibody and incubate.

    • Wash to remove the unbound antibody.

    • Add TMB substrate and incubate until a color develops.

  • Data Acquisition:

    • Stop the reaction with the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) Insights

The initial screening results will guide the subsequent lead optimization. For instance, modifications to the substituent on the amide nitrogen can significantly impact potency and selectivity. Aromatic, aliphatic, and heterocyclic moieties can be explored to probe the binding pocket of the target kinase. Further functionalization of the thiophene ring can also be investigated to improve pharmacokinetic properties.

Conclusion

3-Methylthiophene-2-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its utility as a precursor for a wide range of biologically active molecules, including antimicrobial and anticancer agents, is well-documented. The protocols and workflows presented in this guide are intended to provide a solid foundation for researchers to explore the potential of this compound in their drug discovery and development endeavors.

References

Sources

Technical Whitepaper: 3-Methylthiophene-2-carboxylic Acid as a Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylthiophene-2-carboxylic acid (3-MT-2-CA) is a critical heterocyclic building block in modern drug discovery and agrochemical synthesis. Distinguished by its electron-rich thiophene core and the steric influence of the C3-methyl group, this moiety serves as a bioisostere for benzoic acid derivatives, offering improved lipophilicity and metabolic stability profiles.

This technical guide provides a comprehensive analysis of 3-MT-2-CA, moving beyond basic properties to explore its synthetic utility, derivatization pathways, and role as a pharmacophore in kinase inhibitors and anthelmintic agents.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The presence of the methyl group at the C3 position introduces a specific steric constraint that locks conformations in downstream amides and esters, a feature exploited in structure-based drug design to enhance binding affinity.

PropertySpecification
CAS Number 23806-24-8
IUPAC Name 3-Methylthiophene-2-carboxylic acid
Molecular Formula C₆H₆O₂S
Molecular Weight 142.18 g/mol
Appearance White to light yellow crystalline powder
Melting Point 147–149 °C
pKa (Predicted) 3.68 ± 0.10 (Acidic, typical of thiophene acids)
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in water
Electronic Character Electron-rich aromatic ring; susceptible to EAS at C4/C5

Synthetic Utility & Production Pathways[8]

The synthesis of 3-MT-2-CA is non-trivial due to the need for regioselectivity. Direct lithiation of 3-methylthiophene often yields a mixture of isomers (2- and 5-positions). The industrial standard relies on halogen-directed metallation or oxidation of acetyl precursors.

Core Synthesis Strategies
  • The Grignard Route (Industrial Preferred): This method ensures high regioselectivity. 3-Methylthiophene is first chlorinated to 2-chloro-3-methylthiophene. The chlorine atom directs the formation of the Grignard reagent, which is then quenched with CO₂. This avoids the formation of the 5-isomer.[1]

  • The Oxidation Route: Oxidation of 3-methyl-2-acetylthiophene using hypochlorite (Haloform reaction) or strong oxidants. While effective, the starting material is often more expensive.

Visualization of Synthesis Logic

SynthesisPathways Start 3-Methylthiophene Inter1 2-Chloro-3-methylthiophene Start->Inter1 NCS or SO2Cl2 (Chlorination) Inter2 Grignard Reagent (Thiophene-Mg-Cl) Inter1->Inter2 Mg, Alkyl Halide (Activation) Product 3-Methylthiophene-2-carboxylic Acid (CAS 23806-24-8) Inter2->Product 1. CO2 2. H3O+ AltStart 3-Methyl-2-acetylthiophene AltStart->Product NaOCl (Haloform) Oxidation

Figure 1: Primary industrial synthesis routes. The Grignard pathway (solid lines) offers superior regiocontrol compared to direct metallation.

Reactivity & Derivatization: The "What-If"

For the medicinal chemist, the value of 3-MT-2-CA lies in its reactivity. It possesses two distinct reactive centers: the Carboxylic Acid (C2) and the Thiophene Ring (C4/C5) .

Strategic Derivatization
  • Amide Coupling (C2): The acid is readily converted to amides using standard coupling agents (HATU, EDC). The C3-methyl group provides steric bulk that can protect the resulting amide bond from enzymatic hydrolysis in vivo.

  • Electrophilic Aromatic Substitution (C4/C5): The thiophene ring is electron-rich. Bromination typically occurs at the C5 position (alpha to sulfur), allowing for further cross-coupling (Suzuki-Miyaura) to build biaryl scaffolds.

Reaction Network Diagram

ReactionWeb Core 3-Methylthiophene-2-carboxylic Acid Amide Thiophene-2-carboxamides (Kinase Inhibitors) Core->Amide R-NH2, HATU/DIPEA (Amidation) Ester Ester Derivatives (Prodrugs) Core->Ester R-OH, H2SO4 (Fischer Esterification) Bromo 5-Bromo-3-methylthiophene -2-carboxylic acid Core->Bromo Br2, AcOH (Electrophilic Subst.) Biaryl Biaryl Scaffolds (via Suzuki Coupling) Bromo->Biaryl Ar-B(OH)2, Pd(0) (Cross-Coupling)

Figure 2: Divergent synthesis pathways from the core scaffold. The C5-bromination pathway is critical for extending the carbon skeleton.

Pharmaceutical Applications

Kinase Inhibitors

The 3-methylthiophene-2-carboxamide motif acts as a bioisostere for benzamides in kinase inhibitors. The sulfur atom in the thiophene ring can engage in specific non-covalent interactions (sulfur-aromatic interactions) with protein residues, while the C3-methyl group forces the carbonyl oxygen out of plane, potentially locking the bioactive conformation.

Anthelmintics & Insecticides

This acid is a key intermediate in the synthesis of Morantel and Pyrantel analogs. While these drugs often utilize the thiophene aldehyde, the acid serves as a stable, oxidatively robust precursor that can be reduced or decarboxylated as needed during complex assembly. Furthermore, halogenated derivatives (e.g., 4-bromo-3-methyl-2-thiophenecarbonyl chloride) are building blocks for 2,6-dihaloaryl 1,2,4-triazole insecticides.[2]

Experimental Protocol: Synthesis of a 3-Methylthiophene-2-carboxamide Derivative

Context: This protocol describes a standard self-validating workflow for coupling 3-MT-2-CA with a primary amine, a common step in library synthesis.

Reagents:

  • 3-Methylthiophene-2-carboxylic acid (1.0 eq)

  • Amine (R-NH₂) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (Dimethylformamide) (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask, dissolve 3-MT-2-CA (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 15 minutes to generate the activated ester.

  • Addition: Add the amine (1.1 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup (Self-Validating):

    • Dilute with EtOAc (30 mL).

    • Wash with 1N HCl (2x) (Removes unreacted amine and DIPEA).

    • Wash with Sat. NaHCO₃ (2x) (Removes unreacted acid—critical for purity).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography if necessary.

Analytical Validation

To ensure the integrity of the starting material or synthesized product, rely on these analytical markers.

1H NMR Interpretation (DMSO-d6, 400 MHz)
  • δ 12.8-13.2 ppm (bs, 1H): Carboxylic acid proton (-COOH). Disappears on D₂O shake.

  • δ 7.6 ppm (d, 1H): Thiophene C5-H (Doublet due to coupling with C4).

  • δ 6.9 ppm (d, 1H): Thiophene C4-H.

  • δ 2.4 ppm (s, 3H): Methyl group at C3. (Distinct singlet, integrated to 3).

HPLC Purity
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 254 nm (Thiophene absorption).

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood. The compound is a solid but can sublime or create dust.

  • Storage: Store at 2-8°C, protected from light. Thiophene derivatives can darken upon extended light exposure due to slow oxidation/polymerization.

References

  • National Institute of Standards and Technology (NIST). 3-Methyl-2-thiophenecarboxylic acid - Gas Chromatography and Mass Spectra. NIST Chemistry WebBook.[3] Link

  • Sigma-Aldrich. 3-Methyl-2-thiophenecarboxylic acid Product Specification & Safety Data Sheet.Link

  • ChemicalBook. Synthesis and Industrial Production Routes for Thiophene Carboxylic Acids.Link

  • Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. (2007).[2] Link

  • PubChem. Compound Summary: 3-Methylthiophene-2-carboxylic acid.[4][5][2] National Library of Medicine. Link

Sources

polymerization of 3-Methylthiophene-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Polymerization & Utilization of 3-Methylthiophene-2-Carboxylic Acid Derivatives

Executive Summary & Strategic Analysis

3-Methylthiophene-2-carboxylic acid (3MT2CA) represents a unique challenge and opportunity in conjugated polymer synthesis. Unlike standard thiophene monomers (e.g., 3-hexylthiophene), 3MT2CA cannot be directly polymerized into a conjugated polythiophene backbone via standard oxidative or electrochemical means because the reactive


-position (C2) is blocked by the carboxylic acid moiety.

Therefore, this Application Note does not describe a futile attempt at direct polymerization. Instead, it details the three chemically viable "Derivatization Strategies" utilized in high-performance material synthesis:

  • The Precursor Strategy (Protocol A): Decarboxylation to generate high-purity 3-methylthiophene (3MT) for Regioregular Grignard Metathesis (GRIM) polymerization.

  • The Terminator Strategy (Protocol B): Utilization of 3MT2CA derivatives as end-capping agents to functionalize the termini of living polythiophenes.

  • The Copolymer Strategy (Protocol C): Electropolymerization of mixed systems where 3MT2CA acts as a solubility modifier or pendant architecture.

Critical Mechanistic Pathways

The following flowchart illustrates the decision logic for utilizing 3MT2CA in polymer synthesis.

G Start 3-Methylthiophene-2-COOH Block C2 Position Blocked (No Direct Polymerization) Start->Block Direct Ox. Route1 Route A: Decarboxylation Start->Route1 Route2 Route B: Acid Chloride Conv. Start->Route2 Monomer 3-Methylthiophene (3MT) Route1->Monomer -CO2 EndCap End-Capping Agent Route2->EndCap SOCl2 Activator 2,5-Dibromination Monomer->Activator GRIM GRIM Polymerization (Ni Catalyst) Activator->GRIM Product1 Regioregular P3MT GRIM->Product1 LivingPoly Living Polythiophene (P3HT-MgX) EndCap->LivingPoly Quenching Product2 COOH-Terminated Polymer LivingPoly->Product2

Figure 1: Strategic pathways for 3MT2CA utilization. Direct polymerization is sterically forbidden; derivatization is required.

Protocol A: Synthesis of Regioregular Poly(3-methylthiophene) (P3MT)

Objective: Use 3MT2CA as a stable, solid precursor to generate fresh 3-methylthiophene (3MT) for high-conductivity applications. Rationale: Commercial 3MT liquid often degrades. Decarboxylating the acid immediately prior to polymerization ensures monomer purity, critical for high molecular weight (Mn) and low Polydispersity Index (PDI).

Phase 1: Copper-Mediated Decarboxylation
  • Reagents: 3MT2CA (10 g), Copper powder (1.0 g), Quinoline (50 mL).

  • Apparatus: Distillation setup with Vigreux column.

  • Setup: Charge a 100 mL round-bottom flask with 3MT2CA, Cu powder, and quinoline.

  • Reaction: Heat the mixture to 220–240°C using a sand bath. The acid will decarboxylate (

    
    ).
    
  • Isolation: The product, 3-methylthiophene (b.p. ~115°C), will distill over. Collect the fraction between 112–117°C.

  • Purification: Wash the distillate with 1M HCl (to remove quinoline traces), dry over

    
    , and redistill.
    
Phase 2: Monomer Activation (Dibromination)
  • Reagents: Fresh 3MT, NBS (N-Bromosuccinimide), DMF.

  • Protocol: React 3MT with 2.05 eq. of NBS in DMF at 0°C in the dark.

  • Workup: Quench with water, extract with hexane. Pass through a silica plug to remove succinimide.

  • Yield: 2,5-Dibromo-3-methylthiophene.

Phase 3: GRIM Polymerization (The Gold Standard)

This method uses the Kumada Catalyst Transfer Polycondensation (KCTP) mechanism.

  • Grignard Formation: In a glovebox (or strict Schlenk line), dissolve 2,5-dibromo-3-methylthiophene (1.0 eq) in anhydrous THF. Add

    
     (0.98 eq) at 0°C. Stir for 1 hour.
    
    • Checkpoint: This forms the intermediate organomagnesium species.

  • Polymerization: Add

    
     catalyst (0.005 – 0.01 eq).
    
  • Propagation: Stir at Room Temperature (RT) for 2 hours. The solution will turn dark red/purple.[1]

  • Quenching: Pour into methanol containing 1% HCl.

  • Soxhlet Extraction: Purify the polymer sequentially with Methanol (removes salts), Hexanes (removes oligomers), and Chloroform (collects high Mw polymer).

Data Output:

Parameter Target Value
Regioregularity (HT-HT coupling) > 95%
Molecular Weight (Mn) 20,000 – 40,000 Da

| PDI | 1.1 – 1.3 |

Protocol B: End-Group Functionalization (The Terminator Route)

Objective: To synthesize a polythiophene chain terminated with a carboxylic acid moiety, using 3MT2CA as the capping agent. Application: This allows the conductive polymer to be anchored to metal oxides (


 in solar cells) or bioconjugated.
Step-by-Step Methodology:
  • Derivatization of 3MT2CA:

    • Convert 3MT2CA to its acid chloride (3-methylthiophene-2-carbonyl chloride ) using Thionyl Chloride (

      
      ) at reflux for 2 hours. Remove excess 
      
      
      
      under vacuum.[2]
    • Note: The acid chloride is more reactive toward the Grignard polymer chain than the free acid.

  • Living Polymer Preparation:

    • Prepare a living P3HT (Poly-3-hexylthiophene) chain using the GRIM method (as described in Protocol A, but using 2,5-dibromo-3-hexylthiophene).

    • Do not quench with HCl.

  • Functional Termination:

    • Add excess 3-methylthiophene-2-carbonyl chloride (5–10 eq) to the living polymer solution.

    • Stir for 12 hours. The Grignard end-group of the polymer attacks the carbonyl, attaching the thiophene-acid derivative to the chain end.

  • Hydrolysis (Optional but recommended):

    • If the reaction creates a ketone linkage or if an ester derivative was used, mild acid hydrolysis ensures the terminal group is fully accessible.

Protocol C: Electrochemical Copolymerization

Objective: Incorporate carboxylic acid functionality into a thin film for sensing applications. Constraint: 3MT2CA will not homopolymerize. It must be copolymerized with unfunctionalized 3-methylthiophene.

Electrochemical Setup:

  • Working Electrode: ITO or Platinum button.

  • Reference: Ag/Ag+.

  • Electrolyte: 0.1 M

    
     in Acetonitrile.
    

Monomer Feed Ratio:

  • Host: 3-Methylthiophene (0.1 M)

  • Guest: 3-Methylthiophene-2-carboxylic acid (0.01 M)

  • Warning: High concentrations of the acid will quench the radical cation intermediates and stop film growth. Keep the acid <15% of the total feed.

Procedure:

  • Cyclic Voltammetry (CV): Cycle between -0.2 V and +1.3 V vs Ag/Ag+.

  • Observations:

    • First cycle: Oxidation peak of 3MT (~1.0 V).

    • Subsequent cycles: Growth of current loops indicates polymer deposition.

    • Note: The oxidation potential of 3MT2CA is significantly higher (>1.5 V) due to the electron-withdrawing COOH group. It is incorporated primarily through radical attack on the growing 3MT chain.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
No Polymer Formation (Protocol A) Catalyst poisoning by trace acid.Ensure 3MT is distilled after decarboxylation and passed through basic alumina before GRIM.
Low Conductivity (Protocol C) Over-incorporation of COOH groups breaks conjugation.Reduce the feed ratio of 3MT2CA to <5%.
Insoluble Polymer Cross-linking at the 4-position.Lower the polymerization temperature (0°C) during GRIM to suppress defects.

References

  • McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials. Link

  • Loewe, R. S., et al. (1999). A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis. Macromolecules. Link

  • Jeffries-EL, M., et al. (2005). In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophenes). Macromolecules. Link

  • Roncali, J. (1992). Conjugated Poly(thiophenes): Synthesis, Functionalization, and Applications. Chemical Reviews. Link

  • Campaigne, E., & Monroe, P. A. (1954). Chlorination of Thiophenes with Sulfuryl Chloride. Journal of the American Chemical Society. (Reference for 3-methylthiophene-2-carboxylic acid synthesis/derivatization). Link

Sources

Preparation of 3-Methylthiophene-2-carboxamide Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiophene Carboxamide Scaffold in Modern Drug Discovery

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive scaffold for the design of novel therapeutics. The incorporation of a carboxamide functionality at the 2-position of a 3-methylthiophene core further enhances its potential, creating a versatile platform for developing drugs with diverse pharmacological activities.[3]

Derivatives of 3-methylthiophene-2-carboxamide have demonstrated a broad spectrum of biological effects, including potent antioxidant, antibacterial, and anticancer properties.[1][4] For instance, certain thiophene-2-carboxamides have been investigated as inhibitors of key enzymes in cancer progression and have shown significant cytotoxicity against various cancer cell lines.[4] The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of their therapeutic properties.

This comprehensive guide provides detailed protocols and expert insights into the preparation of 3-methylthiophene-2-carboxamide derivatives. We will delve into two primary synthetic strategies: a classical two-step approach involving the formation of an acyl chloride intermediate, and a modern palladium-catalyzed cross-coupling method, the Buchwald-Hartwig amination. The causality behind experimental choices will be thoroughly explained to empower researchers to adapt and troubleshoot these procedures effectively.

Synthetic Strategies: Pathways to 3-Methylthiophene-2-carboxamide Derivatives

The synthesis of 3-methylthiophene-2-carboxamide derivatives typically commences from 3-methylthiophene-2-carboxylic acid, a readily available starting material. The primary challenge lies in the formation of the amide bond, which requires the activation of the carboxylic acid moiety. Below, we detail two robust and widely applicable methods to achieve this transformation.

Method 1: Classical Amidation via Acyl Chloride Intermediate

This traditional and cost-effective method proceeds in two discrete steps: the conversion of the carboxylic acid to a more reactive acyl chloride, followed by the reaction of the acyl chloride with a primary or secondary amine.

Step 1: Synthesis of 3-Methylthiophene-2-carbonyl chloride

The activation of 3-methylthiophene-2-carboxylic acid is efficiently achieved by treatment with thionyl chloride (SOCl₂). This reaction substitutes the hydroxyl group of the carboxylic acid with a chloride ion, forming the highly electrophilic 3-methylthiophene-2-carbonyl chloride.[4][5] The reaction is typically performed in an inert solvent, and the excess thionyl chloride can be removed by distillation.

Step 2: Amide Bond Formation

The resulting acyl chloride is then reacted with the desired amine to form the target 3-methylthiophene-2-carboxamide derivative. This is a nucleophilic acyl substitution reaction where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[6] The reaction is usually carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Visualizing the Classical Amidation Workflow

Classical Amidation Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation CarboxylicAcid 3-Methylthiophene- 2-carboxylic Acid AcylChloride 3-Methylthiophene- 2-carbonyl Chloride CarboxylicAcid->AcylChloride Inert Solvent ThionylChloride SOCl₂ Amine Primary or Secondary Amine (R₁R₂NH) AcylChloride->Amine Intermediate FinalProduct 3-Methylthiophene- 2-carboxamide Derivative Amine->FinalProduct Inert Solvent Base Base (e.g., Et₃N)

Caption: Workflow for the classical synthesis of 3-methylthiophene-2-carboxamide derivatives.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For more complex or sensitive substrates, the Buchwald-Hartwig amination offers a powerful and versatile alternative for the formation of the crucial C-N bond.[7] This palladium-catalyzed cross-coupling reaction directly couples an aryl halide or triflate with an amine.[8] While this method can be adapted for the synthesis of amides from acyl chlorides, its true strength lies in its ability to construct aryl amines, which can then be acylated. For the direct formation of the amide bond from a thiophene derivative, a variation known as the Buchwald-Hartwig amidation of esters or the coupling of amides with aryl halides can be employed.

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, transmetalation (or amine coordination and deprotonation), and reductive elimination.[9] The choice of palladium precursor, ligand, and base is critical for the success of the reaction and depends on the specific substrates being coupled. Bulky, electron-rich phosphine ligands are often employed to facilitate the reaction.[9]

Visualizing the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)(X)L₂ OxAdd->PdII_ArylHalide Ar-X AmineCoord Amine Coordination & Deprotonation PdII_ArylHalide->AmineCoord R₁R₂NH, Base PdII_Amide Ar-Pd(II)(NR₁R₂)L₂ AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Ar-NR₁R₂

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-3-methylthiophene-2-carboxamide via the Acyl Chloride Method

This protocol describes the synthesis of a representative N-aryl-3-methylthiophene-2-carboxamide derivative.

Materials and Reagents:

ReagentSupplierPurity
3-Methylthiophene-2-carboxylic acidCommercially available≥98%
Thionyl chloride (SOCl₂)Commercially available≥99%
Dichloromethane (DCM), anhydrousCommercially available≥99.8%
Substituted anilineCommercially available≥98%
Triethylamine (Et₃N), distilledCommercially available≥99.5%
Saturated aqueous sodium bicarbonatePrepared in-houseN/A
Anhydrous magnesium sulfate (MgSO₄)Commercially availableN/A

Procedure:

Step 1: Synthesis of 3-Methylthiophene-2-carbonyl chloride [4]

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-methylthiophene-2-carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-methylthiophene-2-carbonyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of N-Aryl-3-methylthiophene-2-carboxamide [6]

  • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve the crude 3-methylthiophene-2-carbonyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-3-methylthiophene-2-carboxamide derivative.

Characterization:

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.[4]

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl and N-H stretching frequencies.

Protocol 2: One-Pot Synthesis of 3-Methylthiophene-2-carboxamide Derivatives

This protocol is adapted from a method for the synthesis of thiophene-2-carboxamide derivatives and provides a more streamlined approach.[1]

Materials and Reagents:

ReagentSupplierPurity
2-Acetyl-2-arylazo-thioacetanilide derivativeSynthesized as per literatureN/A
N-(4-acetylphenyl)-2-chloroacetamideSynthesized as per literatureN/A
Sodium methoxideCommercially available≥95%
Dioxane, anhydrousCommercially available≥99.8%

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-acetyl-2-arylazo-thioacetanilide derivative (1.0 eq) and N-(4-acetylphenyl)-2-chloroacetamide (1.0 eq) in anhydrous dioxane.

  • Add sodium methoxide (1.1 eq) to the mixture.

  • Heat the reaction mixture to boiling and maintain at reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the desired 3-methylthiophene-2-carboxamide derivative.

Expected Yields and Comparative Data:

MethodTypical YieldAdvantagesDisadvantages
Classical Acyl Chloride Method 60-90%Cost-effective, uses readily available reagents, scalable.Requires handling of corrosive thionyl chloride.
One-Pot Synthesis 45-75%Streamlined procedure, avoids isolation of intermediates.May require synthesis of starting materials.
Buchwald-Hartwig Amination 70-95%High functional group tolerance, mild reaction conditions, broad scope.Requires expensive palladium catalysts and ligands.

Conclusion and Future Outlook

The preparation of 3-methylthiophene-2-carboxamide derivatives is a critical endeavor in the field of medicinal chemistry. The synthetic routes outlined in this guide, from the classical acyl chloride method to modern palladium-catalyzed reactions, provide researchers with a robust toolkit to access a diverse range of these valuable compounds. The choice of synthetic strategy will depend on factors such as substrate complexity, functional group tolerance, and scalability. As our understanding of the biological targets of these compounds grows, the development of even more efficient and selective synthetic methodologies will undoubtedly accelerate the discovery of novel thiophene-based therapeutics.

References

  • Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2845. Available at: [Link]

  • Iovu, M., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(19), 6535. Available at: [Link]

  • ResearchGate. (n.d.). Versatile thiophene 2-carboxamide derivatives. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Zhou, T., et al. (2021). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology, 11(15), 5125-5134. Available at: [Link]

  • Mehta, P., et al. (2018). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations, 5(2), 70-80. Available at: [Link]

  • Georganics. (n.d.). 3-Methylthiophene-2-carbonyl chloride. Retrieved from [Link]

  • Baran, P. S. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15588-15603. Available at: [Link]

  • Chemistry Unleashed by Pearson. (2023, April 5). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Kumari, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 25-57. Available at: [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry, 64(15), 11375-11393. Available at: [Link]

  • Clark, J. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Li, P., et al. (2008). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 85, 1-10. Available at: [Link]

  • Charville, H., et al. (2011). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia. Retrieved from [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-846. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

  • Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • El-Faham, A., et al. (2020). Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, Hirshfeld, DFT and thermal studies. RSC Advances, 10(5), 2841-2854. Available at: [Link]

  • Moody, C. J., & Rees, C. W. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group in 3-Methylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Thiophene Scaffold in Modern Chemistry

3-Methylthiophene-2-carboxylic acid is a pivotal building block in the synthesis of a diverse array of functional molecules, particularly in the realms of pharmaceuticals and materials science. The thiophene ring system is a privileged scaffold, conferring unique electronic and steric properties to molecules that contain it. The carboxylic acid group at the 2-position, adjacent to the methyl group, serves as a versatile handle for a wide range of chemical transformations. This guide provides detailed protocols and expert insights into the primary methods for functionalizing this carboxylic acid, enabling researchers to unlock the synthetic potential of this valuable starting material. The derivatives of thiophene-2-carboxylic acid have been explored for various applications, including as active ingredients in eye drops and as substrates in coupling reactions[1].

These application notes are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.

PART 1: Esterification: Accessing a Key Class of Derivatives

Ester derivatives of 3-Methylthiophene-2-carboxylic acid are prevalent in medicinal chemistry and materials science due to their altered polarity, solubility, and potential for further modification. The conversion of the carboxylic acid to an ester is a fundamental transformation that can be achieved through several reliable methods.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a time-honored and cost-effective method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[2][3][4] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[2][4]

Causality of Experimental Choices:

  • Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[2]

  • Solvent: Often, the alcohol reactant itself serves as the solvent, ensuring a high concentration to drive the equilibrium. In cases where the alcohol is precious or solid, a non-polar solvent like toluene can be used in conjunction with a Dean-Stark apparatus to azeotropically remove water.[3]

  • Temperature: The reaction is typically conducted at reflux to increase the reaction rate.

Experimental Protocol: Synthesis of Methyl 3-Methylthiophene-2-carboxylate

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Methylthiophene-2-carboxylic acid (1.0 eq).

  • Reaction Setup: Add a large excess of methanol (e.g., 20-50 eq), which will also act as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to yield pure methyl 3-methylthiophene-2-carboxylate.

ParameterValueRationale
Starting Material 3-Methylthiophene-2-carboxylic acidSubstrate to be esterified
Reagent MethanolNucleophile and solvent
Catalyst Sulfuric AcidProtonates the carbonyl group
Temperature RefluxIncreases reaction rate
Reaction Time 4-8 hoursTypical duration for completion
Steglich Esterification: Mild Conditions for Sensitive Substrates

For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5]

Causality of Experimental Choices:

  • Coupling Agent: DCC or EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • Catalyst: DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[5]

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent interference with the reactive intermediates.[5]

Experimental Protocol: Synthesis of tert-Butyl 3-Methylthiophene-2-carboxylate

  • Reagent Preparation: Dissolve 3-Methylthiophene-2-carboxylic acid (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve EDC (1.5 eq) in anhydrous DCM.

  • Addition: Add the EDC solution dropwise to the reaction mixture over 15-20 minutes.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Purification: Purify the residue by flash column chromatography to obtain the desired tert-butyl ester.

PART 2: Amidation: Forging the Robust Amide Bond

The formation of amides from 3-Methylthiophene-2-carboxylic acid is a critical transformation in drug discovery, as the amide bond is a key structural feature in many biologically active molecules.[6][7] Thiophene-2-carboxamide derivatives have shown interesting biological activities, including antioxidant and antibacterial properties.[8]

Peptide Coupling Agents: The Modern Approach to Amidation

Modern amidation reactions predominantly employ peptide coupling reagents to activate the carboxylic acid for reaction with an amine. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often used in conjunction with a non-nucleophilic base like diisopropylethylamine (DIPEA), provide high yields and minimize side reactions, particularly racemization in the case of chiral substrates.[9][10][11]

Causality of Experimental Choices:

  • Coupling Reagent: HATU and HBTU react with the carboxylate to form a highly reactive OAt- or OBt-active ester, respectively.[9][12] These esters are readily susceptible to nucleophilic attack by the amine.

  • Additive: Often, an additive like HOBt (Hydroxybenzotriazole) is included with carbodiimide-based couplings to form a more stable active ester and suppress side reactions.[9][10]

  • Base: A tertiary amine base like DIPEA is used to deprotonate the carboxylic acid and the amine hydrochloride salt (if used), facilitating the reaction without acting as a competing nucleophile.

Experimental Protocol: Synthesis of N-Benzyl-3-methylthiophene-2-carboxamide

  • Reagent Preparation: In a round-bottom flask, dissolve 3-Methylthiophene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.05 eq) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.

ParameterValueRationale
Starting Material 3-Methylthiophene-2-carboxylic acidAcid component for amidation
Reagent BenzylamineAmine component for amidation
Coupling Reagent HATUActivates the carboxylic acid
Base DIPEANon-nucleophilic base
Solvent DMF or DCMAnhydrous aprotic solvent

PART 3: Conversion to Acyl Halides: Accessing Highly Reactive Intermediates

Acyl chlorides are highly reactive derivatives of carboxylic acids and serve as valuable intermediates for the synthesis of esters, amides, and other acyl compounds.[13] The conversion of 3-Methylthiophene-2-carboxylic acid to its corresponding acyl chloride provides a powerful tool for subsequent functionalization.

Thionyl Chloride: A Standard and Effective Reagent

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids due to its effectiveness and the convenient removal of byproducts (SO₂ and HCl as gases).[14][15][16]

Causality of Experimental Choices:

  • Reagent: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the acyl chloride.[16]

  • Solvent: The reaction can be run neat or in an inert solvent like toluene or DCM. A catalytic amount of DMF is often added to accelerate the reaction via the formation of the Vilsmeier reagent.

  • Temperature: The reaction is typically performed at room temperature or with gentle heating to drive it to completion.

Experimental Protocol: Synthesis of 3-Methylthiophene-2-carbonyl chloride

  • Safety First: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

  • Reaction Setup: Place 3-Methylthiophene-2-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a bubbler with a sodium hydroxide solution).

  • Reagent Addition: Add an excess of thionyl chloride (e.g., 2-5 eq) to the flask. A catalytic amount of DMF can be added to increase the reaction rate.

  • Reaction Execution: Stir the mixture at room temperature or gently heat to reflux for 1-3 hours. The evolution of gas should be observed.

  • Isolation: Once the gas evolution ceases, remove the excess thionyl chloride by distillation or under reduced pressure (using a trap to capture the corrosive vapors).

  • Product: The resulting 3-methylthiophene-2-carbonyl chloride is often used immediately in the next synthetic step without further purification.

PART 4: Reduction to Alcohols: A Fundamental Transformation

The reduction of the carboxylic acid group to a primary alcohol is a fundamental transformation in organic synthesis, providing access to another important class of functional molecules.

Lithium Aluminum Hydride (LAH): A Powerful and Versatile Reducing Agent

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including carboxylic acids, to their corresponding alcohols.[17][18][19][20] The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol.[18]

Causality of Experimental Choices:

  • Reducing Agent: LAH is a strong, non-selective reducing agent. It will reduce most other carbonyl-containing functional groups.[18][20] Therefore, protection of other sensitive groups may be necessary.

  • Solvent: Anhydrous ethereal solvents like diethyl ether or THF are required, as LAH reacts violently with protic solvents like water and alcohols.

  • Work-up: A careful, sequential addition of water and a base (e.g., NaOH solution) or an acid is crucial to safely quench the excess LAH and hydrolyze the aluminum salts to facilitate their removal by filtration.

Experimental Protocol: Synthesis of (3-Methylthiophen-2-yl)methanol

  • Safety Precautions: LAH is a highly reactive and flammable solid. All operations must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend LAH (e.g., 1.5-2.0 eq) in anhydrous THF.

  • Substrate Addition: Dissolve 3-Methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C and carefully and sequentially add water (X mL, where X is the mass of LAH in grams), followed by 15% aqueous NaOH (X mL), and then water again (3X mL). This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the crude alcohol by flash column chromatography.

Visualization of Synthetic Pathways

Functionalization_of_3_Methylthiophene_2_carboxylic_acid cluster_ester Esterification cluster_amide Amidation cluster_acyl_halide Acyl Halide Formation cluster_reduction Reduction CarboxylicAcid 3-Methylthiophene- 2-carboxylic acid Fischer Fischer-Speier (Alcohol, H+) CarboxylicAcid->Fischer Steglich Steglich (Alcohol, DCC/EDC, DMAP) CarboxylicAcid->Steglich PeptideCoupling Peptide Coupling (Amine, HATU/HBTU, DIPEA) CarboxylicAcid->PeptideCoupling ThionylChloride Thionyl Chloride (SOCl2) CarboxylicAcid->ThionylChloride LAH LiAlH4 CarboxylicAcid->LAH Ester Ester Derivative Fischer->Ester Steglich->Ester Amide Amide Derivative PeptideCoupling->Amide AcylChloride Acyl Chloride ThionylChloride->AcylChloride Alcohol Primary Alcohol LAH->Alcohol

Caption: Synthetic routes from 3-Methylthiophene-2-carboxylic acid.

Conclusion

The functionalization of the carboxylic acid group of 3-Methylthiophene-2-carboxylic acid opens a gateway to a vast chemical space with significant potential in drug discovery and materials science. The choice of synthetic methodology should be guided by the specific requirements of the target molecule, including its sensitivity to reaction conditions and the desired scale of the synthesis. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to confidently and efficiently explore the rich chemistry of this versatile thiophene derivative.

References

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  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Alcohols. Retrieved from [Link]

  • Química Orgánica. (n.d.). Reduction of carboxylic acids to alcohols. Retrieved from [Link]

  • ResearchGate. (2013, February 21). How to reduce carboxylic group to alcohol with nitro group untouched? Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 23). Biotransformation of Carboxylic Acids to Alcohols: Characterization of Thermoanaerobacter Strain AK152 and 1-Propanol Production via Propionate Reduction. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from [Link]

  • Histo-Line Laboratories. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to alcohols using LiAlH4. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). REDUCTION OF CARBOXYLIC ACIDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde.
  • Google Patents. (n.d.). EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid.
  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • YouTube. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Retrieved from [Link]

  • YouTube. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism. Retrieved from [Link]

  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2011, January 1). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Retrieved from [Link]

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  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Methylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-Methylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the reasoning behind the techniques, helping you to troubleshoot and optimize your experiments effectively.

Understanding Your Crude Product: A Proactive Approach to Purification

Effective purification begins with understanding the potential impurities in your crude material. The nature and quantity of these impurities will dictate the most efficient purification strategy. 3-Methylthiophene-2-carboxylic acid is commonly synthesized via the Grignard reaction of a 2-halo-3-methylthiophene with carbon dioxide, or by oxidation of the corresponding aldehyde.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 3-Methylthiophene-2-carboxylic acid?

A1: Depending on the synthetic route, your crude product may contain a variety of impurities. The most common include:

  • Unreacted Starting Materials: Such as 2-chloro-3-methylthiophene or 3-methyl-2-thiophenecarbaldehyde.

  • Grignard Reagent Byproducts: If using a Grignard synthesis, you may have benzene (if bromobenzene was used as an entrainer) or other coupling byproducts.

  • Other Isomers: Small amounts of other isomers may form during the synthesis.

  • Residual Solvents: Ether, THF, toluene, or other solvents used in the reaction or initial workup.

  • Neutral Organic Impurities: Non-acidic byproducts from the reaction.

The following diagram illustrates a common synthetic pathway and the potential points of impurity introduction.

Synthesis_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 3MT 3-Methylthiophene 2Cl3MT 2-Chloro-3-methylthiophene 3MT->2Cl3MT Chlorination (e.g., NCS, SO2Cl2) Imp1 Unreacted 3-Methylthiophene 3MT->Imp1 Carry-over Grignard Grignard Reagent 2Cl3MT->Grignard + Mg, Alkyl Halide Imp2 Unreacted 2-Chloro-3-methylthiophene 2Cl3MT->Imp2 Incomplete reaction Crude_Acid Crude 3-Methylthiophene- 2-carboxylic acid Grignard->Crude_Acid 1. CO2 2. Acidification Imp3 Side-reaction products Grignard->Imp3 e.g., homo-coupling Imp4 Solvents Crude_Acid->Imp4 From workup

Caption: Synthetic route and potential impurity sources.

Troubleshooting Purification by Acid-Base Extraction

Acid-base extraction is a powerful and commonly used technique for purifying carboxylic acids.[3][4] It leverages the acidic nature of the carboxyl group to move the compound of interest from an organic solvent to an aqueous basic solution, leaving neutral impurities behind.[5][6]

Troubleshooting Guide: Acid-Base Extraction

Q1: I'm not getting a clean separation between the organic and aqueous layers. What's wrong?

A1: This is likely due to the formation of an emulsion. Emulsions are common when there are fine particulates or when the densities of the two layers are very similar.

  • Causality: Vigorous shaking of the separatory funnel can lead to emulsions.

  • Solution:

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking vigorously.

    • To break up a stubborn emulsion, you can add a small amount of brine (saturated NaCl solution), which increases the ionic strength and density of the aqueous layer, helping to separate the layers.[7]

Q2: My final product yield is very low after extraction. Where did my product go?

A2: Low yield can result from several factors related to the equilibrium of the acid-base reaction and physical loss.

  • Causality & Solution:

    • Incomplete Deprotonation: Ensure the pH of the aqueous layer is sufficiently basic to deprotonate the carboxylic acid (pKa ≈ 3.68).[8] A pH of at least 2 units above the pKa is recommended. Use a pH strip to check. A 5-10% solution of sodium bicarbonate or sodium carbonate is usually sufficient.[3]

    • Incomplete Reprotonation: When acidifying the aqueous layer to precipitate your product, ensure the pH is well below the pKa. A pH of 2 or lower is ideal. Add the acid slowly and check with a pH strip.

    • Insufficient Extraction: Perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume. This is more efficient at transferring the carboxylate salt to the aqueous phase.

    • Product Solubility: 3-Methylthiophene-2-carboxylic acid has some slight solubility in water. Cooling the acidified solution in an ice bath before filtration can help maximize precipitation.

Q3: The precipitated product after acidification is oily/gummy, not a solid. How can I fix this?

A3: This often indicates the presence of impurities that are depressing the melting point of your product.

  • Causality: The impurities are likely other organic molecules that are co-extracted or are still present in significant amounts.

  • Solution:

    • Try to redissolve the oily product in a minimal amount of a suitable organic solvent (like diethyl ether or ethyl acetate), and then re-extract with a fresh basic solution.

    • If the oil persists, you may need to isolate it and attempt purification by another method, such as column chromatography or recrystallization.

Q4: After acidification, no precipitate forms. What should I do?

A4: This suggests that your compound of interest is not in the aqueous layer or is soluble in the acidic aqueous solution.

  • Causality & Solution:

    • Compound not in Aqueous Layer: Double-check that your initial extraction into the basic solution was successful.

    • Sufficiently Soluble: If the concentration of your product is very low, it may not precipitate. Try extracting the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover your product. Then, dry the organic layer and evaporate the solvent.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 3-Methylthiophene-2-carboxylic acid in a suitable organic solvent, such as diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 5% aqueous sodium bicarbonate solution. Stopper the funnel and vent frequently to release CO2 gas produced during the initial neutralization. Gently swirl or invert the funnel multiple times.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the carboxylic acid.

  • Combine & Wash: Combine all aqueous extracts. To remove any neutral impurities that may have been carried over, wash the combined aqueous layer with a small portion of fresh organic solvent.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH ≤ 2, check with pH paper). A precipitate of the purified carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and allow it to air dry.

Acid_Base_Extraction Start Crude Product in Organic Solvent (e.g., Ether) Add_Base Add aq. NaHCO3 solution Start->Add_Base Separate1 Separate Layers Add_Base->Separate1 Organic_Layer Organic Layer (Neutral Impurities) Separate1->Organic_Layer Discard or process for other components Aqueous_Layer Aqueous Layer (Sodium 3-methylthiophene-2-carboxylate) Separate1->Aqueous_Layer Acidify Acidify with HCl (pH < 2) Aqueous_Layer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Final_Product Pure 3-Methylthiophene- 2-carboxylic acid Filter->Final_Product

Caption: Workflow for acid-base extraction.

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, assuming a suitable solvent can be found. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize out while the impurities remain in solution.

Troubleshooting Guide: Recrystallization

Q1: I can't find a suitable solvent for recrystallization. What are the criteria?

A1: An ideal recrystallization solvent should:

  • Dissolve the compound poorly at low temperatures but well at high temperatures.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound (Melting point of 3-Methylthiophene-2-carboxylic acid is ~147-149 °C).[8]

  • Be volatile enough to be easily removed from the crystals.

Solution: Start by testing small amounts of your crude product in various solvents (see table below). A good starting point would be water, ethanol, methanol, acetone, ethyl acetate, toluene, or mixtures of these.

Q2: No crystals are forming, even after cooling. What can I do to induce crystallization?

A2: This is a common issue, often because the solution is supersaturated or the activation energy for crystallization has not been overcome.

  • Causality & Solution:

    • Supersaturation: The solution may be too dilute. Try boiling off some of the solvent to increase the concentration.

    • Inducing Crystallization:

      • Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The small glass particles that are scraped off can serve as nucleation points.

      • Flash Freezing: Cool a small portion of the solution quickly in a dry ice/acetone bath to force out some solid, then allow it to warm back to the temperature of the main solution to act as seeds.

Q3: The crystals are colored, but I expect a white/pale cream product. How do I remove colored impurities?

A3: Colored impurities are often large, polar molecules that can be adsorbed onto activated carbon.

  • Solution: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually enough). Keep the solution hot for a few minutes, and then perform a hot filtration through fluted filter paper to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Q4: The melting point of my recrystallized product is still low and broad. What does this mean?

A4: A low and broad melting point is a classic sign of an impure compound.

  • Causality: The impurities are co-crystallizing with your product.

  • Solution:

    • You may need to perform a second recrystallization from a different solvent system.

    • The impurities may be structurally very similar to your product. In this case, another purification technique like column chromatography may be necessary.

Data Table: Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityComments
Water100HighGood for polar compounds. Test solubility.
Ethanol78HighOften a good choice for carboxylic acids.
Toluene111LowGood for less polar compounds.
Heptane/TolueneVariableLowA solvent/anti-solvent system can be effective.
Water/EthanolVariableHighA mixture can fine-tune solubility.
Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing small samples.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, and heat the mixture to boiling with stirring (using a hot plate). Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if needed): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.

Troubleshooting Purification by Column Chromatography

When acid-base extraction and recrystallization are insufficient, column chromatography provides a more powerful method for separating compounds based on their differential adsorption to a stationary phase (typically silica gel).

Troubleshooting Guide: Column Chromatography

Q1: My product is streaking on the TLC plate and the column. How can I get sharp bands?

A1: Carboxylic acids are notorious for streaking on silica gel due to strong interactions with the acidic silica surface.

  • Causality: The polar carboxylic acid group binds strongly to the silica gel, leading to slow and uneven elution.

  • Solution: Add a small amount of a modifying agent to your eluent.

    • Acidic Modifier: Adding ~1% acetic acid or formic acid to the eluent will protonate the silica surface and the carboxylate form of your product, reducing the strong ionic interactions and leading to sharper bands.

    • Basic Modifier: In some cases, a basic modifier like triethylamine can be used, but this is less common for acidic compounds.[9]

Q2: I'm not getting good separation between my product and a close-running impurity. How can I improve resolution?

A2: Resolution can be improved by adjusting the eluent polarity or changing the chromatography conditions.

  • Solution:

    • Optimize Eluent: Find a solvent system that gives a good separation of spots on a TLC plate, ideally with Rf values between 0.2 and 0.5. A common eluent for carboxylic acids is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate), with a small amount of acetic acid.

    • Gradient Elution: Start with a less polar eluent to remove non-polar impurities, and then gradually increase the polarity of the eluent to elute your product and then more polar impurities.

    • Column Dimensions: Use a longer, thinner column for better separation. Ensure the column is packed properly without any air bubbles or cracks.

Q3: My product seems to be stuck on the column. How can I recover it?

A3: If your product is not eluting even with a highly polar solvent system, it is likely binding very strongly to the silica.

  • Causality: The eluent is not polar enough to displace the highly polar carboxylic acid from the silica gel.

  • Solution: Increase the polarity of the eluent drastically. A flush with 5-10% methanol in dichloromethane or ethyl acetate will usually elute even very polar compounds.

Data Table: Suggested TLC and Column Chromatography Solvent Systems
Solvent System (v/v)PolarityComments
70:30:1 Hexanes:Ethyl Acetate:Acetic AcidMediumA good starting point for many carboxylic acids.
90:10:1 Dichloromethane:Methanol:Acetic AcidMedium-HighFor more polar compounds or to increase elution speed.
Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC.

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the initial eluent or by dry packing followed by careful wetting.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[10]

Column_Chromatography Start Crude Product Load_Sample Load Sample onto Column Start->Load_Sample Pack_Column Pack column with Silica Gel Pack_Column->Load_Sample Elute Elute with Solvent System (e.g., Hex:EtOAc:AcOH) Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze Analyze Fractions by TLC Collect_Fractions->Analyze Combine_Pure Combine Pure Fractions Analyze->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate Final_Product Pure 3-Methylthiophene- 2-carboxylic acid Evaporate->Final_Product

Caption: Workflow for flash column chromatography.

Purity Assessment FAQs

Q1: What analytical techniques should I use to confirm the purity of my final product?

A1: A combination of techniques is recommended for a comprehensive assessment of purity:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point Analysis: Pure crystalline solids have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broadened.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for assessing purity and quantifying impurities.[11]

Q2: What is the expected melting point for pure 3-Methylthiophene-2-carboxylic acid?

A2: The literature value for the melting point of 3-Methylthiophene-2-carboxylic acid is typically in the range of 147-149 °C .[8] Your purified product should have a sharp melting point within this range.

References

  • Method for producing 3-methyl-2-thiophenecarboxylic acid. EP2298756A1.
  • Synthesis of 3-methylsulfamoylthiophene-2-carboxylic acid methyl ester. PrepChem.com. [Link]

  • Process for the purification of carboxylic acids. WO2014095080A2.
  • 3-Methylthiophene-2-carboxylic acid - High purity. Georganics. [Link]

  • 3-methylthiophene. Organic Syntheses Procedure. [Link]

  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]

  • Preparation method of 2-thiophenecarboxylic acid. CN101906092B.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]

  • How to purify esterefication product? ResearchGate. [Link]

  • Methyl 3-methylthiophene-2-carboxylate | C7H8O2S. PubChem. [Link]

  • Thiophene-2-carboxylic acid. Wikipedia. [Link]

  • Separation of 3-Methylthiophene-2-carbaldehyde on Newcrom R1 HPLC column. SIELC. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Column chromatography of carboxylic acids? Reddit. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • How to separate ester from carboxylic acid by using chromatography? ResearchGate. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

Sources

Technical Support Center: Recrystallization of 3-Methylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Solid State Chemistry Support Hub. Ticket ID: RECRYST-3MT2CA Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Profile

Successful recrystallization of 3-Methylthiophene-2-carboxylic acid (CAS: 23806-24-8) requires navigating its dual nature: the hydrophobic thiophene ring and the hydrophilic carboxylic acid tail. This guide prioritizes the removal of regioisomers (e.g., 4-methyl analogues) and sulfur-based oligomers (tars) common in Grignard or oxidation synthesis routes.

Physicochemical Data Table
PropertyValueRelevance to Protocol
Melting Point 147–149 °CTarget range for purity verification.[1]
pKa ~3.68Allows for acid-base purification pre-treatment.
Solubility (Cold) Low in Water, HexanesIdeal anti-solvents.
Solubility (Hot) High in EtOH, EtOAc, ToluenePrimary dissolution solvents.
Key Impurities 3-Methylthiophene (SM), Mg salts, IsomersDetermine wash steps.

Solvent System Selection (The "Knowledge Base")

We do not recommend a "one size fits all" approach.[2] Select your solvent system based on the impurity profile of your crude material.[2]

System A: The Standard (Aqueous Ethanol)

Best for: General purification, removal of inorganic salts.

  • Composition: Ethanol (95%) / Water.

  • Mechanism: The thiophene moiety drives solubility in hot ethanol; the carboxylic acid hydrogen bonds with water. Cooling reduces the solubility of the hydrophobic ring, forcing crystallization while polar salts stay in the aqueous mother liquor.

System B: The Scavenger (Toluene / Hexane)

Best for: Removing non-polar tars and unreacted starting material.

  • Composition: Toluene (Solvent) / Hexane or Heptane (Anti-solvent).[2]

  • Mechanism: Toluene effectively solvates the aromatic ring at high temperatures. Adding hexane precipitates the acid while keeping the more soluble, non-polar alkyl-thiophene impurities in solution.

Standard Operating Procedures (SOPs)

Phase 1: Pre-Treatment (Acid-Base Extraction)

Critical for Thiophenes: Direct recrystallization of dark/tarry crude often fails. If your material is brown or smells strongly of sulfur, perform this step first.

  • Dissolution: Dissolve crude solid in 10% aqueous NaOH (1.1 equivalents).

  • Filtration: Filter the solution to remove insoluble organic tars (the "neutral" fraction).

  • Precipitation: Acidify the filtrate with HCl to pH 1–2.

  • Collection: Filter the precipitated solid. This is your "Clean Crude" for recrystallization.

Phase 2: Recrystallization Protocol (Aqueous Ethanol)
  • Saturation: Place the "Clean Crude" in a flask equipped with a reflux condenser. Add minimum Ethanol (95%) and heat to boiling until dissolved.

  • Decolorization (Optional): If colored, cool slightly, add Activated Carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.

  • Nucleation Setup: Return filtrate to a boil. Slowly add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add just enough hot Ethanol (approx. 0.5–1 mL) to clear the turbidity.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed .

    • Note: Rapid cooling traps impurities.

  • Finishing: Cool in an ice bath (0–4 °C) for 1 hour. Filter crystals and wash with cold 50% EtOH/Water.

Troubleshooting & FAQs

Issue: "The product is oiling out (forming a liquid blob) instead of crystals."

Diagnosis: This occurs when the compound separates from the solution at a temperature above its melting point, or purities depress the melting point significantly. Corrective Action:

  • Reheat: Bring the mixture back to a boil to redissolve the oil.

  • Seed: Cool the solution very slowly. When it reaches ~50°C, add a "seed crystal" of pure product.

  • Solvent Adjustment: You likely used too much anti-solvent (water). Add more Ethanol to increase solubility capacity.

Issue: "The crystals are retaining a yellow/brown color."

Diagnosis: Sulfur-based oligomers (thiophene tars) are trapped in the crystal lattice. Corrective Action:

  • Solvent Switch: Switch to System B (Toluene/Hexane) . Toluene is superior at solubilizing aromatic tars compared to ethanol.

  • Washing: Wash the final filter cake with cold Toluene before drying.

Issue: "Yield is significantly lower than expected (<50%)."

Diagnosis: The product is too soluble in the mother liquor (likely too much ethanol). Corrective Action:

  • Concentration: Rotovap the mother liquor to half volume and cool again (Second Crop).

  • pH Check: Ensure the solution wasn't accidentally basic (if using water). Carboxylic acids form soluble salts above pH 4.

Visual Workflows (Graphviz)

Workflow A: Solvent Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on crude material characteristics.

SolventSelection Start Analyze Crude Material ColorCheck Is material dark/tarry? Start->ColorCheck AcidBase Perform Acid-Base Extraction (NaOH -> Filter -> HCl) ColorCheck->AcidBase Yes ImpurityCheck Primary Impurity Type? ColorCheck->ImpurityCheck No (Light Yellow/White) AcidBase->ImpurityCheck Salts Inorganic Salts / Polar ImpurityCheck->Salts Salts present Organics Non-polar / Isomers ImpurityCheck->Organics Starting material/Tars SystemA System A: Ethanol / Water Salts->SystemA SystemB System B: Toluene / Hexane Organics->SystemB

Workflow B: The "Oiling Out" Rescue Plan

Caption: Step-by-step recovery process when liquid phase separation occurs during cooling.

OilingOutRescue Oil Oiling Out Observed Reheat Reheat to Reflux (Dissolve Oil) Oil->Reheat AddSolvent Add 10% more Good Solvent (EtOH) Reheat->AddSolvent CoolSlow Cool Slowly to ~50°C AddSolvent->CoolSlow Seed Add Seed Crystal CoolSlow->Seed Crystallize Crystallization Seed->Crystallize

[3]

References

  • Sigma-Aldrich. (n.d.).[1][3] 3-Methyl-2-thiophenecarboxylic acid Product Specification & Properties. Retrieved from

  • ChemicalBook. (2025).[3] 3-Methyl-2-thiophenecarboxylic acid Properties and Safety Data. Retrieved from

  • Organic Syntheses. (1954).[4] Synthesis of 3-Methylthiophene (Precursor logic and handling). Org. Synth. 34, 73. Retrieved from

  • University of Rochester. (n.d.). Solvents for Recrystallization: General Guidelines for Carboxylic Acids. Retrieved from

Sources

Technical Support Center: Synthesis of 3-Methylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Grignard Reaction Troubleshooting Target Molecule: 3-Methylthiophene-2-carboxylic acid (CAS: 23806-24-8) Precursor: 2-Bromo-3-methylthiophene (CAS: 14282-76-9)

Executive Summary & Reaction Logic

The Challenge: Synthesizing 3-methylthiophene-2-carboxylic acid via Grignard methodology presents a dual challenge: electronic deactivation and steric hindrance. The electron-rich thiophene ring stabilizes the C-Br bond, making Magnesium (Mg) insertion kinetically sluggish. Simultaneously, the methyl group at the 3-position creates steric bulk adjacent to the reactive 2-position, increasing the likelihood of Wurtz coupling (dimerization) over the desired Grignard formation.

The Solution Architecture: Success relies on controlled initiation (using entrainment agents) and rigorous anhydrous protocols . For high-value or difficult batches, switching from direct Mg insertion to a Halogen-Metal Exchange (Turbo Grignard) is the industry-standard "fix."

Visual Workflow: Reaction Pathway & Failure Points

ReactionPathway Start 2-Bromo-3-methylthiophene Mg Mg / THF (Initiation Step) Start->Mg Grignard Grignard Reagent (3-methyl-2-thienylmagnesium bromide) Mg->Grignard Successful Insertion Wurtz FAILURE: Dimerization (3,3'-dimethyl-2,2'-bithiophene) Mg->Wurtz Overheating / High Conc. CO2 CO2 Quench (Carboxylation) Grignard->CO2 Proton FAILURE: Quenching (3-Methylthiophene) Grignard->Proton Moisture Ingress Product 3-Methylthiophene-2- carboxylic acid CO2->Product

Figure 1: Reaction pathway showing the critical path (Green) vs. common failure modes (Red).

Troubleshooting Guides (FAQ Format)

Module A: Initiation Failures (The "Dead" Flask)

Q: I added Mg and the bromide in THF, but nothing is happening. The Mg is dull, and there's no exotherm. What's wrong?

A: You are facing "Passivation Lock." Thiophene bromides are notoriously slow to initiate because the electron-rich ring stabilizes the bromide. If your Mg has an oxide coating (dull grey), the reaction will never start.

Immediate Fix (The Entrainment Method): Do not heat blindly.[1] Follow this sequence:

  • Stop stirring. Let the Mg settle.

  • Add the Activator: Add 1-2 drops of 1,2-Dibromoethane (DBE) or a single crystal of Iodine (I₂) directly onto the Mg surface.

    • Mechanism:[1][2][3][4][5] DBE reacts avidly with Mg, etching the surface and exposing fresh

      
       atoms.
      
  • Local Heating: Use a heat gun to gently warm only the spot where the iodine/DBE hit the Mg.

  • Observation: Look for localized bubbling or the disappearance of the iodine color. Once bubbles sustain themselves without heat, start stirring and resume dropwise addition.

Pro-Tip: If using Iodine, the color must fade from purple to clear/grey. If it stays purple, the Mg is still inactive.

Module B: Impurity Management (Wurtz Coupling)

Q: My LC-MS shows a large peak for a dimer (MW ~194). My yield of the acid is <40%. Why?

A: You triggered Wurtz Coupling (Homo-coupling). The 3-methyl group creates steric pressure, but the primary culprit is concentration . If you add the 2-bromo-3-methylthiophene too fast, unreacted bromide accumulates in the solution. The formed Grignard reagent (


) then attacks the unreacted bromide (

) instead of waiting for the CO2.

Corrective Protocol:

  • Dilution: Increase your solvent volume. A 0.5 M to 1.0 M concentration is safer than standard 2.0 M.

  • Titrated Addition: Do not dump the starting material. Add it slowly over 1-2 hours via an addition funnel.

  • Temperature Control: Maintain a gentle reflux (

    
     for THF). Do not overheat. If the reaction races, cool it immediately.
    
Module C: Carboxylation Issues (Low Yield)

Q: The Grignard formed perfectly (titration confirmed), but after bubbling CO2, I got mostly starting material or protonated thiophene.

A: The CO2 introduction was inefficient or wet. Bubbling gas through a needle often fails because the contact time is too short (poor mass transfer). Furthermore, standard dry ice contains frozen water condensation.

The "Balloon" Fix:

  • Dry the CO2: Pass the CO2 gas through a drying tube (CaCl₂ or Drierite) before it enters the flask.

  • Pressure: Instead of an open bubbler, fill a large balloon with dry CO2 and attach it to the flask. This creates a slight positive pressure and ensures saturation over time.

  • Temperature: Cool the Grignard to

    
     or 
    
    
    
    before adding CO2. Lower temperatures increase gas solubility and reduce side reactions.

Advanced Protocol: The "Turbo Grignard" Exchange

Context: If direct insertion fails repeatedly due to batch variability in the bromide or Mg, switch to Halogen-Metal Exchange . This method is superior for industrial scaling of functionalized thiophenes [1].

Why it works: Instead of reacting Mg metal with the bromide (heterogeneous), you react a pre-formed, soluble Grignard (Isopropylmagnesium Chloride) with the bromide. The equilibrium favors the more stable thiophene Grignard.

Reagents:
  • Substrate: 2-Bromo-3-methylthiophene (1.0 equiv)

  • Reagent:

    
    -PrMgCl
    
    
    
    LiCl (Turbo Grignard) (1.1 equiv) [Commercial Solution]
  • Solvent: Anhydrous THF

Step-by-Step Methodology:
  • Prepare the Vessel: Flame-dry a 3-neck flask under Argon flow.

  • Charge: Add 2-Bromo-3-methylthiophene and THF. Cool to

    
     .
    
    • Note: Cooling prevents the

      
      -Pr group from attacking the thiophene ring or other side reactions.
      
  • Exchange: Add

    
    -PrMgCl
    
    
    
    LiCl solution dropwise over 15 minutes.
  • Incubate: Stir at

    
     to 
    
    
    
    for 1-2 hours.
    • Validation: Aliquot 0.1 mL, quench with water, and check GC/MS. You should see 3-methylthiophene (protonated form) and zero starting bromide.

  • Quench: Introduce dry CO2 gas (balloon method) at

    
     until saturation.
    
  • Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc.

Comparison of Methods
FeatureDirect Insertion (Classic)Turbo Exchange (

-PrMgCl)
Mg Activation Critical / Difficult Not Required
Reaction Temp Reflux (

)
Cryogenic (

)
Side Reactions High (Wurtz Coupling)Very Low
Functional Group Tolerance LowHigh
Cost Low (Mg chips)Moderate (Reagent cost)

Decision Logic for Troubleshooting

Use this flow to diagnose your specific failure mode during the experiment.

TroubleshootingTree Start Start Troubleshooting Q1 Did the Mg dissolve/turn grey? Start->Q1 NoInitiation Issue: Initiation Failure Q1->NoInitiation No Q2 Did the solution turn dark/black? Q1->Q2 Yes Fix1 Action: Add 1,2-Dibromoethane + Local Heat NoInitiation->Fix1 Q3 Is the final yield < 50%? Q2->Q3 CheckDimer Check LCMS for Dimer (Wurtz Coupling) Q3->CheckDimer Yes CheckWet Check for Protonated Species (Moisture) Q3->CheckWet No (Yield OK but impure) FixWurtz Action: Dilute reaction & Slow down addition CheckDimer->FixWurtz FixWet Action: Dry CO2 source & Lower quench temp CheckWet->FixWet

Figure 2: Diagnostic logic tree for isolating synthesis failures.

References

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry.

  • Organic Syntheses. (1932). Thiophene-2-carboxylic acid synthesis via Grignard. Coll. Vol. 1, p.542. (Base protocol reference).

  • Sigma-Aldrich. TurboGrignard® Technical Bulletin. (Detailed usage of i-PrMgCl·LiCl).[1][6]

  • BenchChem. Troubleshooting Grignard Reagent Formation. (General troubleshooting for halide activation).

Sources

Technical Support Center: Optimizing the Synthesis of 3-Methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Methylthiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and robust protocols for this important synthetic intermediate. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your synthesis is both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing 3-Methylthiophene-2-carboxylic acid?

The most prevalent and scalable method involves a two-step sequence starting from 3-methylthiophene.[1] The process begins with the regioselective halogenation of 3-methylthiophene at the 2-position, followed by the formation of a Grignard reagent, which is then carboxylated using carbon dioxide.[2][3] This pathway is favored due to the availability of starting materials and its adaptability to large-scale production.

Q2: What is the typical starting material and why is the choice of halogen important?

The synthesis typically starts with 3-methylthiophene.[4] This is first halogenated to either 2-bromo-3-methylthiophene or 2-chloro-3-methylthiophene. While the bromo- derivative is more reactive in subsequent Grignard formation, the chloro- derivative is often preferred in industrial settings due to its lower cost.[5] However, the lower reactivity of 2-chloro-3-methylthiophene presents challenges that require specific optimization, as discussed in our troubleshooting section.

Q3: What are the key physical properties of the final product?

3-Methylthiophene-2-carboxylic acid is a white to light yellow crystalline powder.[4][6] It has a melting point in the range of 147-149 °C.[7] It is generally poorly soluble in water but soluble in many organic solvents.

Section 2: Troubleshooting Guide for Synthesis

This section addresses the most common issues encountered during the synthesis. As scientists, we understand that a failed reaction is a data point. Let's interpret that data to optimize your outcome.

Q4: My Grignard reaction is extremely sluggish or fails to initiate. What is the underlying cause and how can I fix it?

Answer: This is the most critical and common failure point, especially when using 2-chloro-3-methylthiophene as a precursor.

  • Causality: The carbon-chlorine bond in 2-chloro-3-methylthiophene is significantly stronger and less polarized than the carbon-bromine bond, making oxidative insertion of magnesium metal kinetically challenging.[8] Standard Grignard reaction conditions are often insufficient to initiate the reaction, leading to low or no conversion.[2] Even the more reactive 2-bromo-3-methylthiophene can fail to give satisfactory conversion under ordinary conditions.[5][8]

  • Authoritative Solution: The use of a chemical activator is a field-proven solution. The addition of a small amount of a more reactive alkyl halide, such as ethyl bromide or methyl iodide, is highly effective.[2] The alkyl halide reacts readily with the magnesium to initiate the Grignard formation process, which cleans and activates the magnesium surface, thereby facilitating the reaction with the less reactive 2-chloro-3-methylthiophene.[5]

  • Practical Steps:

    • Ensure all glassware is flame-dried and the reaction is under an inert atmosphere (Nitrogen or Argon). Anhydrous conditions are non-negotiable for Grignard reactions.[9]

    • Use high-quality magnesium turnings. If they appear dull, gently crush them in a mortar and pestle immediately before use to expose a fresh surface.

    • Add a small portion of your 2-halo-3-methylthiophene to the magnesium suspension.

    • If the reaction does not start (no gentle reflux or color change), add a few drops of an activator like ethyl bromide or 1,2-dibromoethane.[10]

    • A single crystal of iodine can also be used as an initiator.

Q5: My overall yield is disappointingly low. What are the key parameters to optimize?

Answer: Low yield is a multi-factorial problem. A systematic approach is required to identify the bottleneck.

  • Workflow Analysis:

    • Halogenation Step: Ensure the regioselectivity of your halogenation is high. Over-halogenation can produce di-substituted thiophenes, which will not form the desired Grignard reagent.[10] Use of reagents like sulfuryl chloride for chlorination or N-bromosuccinimide (NBS) for bromination at controlled temperatures typically gives good selectivity for the 2-position.[5]

    • Grignard Formation: As discussed in Q4, incomplete conversion to the Grignard reagent is a primary cause of low yield. The use of an alkyl halide activator is the most impactful optimization.[2][5]

    • Carboxylation Step: The reaction of the Grignard reagent with CO₂ is highly efficient but can be limited by mass transfer. Ensure the CO₂ is introduced effectively. For solid CO₂ (dry ice), it must be finely crushed and free of condensed water. For gaseous CO₂, vigorous stirring is essential to maximize the gas-liquid interface. The reaction is exothermic; maintain a low temperature (e.g., 0 °C or below) during the addition to prevent side reactions.

    • Acidification & Workup: The product is a carboxylic acid, which can have some solubility in the aqueous phase, especially if the pH is not low enough. Ensure you acidify the reaction mixture to a pH of 2 or below with an acid like HCl to fully protonate the carboxylate salt and precipitate the product.[5][6]

Q6: I'm observing significant impurities in my crude product. What are they and how can I prevent them?

Answer: Impurities often originate from side reactions in the Grignard formation step.

  • Common Impurities & Prevention:

    • Unreacted Starting Material (2-halo-3-methylthiophene): This indicates incomplete Grignard formation. Solution: See Q4 on reaction initiation and activation.

    • 3-Methylthiophene: This can form if the Grignard reagent is quenched by trace amounts of water in the reaction. Solution: Rigorously dry all solvents, reagents, and glassware.

    • Dimeric Byproducts (Wurtz Coupling): The Grignard reagent can couple with unreacted 2-halo-3-methylthiophene. Solution: Add the 2-halo-3-methylthiophene solution slowly to the magnesium suspension. This maintains a low concentration of the halide relative to magnesium, minimizing the coupling side reaction.

Q7: What is the most effective method for purifying the final product?

Answer: 3-Methylthiophene-2-carboxylic acid is a solid, making purification relatively straightforward.

  • Standard Protocol:

    • Initial Isolation: After acidification, the product often precipitates from the reaction mixture. It can be collected by filtration, washed with cold water to remove inorganic salts, and then dried.[5]

    • Recrystallization: This is the gold standard for purifying solid organic compounds. Choose a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. A common choice would be an alcohol/water mixture or a hydrocarbon solvent like toluene.

    • Acid-Base Extraction: If the crude product is oily or highly impure, dissolve it in a basic aqueous solution (e.g., 1M NaOH) to form the sodium salt. Wash the aqueous layer with an organic solvent (like ether or ethyl acetate) to remove neutral organic impurities. Then, re-acidify the aqueous layer with cold HCl to precipitate the pure carboxylic acid, which can be collected by filtration.

Section 3: Detailed Experimental Protocol

The following is a robust, two-step protocol for the synthesis of 3-Methylthiophene-2-carboxylic acid, grounded in authoritative patent literature.[2][5]

Protocol 1: Synthesis via Activated Grignard Reaction

Step A: Chlorination of 3-Methylthiophene

  • Setup: To a four-neck flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add 3-methylthiophene (1.0 eq).

  • Cooling: Cool the flask to 10-15 °C using an ice bath.

  • Reagent Addition: Slowly add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15 °C.

    • Scientist's Note: This reaction is exothermic. Slow addition is critical to control the temperature and prevent side reactions, ensuring high regioselectivity for the 2-position.

  • Reaction: Stir the mixture at 15 °C for 1 hour after the addition is complete.

  • Workup: Dilute the reaction mixture with ethyl acetate. Carefully wash the organic layer with water, followed by a 10% aqueous sodium hydroxide solution to neutralize any remaining acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-3-methylthiophene. This can often be used directly in the next step or purified by vacuum distillation.

Step B: Activated Grignard Formation and Carboxylation

  • Setup: Flame-dry a three-neck flask equipped with a condenser, magnetic stirrer, and a gas inlet for an inert atmosphere (Nitrogen).

  • Magnesium: Add magnesium turnings (1.5 eq) to the flask.

  • Solvent: Add anhydrous tetrahydrofuran (THF).

  • Initiation: Add a small amount (approx. 5-10%) of the 2-chloro-3-methylthiophene (1.0 eq) from Step A.

  • Activation: Add ethyl bromide (0.1 eq) as an activator. Gentle warming may be required to initiate the reaction, which is indicated by bubbling and a graying of the magnesium surface.

    • Scientist's Note: The ethyl bromide serves as an essential activator, improving the conversion to the Grignard reagent, which is otherwise difficult with the less reactive chloro- starting material.[2][5] This is the key optimization for achieving high yields.

  • Grignard Formation: Once initiated, add the remaining 2-chloro-3-methylthiophene (dissolved in anhydrous THF) dropwise at a rate that maintains a gentle reflux. After the addition, continue to stir under reflux for 1-2 hours to ensure complete formation.

  • Carboxylation: Cool the Grignard solution to 0 °C. While stirring vigorously, introduce finely crushed dry ice (solid CO₂) in portions. Alternatively, bubble dry CO₂ gas through the solution for 2-3 hours.

    • Scientist's Note: Keep the reaction cold to minimize side reactions. Vigorous stirring is crucial for efficient trapping of CO₂.

  • Workup & Isolation:

    • Once the carboxylation is complete, cautiously quench the reaction by slowly adding water.

    • Adjust the pH to ≤ 2 with concentrated hydrochloric acid.

    • A precipitate of 3-Methylthiophene-2-carboxylic acid should form. If not, extract the mixture with an organic solvent like ethyl acetate.

    • Isolate the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Section 4: Data & Visualization

Table 1: Impact of Activator on Grignard Reaction Yield

The following table summarizes the significant improvement in product yield when an alkyl halide activator is used in the Grignard formation step, based on data from patent literature.

Starting MaterialActivatorYield of 3-Methylthiophene-2-carboxylic acidReference
2-Bromo-3-methylthiopheneNoneUnsatisfactory / Low[2][8]
2-Chloro-3-methylthiopheneNoneVery Low / No Reaction[5][8]
2-Chloro-3-methylthiopheneEthyl BromideHigh Yield[5]
2-Bromo-3-methylthiopheneEthyl BromideHigh Yield[2]
Experimental Workflow Diagram

The diagram below illustrates the primary synthetic pathway described in this guide.

SynthesisWorkflow A 3-Methylthiophene B 2-Chloro-3-methylthiophene A->B  SO₂Cl₂ C Thienylmagnesium Chloride (Grignard Reagent) B->C  Mg, THF  EtBr (Activator) D Magnesium Thienylcarboxylate (Salt) C->D  1. CO₂ E 3-Methylthiophene-2-carboxylic acid D->E  2. H₃O⁺ (Acid) Troubleshooting Start Low Overall Yield Grignard_Check Problem: Poor Grignard Formation? Start->Grignard_Check Carboxylation_Check Problem: Incomplete Carboxylation? Grignard_Check->Carboxylation_Check No Sol_Grignard Solution: 1. Ensure anhydrous conditions. 2. Use fresh Mg turnings. 3. Add alkyl halide activator (e.g., EtBr). Grignard_Check->Sol_Grignard Yes Workup_Check Problem: Workup/Purification Losses? Carboxylation_Check->Workup_Check No Sol_Carboxylation Solution: 1. Use finely crushed, dry CO₂. 2. Stir vigorously. 3. Maintain low temperature (≤ 0°C). Carboxylation_Check->Sol_Carboxylation Yes Sol_Workup Solution: 1. Acidify to pH ≤ 2. 2. Use cold water for washing. 3. Optimize recrystallization solvent. Workup_Check->Sol_Workup Yes

Caption: A logical flowchart for troubleshooting low reaction yields.

References

  • Method for producing 3-methyl-2-thiophenecarboxylic acid.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

  • METHOD FOR PRODUCING 3-METHYL-2-THIOPHENECARBOXYLIC ACID. European Patent Office - EP 2298756 B1. [Link]

  • METHOD FOR PRODUCING 3-METHYL-2-THIOPHENECARBOXYLIC ACID. European Patent Office - EP 2298756 A1. [Link]

  • This reference was not used in the final guide.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC - NIH. [Link]

  • This reference was not used in the final guide.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]

  • Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI. [Link]

  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? ResearchGate. [Link]

  • What are the properties and applications of 3-Methyl-2-thiophenecarboxylic acid? - FAQ. Metran. [Link]

  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • 3-Methylthiophene. Wikipedia. [Link]

Sources

preventing decarboxylation of 3-Methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Unwanted Decarboxylation in Your Experiments

Welcome to the technical support center for 3-Methylthiophene-2-carboxylic acid. As Senior Application Scientists, we understand the unique challenges researchers face when working with this versatile building block. One of the most common issues encountered is its propensity to undergo decarboxylation, leading to yield loss and impurities. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and best practices to ensure the integrity of your 3-Methylthiophene-2-carboxylic acid throughout your synthetic endeavors.

Understanding the Challenge: The Stability of 3-Methylthiophene-2-carboxylic Acid

3-Methylthiophene-2-carboxylic acid is a stable solid at room temperature with a melting point of 147-149 °C. However, it is susceptible to decarboxylation, particularly at elevated temperatures, with decomposition reported at 207 °C[1]. The thiophene ring's aromaticity provides some stability to the carboxylate group, making it less prone to decarboxylation than furan-2-carboxylic or pyrrole-2-carboxylic acids. This is attributed to the higher resonance energy of the thiophene ring, which would be disrupted during the formation of the intermediate in the decarboxylation process.

However, certain conditions can readily promote the loss of CO2, leading to the formation of 3-methylthiophene. This guide will walk you through the factors that influence this unwanted side reaction and provide actionable strategies to mitigate it.

Frequently Asked Questions (FAQs)

Q1: At what temperature does 3-Methylthiophene-2-carboxylic acid start to decarboxylate?

While the official decomposition temperature is listed as 207 °C, decarboxylation can begin to occur at lower temperatures, especially in the presence of catalysts or certain solvents[1]. We recommend keeping reaction temperatures below 100 °C whenever possible. If higher temperatures are necessary, reaction times should be minimized, and the reaction progress should be closely monitored.

Q2: Are there any specific metals I should avoid when working with 3-Methylthiophene-2-carboxylic acid?

Yes. Transition metals, particularly copper, silver, palladium, and rhodium, have been shown to catalyze the decarboxylation of thiophene-2-carboxylic acids, often as part of cross-coupling reactions. These reactions typically require elevated temperatures (120-140 °C), creating ideal conditions for decarboxylation. If your synthesis involves other metal-catalyzed steps, it is crucial to thoroughly remove any residual metal catalysts before proceeding with reactions involving 3-Methylthiophene-2-carboxylic acid, especially if heating is required.

Q3: How does pH affect the stability of 3-Methylthiophene-2-carboxylic acid?

Both strongly acidic and strongly basic conditions can promote decarboxylation, particularly when combined with heat.

  • Acidic Conditions: Strong acids can protonate the thiophene ring, increasing its susceptibility to nucleophilic attack and potentially facilitating decarboxylation. A patent for the synthesis of 2-thiophenecarboxylic acid describes decarboxylation under acidic conditions with heating as a final step, which highlights conditions to avoid when trying to preserve the carboxylic acid group[2].

  • Basic Conditions: While the carboxylate salt is generally more stable, strong bases can deprotonate other positions on the thiophene ring, potentially leading to side reactions and decomposition, especially at higher temperatures.

For optimal stability, it is recommended to work in neutral or mildly acidic/basic conditions and to perform any pH adjustments at low temperatures.

Q4: I'm planning a reaction that is sensitive to water. What are the best practices for handling and storing 3-Methylthiophene-2-carboxylic acid?

3-Methylthiophene-2-carboxylic acid is a solid that should be stored in a tightly sealed container in a cool, dry place. While it is not excessively hygroscopic, it's good practice to handle it in a low-humidity environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon), especially when setting up reactions that are sensitive to moisture.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Troubleshooting Steps
Low yield of desired product and presence of 3-methylthiophene as a byproduct. Decarboxylation due to excessive heat.- Lower the reaction temperature. - Reduce the reaction time. - Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint before significant decarboxylation occurs.
Presence of trace metal catalysts.- Ensure all glassware is scrupulously clean and free of residual metals from previous reactions. - If the starting materials for the preceding steps were synthesized using metal catalysts, purify them thoroughly to remove any metal contaminants.
Inappropriate pH conditions.- Buffer the reaction mixture if possible. - Avoid using strong, non-volatile acids or bases. If a base is required for deprotonation, consider using a milder, non-nucleophilic base and add it at low temperatures.
Reaction stalling or incomplete conversion. Fear of decarboxylation leading to overly mild reaction conditions.- Gradually increase the temperature in small increments while monitoring for the onset of decarboxylation. - Consider using a more reactive derivative of the carboxylic acid (e.g., an acid chloride or an activated ester) that allows for milder reaction conditions.
Formation of colored impurities. Decomposition of the thiophene ring.- Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. - Avoid prolonged exposure to light. - Use purified, degassed solvents.
Inconsistent results between batches. Variable purity of 3-Methylthiophene-2-carboxylic acid.- Purchase from a reputable supplier and check the certificate of analysis. - Consider recrystallizing the material if purity is a concern.
Presence of moisture in the reaction.- Dry solvents and reagents thoroughly. - Run the reaction under an inert atmosphere.

Experimental Protocols: Minimizing Decarboxylation

Here, we provide detailed, step-by-step methodologies for common reactions involving 3-Methylthiophene-2-carboxylic acid, with a focus on preventing decarboxylation.

Protocol 1: Amide Coupling via Acid Chloride Formation

This two-step procedure isolates the more reactive acid chloride, allowing for the subsequent amidation to be performed under mild conditions.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 3-Methylthiophene-2-carboxylic acid E Reaction at 0°C to RT A->E B Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) B->E C Anhydrous DCM or Toluene C->E D Catalytic DMF (1 drop) D->E F Removal of excess reagent under vacuum E->F G 3-Methylthiophene-2-carbonyl chloride F->G K Reaction at 0°C to RT G->K H Amine H->K I Anhydrous DCM or THF I->K J Non-nucleophilic base (e.g., DIPEA, Et3N) J->K L Aqueous workup K->L M Purification L->M N Desired Amide M->N

Caption: Workflow for amide coupling via an acid chloride intermediate.

Step-by-Step Methodology:

Step 1: Formation of 3-Methylthiophene-2-carbonyl chloride

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 3-Methylthiophene-2-carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) or toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise.

  • Add one drop of anhydrous dimethylformamide (DMF) as a catalyst.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring by TLC (using a quenched aliquot with methanol to form the methyl ester) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride/oxalyl chloride and solvent. The resulting crude acid chloride is typically used immediately in the next step.

Step 2: Amidation

  • Dissolve the crude 3-Methylthiophene-2-carbonyl chloride in anhydrous DCM or tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) (1.5-2.0 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC or LC-MS until the reaction is complete.

  • Perform an aqueous workup to remove the base and any salts.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Causality: By converting the carboxylic acid to the more reactive acid chloride at low temperatures, the subsequent amidation can proceed under mild conditions, thus avoiding the high temperatures that promote decarboxylation.

Protocol 2: Direct Amide Coupling Using Coupling Reagents

This one-pot method avoids the isolation of the acid chloride but requires careful selection of coupling reagents and conditions to prevent side reactions.

G cluster_0 One-Pot Amide Coupling A 3-Methylthiophene-2-carboxylic acid F Reaction at 0°C to RT A->F B Amine B->F C Coupling Reagent (e.g., HATU, HBTU) C->F D Non-nucleophilic base (e.g., DIPEA) D->F E Anhydrous DMF or DCM E->F G Aqueous workup and Purification F->G H Desired Amide G->H

Caption: Workflow for direct one-pot amide coupling.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-Methylthiophene-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling reagent such as HATU or HBTU (1.1 eq).

  • Add an anhydrous aprotic solvent such as DMF or DCM.

  • Cool the mixture to 0 °C.

  • Slowly add a non-nucleophilic base like DIPEA (2.0 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, perform an appropriate aqueous workup and purify the product.

Causality: Modern coupling reagents like HATU and HBTU activate the carboxylic acid in situ to form a highly reactive ester that readily reacts with the amine at low temperatures. This avoids the need for high heat and minimizes the risk of decarboxylation.

Protocol 3: Fischer Esterification Under Mild Conditions

Traditional Fischer esterification often requires high temperatures and strong acids, which can cause decarboxylation. This modified protocol uses milder conditions.

Step-by-Step Methodology:

  • Dissolve 3-Methylthiophene-2-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Cool the solution to 0 °C.

  • Slowly add a mild acid catalyst, such as a catalytic amount of sulfuric acid (H2SO4) or by bubbling HCl gas through the solution.

  • Allow the reaction to stir at room temperature. The reaction may be slow and require prolonged stirring (24-48 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once equilibrium is reached or the starting material is consumed, neutralize the acid catalyst with a mild base (e.g., saturated NaHCO3 solution).

  • Extract the ester with an organic solvent, dry, and purify.

Causality: By using a large excess of the alcohol, the equilibrium of the reaction is shifted towards the product. Conducting the reaction at room temperature, although slower, significantly reduces the risk of decarboxylation.

Mechanistic Insight: Why is Decarboxylation a Concern?

The decarboxylation of heteroaromatic carboxylic acids proceeds through the formation of a transient carbanion intermediate after the loss of CO2. The stability of this carbanion is a key factor in determining the ease of decarboxylation.

G cluster_0 Decarboxylation Mechanism A 3-Methylthiophene-2-carboxylic acid B [Intermediate Carbanion] A->B - CO2 C 3-Methylthiophene B->C + H+ D CO2

Caption: Simplified decarboxylation mechanism.

For 3-Methylthiophene-2-carboxylic acid, the resulting carbanion at the 2-position is stabilized by the electron-withdrawing effect of the sulfur atom and the aromaticity of the thiophene ring. However, as mentioned earlier, the high resonance energy of the thiophene ring makes this process less favorable compared to other five-membered heterocycles. Factors that can further stabilize this carbanion or facilitate the cleavage of the C-C bond, such as heat or coordination to a metal, will lower the activation energy for decarboxylation and increase the rate of this unwanted side reaction.

By understanding the factors that promote decarboxylation and implementing the strategies and protocols outlined in this guide, you can significantly improve the success of your experiments with 3-Methylthiophene-2-carboxylic acid. For further assistance, please do not hesitate to contact our technical support team.

References

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

Sources

analytical methods for purity assessment of 3-Methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purity Assessment of 3-Methylthiophene-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical assessment of 3-Methylthiophene-2-carboxylic acid (CAS No. 23806-24-8). This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for determining the purity of this critical chemical intermediate.[1] As a key building block in the synthesis of various pharmaceuticals, ensuring its purity is paramount for the quality, safety, and efficacy of the final drug product.[2]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols. The content is structured to address specific issues you may encounter, explaining the scientific principles behind each step to empower you to resolve challenges effectively.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of non-volatile organic compounds like 3-Methylthiophene-2-carboxylic acid due to its high resolution, sensitivity, and quantitative accuracy.[2] A reverse-phase (RP-HPLC) method is typically the most effective approach.

Visualizing the HPLC Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and resolving common issues encountered during HPLC analysis.

HPLC_Troubleshooting start Problem Observed (e.g., Peak Tailing, Shifted RT) pressure Check System Pressure start->pressure high_pressure High Pressure? - Check for blockages - Flush system/column pressure->high_pressure Yes low_pressure Low Pressure? - Check for leaks - Check pump seals pressure->low_pressure No mobile_phase Verify Mobile Phase column_check Inspect Column mobile_phase->column_check No mp_prep Incorrect pH/Composition? - Prepare fresh mobile phase - Degas properly mobile_phase->mp_prep Yes sample_prep Review Sample Prep column_check->sample_prep No col_contam Column Contamination? - Wash with strong solvent - Replace if necessary column_check->col_contam Yes sample_solvent Solvent Mismatch? - Dissolve sample in mobile phase sample_prep->sample_solvent Yes resolve Problem Resolved sample_prep->resolve No high_pressure->mobile_phase low_pressure->mobile_phase mp_prep->resolve col_contam->resolve sample_solvent->resolve

Caption: A systematic workflow for HPLC troubleshooting.

Core Protocol: RP-HPLC Purity Assay

This protocol provides a starting point for the separation and quantification of 3-Methylthiophene-2-carboxylic acid from potential process-related impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV detector, pump, autosampler, and column oven.
  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Acetonitrile (HPLC grade).
  • Water (HPLC grade).
  • Phosphoric acid or Formic acid (analytical grade).
  • 3-Methylthiophene-2-carboxylic acid reference standard of known purity.

2. Chromatographic Conditions:

ParameterRecommended ConditionsCausality and Rationale
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid.The acidic modifier (phosphoric acid) is critical. The pKa of 3-Methylthiophene-2-carboxylic acid is predicted to be around 3.68.[3] Setting the mobile phase pH at least two units below the pKa (i.e., < pH 2) ensures the carboxylic acid is fully protonated (non-ionized), preventing peak tailing caused by interaction with residual silanols on the silica-based column.[4][5] For MS compatibility, use a volatile acid like formic acid instead.[6]
Elution Mode Isocratic or GradientStart with isocratic elution for simplicity. A gradient elution (e.g., increasing acetonitrile percentage over time) may be necessary to separate impurities with a wide range of polarities.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temp. 30°CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak shape.[7]
Detection λ 260 nmThis wavelength is a good starting point for thiophene-based compounds. A full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance for optimal sensitivity.
Injection Vol. 10 µLThis volume helps prevent column overloading, which can lead to peak distortion.[7]

3. Analysis Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Blank Injection: Inject a blank (mobile phase or sample solvent) to ensure no interfering peaks are present.
  • Standard Injection: Inject the reference standard solution to determine the retention time and response factor.
  • Sample Injection: Inject the sample solution.
  • Purity Calculation: The purity is typically calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all peaks. This method should be validated according to ICH guidelines (Q2(R2)) for accuracy.[2]
HPLC Troubleshooting Guide (Q&A)

Q1: My main peak for 3-Methylthiophene-2-carboxylic acid is tailing or showing poor shape. What is the cause?

A1: Peak tailing for acidic compounds is a classic issue in RP-HPLC. The primary cause is secondary ionic interactions between the deprotonated (negatively charged) carboxylate form of your molecule and any exposed, positively charged metal contaminants or active silanol groups on the silica packing material.[8]

  • Expert Recommendation: The most effective solution is to control the ionization of your analyte. Ensure your mobile phase pH is sufficiently acidic, ideally below pH 2.0, by adding 0.1% phosphoric acid or trifluoroacetic acid (TFA). This keeps the carboxylic acid in its neutral, protonated form, minimizing unwanted interactions and resulting in a sharp, symmetrical peak. If the problem persists, consider using a base-deactivated column specifically designed to shield silanols.[7]

Q2: The retention time of my analyte is drifting between injections. Why is this happening?

A2: Retention time instability is usually due to inconsistent mobile phase composition, fluctuating column temperature, or insufficient column equilibration.[7]

  • Expert Recommendation:

    • Check Mobile Phase: Ensure your mobile phase components are accurately measured and well-mixed. If you are mixing online, check that the pump is functioning correctly.[7] Cover solvent reservoirs to prevent selective evaporation of the more volatile component (acetonitrile).

    • Control Temperature: Use a column oven to maintain a constant temperature. Even small fluctuations in lab temperature can affect retention times.[7]

    • Ensure Equilibration: After changing the mobile phase or after the system has been idle, allow sufficient time for the column to fully equilibrate. This can take 10-20 column volumes.

Q3: I'm seeing "ghost peaks" in my chromatogram, especially during a gradient run. Where are they coming from?

A3: Ghost peaks are spurious peaks that are not from your injected sample. They typically arise from contaminants in the mobile phase, carryover from a previous injection, or leaching from system components.

  • Expert Recommendation:

    • Isolate the Source: Run a blank gradient (without an injection). If the peaks appear, the source is likely your mobile phase or system. Use fresh, HPLC-grade solvents and high-purity water.

    • Clean the System: If carryover is suspected, implement a robust needle wash protocol and flush the injector and column with a strong solvent (like 100% acetonitrile or isopropanol) to remove strongly retained compounds from previous analyses.[8]

Q4: The resolution between my main peak and a close-eluting impurity is poor. How can I improve it?

A4: Poor resolution means the peaks are not sufficiently separated. To improve it, you need to increase the selectivity, efficiency, or retention factor of the separation.

  • Expert Recommendation:

    • Adjust Mobile Phase Strength: Decrease the percentage of acetonitrile in your mobile phase. This will increase retention times for all components and often improves the separation between them.

    • Optimize Selectivity: Change the organic modifier (e.g., try methanol instead of acetonitrile) or the type of C18 column (different end-capping or silica base can alter selectivity).

    • Consider Gradient Elution: If a single mobile phase composition doesn't work, a shallow gradient can effectively separate closely eluting peaks.[2]

Section 2: Gas Chromatography (GC) Analysis

While HPLC is the primary technique, Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is excellent for identifying volatile or semi-volatile impurities. Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of 3-Methylthiophene-2-carboxylic acid by GC can be challenging, often leading to poor peak shape and low response.[9] Derivatization is therefore highly recommended.

Visualizing the GC Derivatization and Analysis Workflow

This diagram illustrates the necessary steps for preparing and analyzing a carboxylic acid sample by GC-MS.

GC_Workflow start Sample of 3-Methylthiophene- 2-carboxylic acid dissolve Dissolve in Aprotic Solvent (e.g., Toluene, DCM) start->dissolve derivatize Derivatization Step: Add Methylating Agent (e.g., Diazomethane, TMS, or MeOH with acid catalyst) dissolve->derivatize reaction Heat/Wait for Reaction Completion derivatize->reaction quench Quench Reaction / Neutralize (If necessary) reaction->quench inject Inject into GC-MS System quench->inject analyze Data Analysis: Identify Methyl Ester of Analyte and Impurities by MS inject->analyze

Caption: Workflow for GC-MS analysis via derivatization.

Core Protocol: GC-MS with Methylation

This protocol describes the conversion of the carboxylic acid to its more volatile methyl ester for analysis.[10][11]

1. Derivatization (Example using MeOH/H₂SO₄):

  • Accurately weigh ~10 mg of the sample into a vial.
  • Add 1 mL of methanol and 2-3 drops of concentrated sulfuric acid.
  • Cap the vial tightly and heat at 60-70°C for 1-2 hours.
  • Cool to room temperature. Add 1 mL of water and 1 mL of a non-polar solvent (e.g., hexane or dichloromethane).
  • Vortex thoroughly and allow the layers to separate.
  • Carefully transfer the organic (top) layer containing the methyl ester to a clean GC vial for analysis.

2. GC-MS Conditions:

ParameterRecommended ConditionsCausality and Rationale
Column Mid-polarity column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.A 5% phenyl-methylpolysiloxane stationary phase provides good general-purpose separation for a wide range of organic molecules, including the target methyl ester and potential impurities.
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min.Helium is an inert carrier gas that provides good chromatographic efficiency.
Inlet Temp. 250°CEnsures rapid volatilization of the derivatized sample without thermal degradation.
Oven Program Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.This temperature program allows for the separation of more volatile components at the beginning and elution of higher-boiling point impurities at the end of the run.
MS Source Temp. 230°CStandard temperature for electron ionization (EI) source.
MS Quad Temp. 150°CStandard temperature for the quadrupole mass analyzer.
Scan Range 40-450 amuThis range will cover the molecular ion of the derivatized analyte (Methyl 3-methylthiophene-2-carboxylate, MW=156.20 g/mol )[12] and most likely impurities.
GC Troubleshooting Guide (Q&A)

Q1: My derivatization reaction seems incomplete. How can I improve the yield of the methyl ester?

A1: Incomplete derivatization is a common issue and leads to inaccurate quantification. The cause can be insufficient reaction time, temperature, catalyst, or the presence of water.

  • Expert Recommendation: Ensure all glassware is oven-dried and use anhydrous solvents. Water will compete with the methanol for the derivatizing agent. Increase the reaction time or temperature slightly, or consider a more powerful methylating agent like diazomethane (use with extreme caution due to its toxicity and explosive nature) or trimethylsilylether (TMS) reagents.

Q2: I'm getting broad or tailing peaks for my derivatized analyte in the GC.

A2: Even after derivatization, peak tailing can occur. This could be due to activity in the GC inlet liner, column contamination, or co-elution with an interfering substance.

  • Expert Recommendation:

    • Check the Inlet: Use a deactivated inlet liner. Active sites in a standard glass liner can interact with the analyte.

    • Column Maintenance: "Bake out" the column at its maximum rated temperature for 30-60 minutes to remove contaminants. If this doesn't work, trim 10-15 cm from the front of the column to remove non-volatile residues.

    • Confirm Derivatization: A broad peak could also indicate the presence of the underivatized carboxylic acid. Check your derivatization procedure's efficiency.

Section 3: Spectroscopic Methods for Structural Confirmation

While chromatography separates components, spectroscopy identifies them. NMR and MS are indispensable for confirming the structure of the main component and identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy FAQs

Q1: How can ¹H and ¹³C NMR confirm the identity and purity of 3-Methylthiophene-2-carboxylic acid?

A1: NMR provides a detailed fingerprint of a molecule's structure.

  • ¹H NMR: You should see characteristic signals for the two protons on the thiophene ring, a singlet for the methyl group protons, and a broad singlet far downfield (typically 10-13 ppm) for the acidic carboxylic acid proton.[13] The integration of these signals should correspond to the number of protons (e.g., a 1:1:3 ratio for the ring, ring, and methyl protons). Impurities will show additional, uncharacteristic peaks.

  • ¹³C NMR: A key signal to look for is the carboxyl carbon, which appears in a distinct region between 170-185 ppm.[13] The presence of this peak, along with the correct number and chemical shifts for the thiophene and methyl carbons, confirms the structure. Purity can be estimated by comparing the relative intensity of impurity peaks to the main component's peaks.

Mass Spectrometry (MS) FAQs

Q1: What information does Mass Spectrometry provide for purity assessment?

A1: Mass spectrometry, particularly when coupled with GC or LC, provides the molecular weight of the components eluting from the column. For 3-Methylthiophene-2-carboxylic acid, the molecular weight is 142.18 g/mol .[3][14] The mass spectrometer will detect the molecular ion [M]+ or protonated molecule [M+H]+, confirming the identity of the main peak. Any other peaks in the chromatogram can be tentatively identified by their mass spectra, giving crucial clues about the nature of the impurities.

Section 4: General FAQs

Q1: What are the common impurities I should expect in the synthesis of 3-Methylthiophene-2-carboxylic acid?

A1: Impurities are typically related to the synthetic route. Common synthesis involves the carboxylation of 3-methylthiophene. Potential impurities could include:

  • Unreacted Starting Material: Residual 3-methylthiophene.

  • Regioisomers: Carboxylation at a different position on the thiophene ring.

  • By-products from Solvents: If an alcohol like methanol or ethanol is used as a solvent or in workup, there is a risk of forming the corresponding methyl or ethyl ester, especially under acidic conditions.[15][16]

  • Over-reaction Products: For example, the formation of dicarboxylic acids under harsh conditions.

Q2: How do I choose between HPLC and GC for my analysis?

A2: The choice depends on your goal.

  • For quantitative purity determination (assay): HPLC is the preferred method. It is robust, reproducible, and directly analyzes the compound without derivatization.

  • For identifying unknown volatile impurities: GC-MS is superior. Its extensive mass spectral libraries are invaluable for identifying small, volatile or semi-volatile molecules that might be present from the synthesis.

Q3: What are the key physical properties of 3-Methylthiophene-2-carboxylic acid?

A3: Knowing the physical properties is essential for sample handling and preparation.

PropertyValueSource
Appearance White to light orange/red solid[3][17]
Molecular Formula C₆H₆O₂S[3][14]
Molecular Weight 142.18 g/mol [3][14]
Melting Point 147-149 °C[3][14]
pKa ~3.68 (Predicted)[3]
Storage 2-8°C, protect from light[3]

Q4: What is the best solvent for dissolving 3-Methylthiophene-2-carboxylic acid for analysis?

A4: For HPLC analysis, the ideal approach is to dissolve the sample in the mobile phase itself to avoid solvent mismatch effects that can distort peak shape.[7] If solubility is an issue, a stronger organic solvent like acetonitrile or methanol can be used, but the injection volume should be kept small. Avoid using protic solvents like methanol as the primary sample diluent if long-term stability is a concern, as they can potentially esterify the carboxylic acid.[15] For GC derivatization, aprotic solvents like toluene or dichloromethane are suitable.

References

  • SIELC. (n.d.). Separation of 3-Methylthiophene-2-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • MDPI. (n.d.). Three Extraction Methods in Combination with GC×GC-TOFMS for the Detailed Investigation of Volatiles in Chinese Herbaceous Aroma-Type Baijiu. Retrieved from [Link]

  • GL Sciences Inc. (2022). HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Georganics. (n.d.). 3-Methylthiophene-2-carboxylic acid - High purity. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • ResearchGate. (n.d.). Salient features of the GC-MS data for the carboxylic acid fraction.... Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis. Retrieved from [Link]

  • ResearchGate. (2013). Structural elucidation of novel mixed ligand complexes of 2-thiophene carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species.... Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • YouTube. (2019). Structure Elucidation of a Carboxylic Acid in Organic Chemistry. Retrieved from [Link]

  • University of Vermont. (n.d.). Supporting Information: Influence of an Ester Directing-Group on Defect Formation.... Retrieved from [Link]

  • PubMed. (n.d.). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Retrieved from [Link]

  • Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

Sources

safe handling procedures for reagents used in 3-Methylthiophene-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Handling & Troubleshooting for Lithiation-Carboxylation Protocols

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific technical and safety challenges associated with the synthesis of 3-Methylthiophene-2-carboxylic acid . While multiple routes exist (e.g., oxidation of aldehydes), this guide focuses on the most common laboratory-scale method: C2-selective lithiation using n-Butyllithium (n-BuLi) followed by carboxylation with CO₂ .

This protocol involves high-energy reagents and cryogenic conditions. The guidance below prioritizes "Safety by Design"—integrating hazard control directly into the experimental workflow.

Quick Reference: Reagent Hazard Matrix
ReagentRolePrimary HazardCritical Control Parameter
n-Butyllithium (1.6M/2.5M) Lithiating AgentPyrophoric (Ignites in air)Air-free transfer; Needle tip integrity.
3-Methylthiophene SubstrateFlammable / Stench Flash point 11°C; Use bleach scrubbers for waste.
Tetrahydrofuran (THF) SolventPeroxide Former Distill from Na/Benzophenone or use inhibitor-free anhydrous HPLC grade.
Solid CO₂ (Dry Ice) ElectrophileCryogenic / Asphyxiant Prevent "Volcano Effect" during quench; Ventilation.
Module 1: The Pyrophoric Challenge (n-Butyllithium)

The success of this synthesis relies on the quality of the n-BuLi. Degraded reagent leads to incomplete conversion and complex purification.[1]

Workflow Visualization: Safe n-BuLi Transfer

The following diagram outlines the decision logic for handling n-BuLi spills or fires, a critical safety protocol for this synthesis.

nBuLi_Safety Start n-BuLi Handling Event Spill Spill / Leak Detected Start->Spill Fire Ignition (Fire) Start->Fire SmallSpill Small (<5 mL)? Spill->SmallSpill LargeSpill Large (>5 mL)? Spill->LargeSpill Evacuate Evacuate Lab Pull Fire Alarm Fire->Evacuate Uncontrolled Extinguish Use Class D Extinguisher (Met-L-X) Fire->Extinguish Contained Cover Cover with dry sand/Vermiculite DO NOT use water SmallSpill->Cover Yes LargeSpill->Evacuate Yes Quench Slow Quench: Dilute with Heptane -> Add Isopropanol slowly Cover->Quench

Figure 1: Decision matrix for pyrophoric incidents. Note that standard ABC extinguishers are ineffective against organolithium fires.

Troubleshooting & FAQs

Q: My n-BuLi needle tip keeps clogging during transfer. How do I prevent this? A: Clogging indicates the formation of Lithium Oxide/Hydroxide/Carbonate due to air ingress.

  • The Fix: Ensure a positive pressure of inert gas (Nitrogen/Argon) in the reagent bottle before inserting the needle.

  • Technique: Use a slight over-pressure of Nitrogen. When withdrawing the needle, pull the plunger back to fill the dead space with inert gas before the needle leaves the septum. This creates a gas buffer that protects the liquid tip from instantly reacting with atmospheric moisture.

Q: The n-BuLi bottle has a thick white precipitate at the bottom. Is it safe to use? A: The precipitate is LiOH/Li₂CO₃ (degradation products).

  • Impact: The supernatant (liquid) titer is likely lower than the label claims. Using it without titration will lead to incomplete lithiation of 3-methylthiophene.

  • Action: If the supernatant is clear, you can titrate it (using Diphenylacetic acid or N-Pivaloyl-o-toluidine) to determine the exact molarity [1]. If the solution is yellow/orange or cloudy throughout, discard it properly.

Q: How do I safely quench the residual n-BuLi in my syringe? A: NEVER spray residual n-BuLi into water or a trash can.

  • Protocol:

    • Draw up a small amount of inert solvent (Hexane/Heptane) into the syringe to dilute the residue.[2]

    • Slowly discharge the mixture into a beaker containing dry heptane cooled in an ice bath.

    • Slowly add Isopropanol (IPA) to the beaker.

    • Once bubbling ceases, add Ethanol, then Water [2].[2][3]

Module 2: The Reaction Environment (Lithiation)

Regioselectivity depends on temperature control. The goal is C2-lithiation (adjacent to Sulfur).

Workflow Visualization: Synthesis Pathway

Synthesis_Flow Substrate 3-Methylthiophene (in THF) Temp -78°C (Dry Ice/Acetone) Substrate->Temp Reagent n-BuLi (Add dropwise) Reagent->Temp Intermediate 2-Lithio-3-methylthiophene (Reactive Intermediate) Temp->Intermediate 1-2 Hours CO2 Add Excess CO2 (Solid or Gas) Intermediate->CO2 Electrophilic Attack Workup Acidic Workup (HCl) pH < 2 CO2->Workup Product 3-Methylthiophene- 2-carboxylic acid Workup->Product Precipitation

Figure 2: Synthetic workflow. Temperature control at -78°C is vital to prevent isomerization or ring fragmentation.

Troubleshooting & FAQs

Q: Why must the reaction be kept at -78°C? Can I run it at 0°C? A: While thiophene protons are acidic (pKa ~33), 3-methylthiophene has a steric group at C3.

  • At -78°C: Kinetic control favors the removal of the most acidic proton at C2 (alpha to sulfur).

  • At 0°C or higher: You risk "Lithium-Halogen Scrambling" (if using brominated precursors) or thermodynamic equilibration which might lead to lithiation at C5 or even the methyl group (benzylic-type position), leading to complex mixtures [3]. Furthermore, THF is unstable with n-BuLi at room temperature over long periods (retro-cycloaddition).

Q: I used Diethyl Ether instead of THF, and the reaction failed. Why? A: Organolithium aggregates differ by solvent.

  • Mechanism: THF is a more coordinating solvent than Ether. It breaks down the n-BuLi hexamers/tetramers into more reactive dimers/monomers. In Ether, n-BuLi is less reactive, and the deprotonation of 3-methylthiophene may be sluggish or incomplete.

  • Recommendation: Use anhydrous THF.

Module 3: Quenching & Isolation (The "Volcano" Effect)

Q: When I poured the reaction mixture onto Dry Ice, it erupted. What happened? A: This is the "Volcano Effect" caused by thermal shock and gas evolution.

  • Physics: Pouring a -78°C solution onto -78°C dry ice seems safe, but the solvent (THF) creates a slurry. As CO₂ sublimates rapidly, it carries liquid solvent with it.

  • Safe Protocol:

    • Use a large beaker (3x reaction volume).

    • Pack it with crushed fresh Dry Ice (wipe frost off to remove water ice).

    • Cannulate or pour the reaction mixture slowly down the side of the beaker, not directly onto the center of the dry ice pile.

Q: The product smells terrible during the acid workup. Is this normal? A: Yes, thiophene derivatives have a characteristic sulfur stench.

  • Mitigation:

    • Perform all acidification (HCl addition) in a high-efficiency fume hood.

    • Bleach Bath: Keep a bath of 10% Sodium Hypochlorite (Bleach) ready. Dip all glassware, spatulas, and gloves into the bleach bath before removing them from the hood. The bleach oxidizes the sulfur compounds, neutralizing the odor [4].

Q: I obtained a low yield after acidification. Where is my product? A: 3-Methylthiophene-2-carboxylic acid is an organic acid.

  • Diagnosis: If you didn't lower the pH enough, the product remains as the Lithium or Sodium salt (water-soluble).

  • Fix: Ensure the pH of the aqueous layer is < 2 using 1M HCl. The product should precipitate as a solid. If it oils out, extract with Ethyl Acetate, dry over MgSO₄, and evaporate.

References
  • Watson, S. C.; Eastham, J. F. "Colorimetric estimation of organolithium concentrations." Journal of Organometallic Chemistry, 1967.

  • UCLA Environment, Health & Safety. "Safe Handling of n-Butyllithium and other Pyrophoric Reagents." UCLA Chemistry & Biochemistry Safety Resources.

  • Gronowitz, S. "The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives." Wiley-Interscience, Vol 44.

  • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methylthiophene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its spectral features, objectively compared with structurally related analogues. By understanding the subtle shifts and couplings, researchers can gain profound insights into the electronic and structural characteristics of this important heterocyclic compound.

The Central Role of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For heterocyclic compounds like 3-Methylthiophene-2-carboxylic acid, NMR provides a detailed roadmap of the molecular architecture. ¹H NMR informs on the electronic environment of protons and their spatial relationships through spin-spin coupling, while ¹³C NMR reveals the carbon framework of the molecule. The precise chemical shifts and coupling constants are exquisitely sensitive to the substitution pattern on the thiophene ring, making NMR an essential technique for confirming synthesis and understanding substituent effects.

Analysis of 3-Methylthiophene-2-carboxylic acid Spectra

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 3-Methylthiophene-2-carboxylic acid presents four distinct signals, each corresponding to a unique set of protons in the molecule.

  • Carboxylic Acid Proton (-COOH): This proton typically appears as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm.[1] For 3-Methylthiophene-2-carboxylic acid, this signal is observed at approximately 12.3 ppm. Its broadness is a consequence of hydrogen bonding and chemical exchange with trace amounts of water or other protic species in the solvent. The chemical shift of this proton is also sensitive to solvent and concentration.[2]

  • Thiophene Ring Protons (H-4 and H-5): The two protons on the thiophene ring are in different chemical environments and thus exhibit distinct signals. They appear as doublets due to coupling with each other. The proton at the 5-position (H-5) is typically more downfield (around 7.48 ppm) than the proton at the 4-position (H-4) (around 6.95 ppm). This is due to the deshielding effect of the neighboring sulfur atom and the electron-withdrawing carboxylic acid group.

  • Methyl Protons (-CH₃): The protons of the methyl group at the 3-position resonate as a singlet at approximately 2.57 ppm. The singlet nature of this peak indicates no adjacent protons to couple with.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of 3-Methylthiophene-2-carboxylic acid is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. While a publicly available, fully assigned spectrum is elusive, we can predict the approximate chemical shifts based on established principles and data from similar compounds.

  • Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing in the range of 165-185 ppm.[1][3][4]

  • Thiophene Ring Carbons: The four carbons of the thiophene ring will have distinct chemical shifts. The carbon attached to the carboxylic acid group (C-2) and the carbon with the methyl group (C-3) will be significantly shifted compared to the unsubstituted carbons (C-4 and C-5). The carbons directly bonded to the sulfur atom (C-2 and C-5) generally appear at a different shift than the other two ring carbons (C-3 and C-4). Aromatic carbons in thiophene rings typically resonate between 120-150 ppm.[3]

  • Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region of the spectrum, typically between 10-20 ppm.

Comparative Spectral Analysis

To fully appreciate the influence of the methyl and carboxylic acid groups on the NMR spectra of 3-Methylthiophene-2-carboxylic acid, a comparison with related molecules is invaluable.

dot

Molecular Structure of 3-Methylthiophene-2-carboxylic acid cluster_thiophene Thiophene Ring cluster_substituents Substituents C2 C2 C3 C3 C2->C3 COOH COOH C2->COOH attached to C4 C4 C3->C4 CH3 CH3 C3->CH3 attached to C5 C5 C4->C5 H4 H4 C4->H4 S S C5->S H5 H5 C5->H5 S->C2

Caption: Structure of 3-Methylthiophene-2-carboxylic acid with labeled atoms.

Comparison with Thiophene

Thiophene, the parent heterocycle, exhibits two signals in its ¹H NMR spectrum corresponding to the α-protons (H-2/H-5) and β-protons (H-3/H-4), appearing at approximately 7.33 ppm and 7.12 ppm, respectively. In the ¹³C NMR spectrum, the α-carbons appear around 125 ppm and the β-carbons around 127 ppm. The introduction of substituents in 3-Methylthiophene-2-carboxylic acid breaks this symmetry and causes significant shifts.

Comparison with 2-Thiophenecarboxylic acid

Comparing with 2-Thiophenecarboxylic acid allows for the isolation of the methyl group's effect. In 2-Thiophenecarboxylic acid, the thiophene protons appear at approximately 7.80 ppm (H-5), 7.15 ppm (H-4), and 7.78 ppm (H-3).[5] The addition of the electron-donating methyl group at the 3-position in 3-Methylthiophene-2-carboxylic acid shields the adjacent protons, causing an upfield shift of the H-4 and H-5 signals.

Comparison with 3-Methylthiophene

3-Methylthiophene provides a reference to observe the effect of the electron-withdrawing carboxylic acid group. The ring protons of 3-Methylthiophene resonate at approximately 7.17 ppm (H-5), 6.87 ppm (H-4), and 6.86 ppm (H-2).[6] The introduction of the carboxylic acid group at the 2-position in 3-Methylthiophene-2-carboxylic acid causes a significant downfield shift of all the ring protons due to its deshielding nature.

Data Summary

CompoundProtonChemical Shift (δ, ppm)
3-Methylthiophene-2-carboxylic acid -COOH~12.3
H-5~7.48
H-4~6.95
-CH₃~2.57
Thiophene H-2/H-5~7.33
H-3/H-4~7.12
2-Thiophenecarboxylic acid H-5~7.80
H-3~7.78
H-4~7.15
3-Methylthiophene H-5~7.17
H-4~6.87
H-2~6.86
-CH₃~2.25

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of 3-Methylthiophene-2-carboxylic acid and its Analogues.

CompoundCarbonPredicted/Observed Chemical Shift (δ, ppm)
3-Methylthiophene-2-carboxylic acid -COOH165 - 185 (predicted)[1][3][4]
C-2, C-3130 - 150 (predicted)
C-4, C-5125 - 140 (predicted)
-CH₃10 - 20 (predicted)
Thiophene C-2/C-5~125
C-3/C-4~127
Methyl thiophene-2-carboxylate -COO-162.68
Ring Carbons127.73 - 133.63
-OCH₃52.12

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of 3-Methylthiophene-2-carboxylic acid and Related Compounds.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). For carboxylic acids, DMSO-d₆ is often a good choice as it can help in observing the acidic proton.

  • Concentration: Dissolve approximately 5-10 mg of 3-Methylthiophene-2-carboxylic acid in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve homogeneity, which is critical for sharp spectral lines.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: 0-15 ppm.

    • Number of scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, as ¹³C is a less sensitive nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

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NMR Analysis Workflow A Sample Preparation (Dissolution, Filtration) B NMR Spectrometer Setup (Tuning, Shimming) A->B C 1H NMR Data Acquisition B->C D 13C NMR Data Acquisition B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F G Comparative Analysis F->G

Sources

A Comparative Guide to the FTIR Spectroscopy of 3-Methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide, designed for researchers, scientists, and professionals in drug development, offers a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 3-Methylthiophene-2-carboxylic acid. By comparing its spectral features with those of relevant molecules, this guide provides a framework for structural elucidation and purity assessment.

The Scientific Rationale: Why FTIR for Thiophene Carboxylic Acids?

In the landscape of pharmaceutical and materials science, thiophene derivatives are of significant interest due to their diverse biological activities and electronic properties.[1] 3-Methylthiophene-2-carboxylic acid, a key building block, possesses a unique combination of a carboxylic acid function and a substituted thiophene ring. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for probing the molecular vibrations of this compound. The specific frequencies at which bonds vibrate provide a molecular fingerprint, revealing the presence of key functional groups and offering insights into the intramolecular and intermolecular interactions, such as the pervasive hydrogen bonding in carboxylic acids.[2][3]

The power of FTIR lies in its sensitivity to the chemical environment of functional groups. For 3-Methylthiophene-2-carboxylic acid, we are particularly interested in the vibrational modes of the carboxylic acid group (O-H, C=O, and C-O) and the substituted thiophene ring (C-H, C=C, C-S, and C-C). The position, intensity, and shape of these absorption bands are diagnostic and allow for a detailed structural interpretation.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

A reliable FTIR spectrum is the foundation of accurate analysis. The following protocol outlines the standard procedure for preparing a solid sample of 3-Methylthiophene-2-carboxylic acid for transmission FTIR spectroscopy using the KBr pellet method.

Step-by-Step Methodology
  • Sample Preparation:

    • Thoroughly dry the 3-Methylthiophene-2-carboxylic acid sample to remove any residual moisture, which can introduce a broad O-H absorption band around 3400 cm⁻¹ and potentially mask other important spectral features.

    • Use an agate mortar and pestle to grind a small amount of the sample (typically 1-2 mg) into a fine powder.

  • KBr Pellet Formation:

    • Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) to the ground sample.

    • Mix the sample and KBr thoroughly to ensure a homogenous mixture.

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction and normalize the spectrum for consistent presentation.

    • Identify and label the key absorption peaks.

Spectral Interpretation: Decoding the Vibrational Signature of 3-Methylthiophene-2-carboxylic acid

The FTIR spectrum of 3-Methylthiophene-2-carboxylic acid is a composite of the vibrational modes of its constituent parts: the carboxylic acid group, the methyl-substituted thiophene ring. A thorough analysis involves assigning the observed absorption bands to specific molecular vibrations.

The Carboxylic Acid Group: A Tale of Hydrogen Bonding

In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers.[2][3] This strong intermolecular interaction has a profound effect on the vibrational frequencies of the O-H and C=O groups.

  • O-H Stretching: The most characteristic feature of a carboxylic acid in an FTIR spectrum is the extremely broad and intense absorption band for the O-H stretching vibration, which typically spans from 2500 to 3300 cm⁻¹.[4][5] This broadness is a direct consequence of the strong hydrogen bonding within the dimer. This band often overlaps with the C-H stretching vibrations.[4]

  • C=O Stretching: The carbonyl (C=O) stretching vibration of a carboxylic acid dimer is observed as a strong, sharp peak. For aromatic carboxylic acids, this peak generally appears in the range of 1710 to 1680 cm⁻¹.[2] Conjugation with the thiophene ring is expected to lower the frequency compared to saturated carboxylic acids.

  • C-O Stretching and O-H Bending: The C-O stretching and in-plane O-H bending vibrations are coupled and appear in the fingerprint region. The C-O stretch is typically found between 1320 and 1210 cm⁻¹.[2][3] The out-of-plane O-H bend gives rise to a broad absorption around 960-900 cm⁻¹.[2]

The 3-Methylthiophene Moiety: Aromatic and Aliphatic Signatures

The vibrations of the substituted thiophene ring and the methyl group provide further structural confirmation.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the thiophene ring are expected to appear in the region of 3100-3000 cm⁻¹.[6]

  • Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the methyl (CH₃) group are anticipated at approximately 2926 cm⁻¹ and 2850 cm⁻¹, respectively.[7]

  • Ring C=C and C-C Stretching: The stretching vibrations of the carbon-carbon double and single bonds within the thiophene ring typically result in a series of bands in the 1600-1350 cm⁻¹ region.[6] For thiophene itself, characteristic peaks are observed around 1495 cm⁻¹.[8]

  • C-S Stretching: The C-S stretching vibration within the thiophene ring is generally weaker and can be found in the 850-600 cm⁻¹ range.[6][8]

Comparative Analysis: Distinguishing 3-Methylthiophene-2-carboxylic acid from its Analogs

To appreciate the unique spectral features of 3-Methylthiophene-2-carboxylic acid, it is instructive to compare its expected FTIR spectrum with those of structurally related molecules.

Vibrational Mode3-Methylthiophene-2-carboxylic acid (Expected)Thiophene-2-carboxylic acid3-MethylthiopheneBenzoic Acid (for comparison)
O-H Stretch ~3300-2500 cm⁻¹ (very broad, strong)~3300-2500 cm⁻¹ (very broad, strong)N/A~3300-2500 cm⁻¹ (very broad, strong)
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3113-3083 cm⁻¹[6]~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aliphatic C-H Stretch ~2926, 2850 cm⁻¹N/A~2926, 2850 cm⁻¹[7]N/A
C=O Stretch ~1700-1680 cm⁻¹ (strong)~1669 cm⁻¹[6]N/A~1685 cm⁻¹[2]
Aromatic C=C Stretch ~1550-1400 cm⁻¹~1528, 1413, 1354 cm⁻¹[6]~1500-1400 cm⁻¹~1600, 1585, 1450 cm⁻¹
C-O Stretch ~1300-1200 cm⁻¹~1432, 1232, 1229 cm⁻¹[6]N/A~1320-1210 cm⁻¹[2]
O-H Bend (out-of-plane) ~950-900 cm⁻¹ (broad)~950-900 cm⁻¹N/A~960-900 cm⁻¹ (broad)[2]
C-S Stretch ~850-650 cm⁻¹~852, 649 cm⁻¹[6]~700-800 cm⁻¹[9]N/A

Key Distinguishing Features:

  • The presence of both a very broad O-H stretch and aliphatic C-H stretches distinguishes 3-Methylthiophene-2-carboxylic acid from both thiophene-2-carboxylic acid (lacks aliphatic C-H) and 3-methylthiophene (lacks the carboxylic acid absorptions).

  • The position of the C=O stretch, influenced by conjugation with the thiophene ring, will be a key identifier.

  • The fingerprint region (below 1500 cm⁻¹) will contain a unique pattern of bands arising from the combined vibrations of the substituted thiophene ring and the carboxylic acid group, allowing for definitive identification.

Visualizing the Workflow and Molecular Structure

To further clarify the experimental process and the key molecular interactions, the following diagrams are provided.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Dry Sample B Grind with KBr A->B 1-2 mg sample 100-200 mg KBr C Press into Pellet B->C 8-10 tons D Acquire Background C->D E Acquire Sample Spectrum D->E F Baseline Correction E->F G Peak Identification F->G

Caption: Experimental workflow for FTIR analysis of a solid sample using the KBr pellet method.

Caption: Hydrogen-bonded dimer formation in carboxylic acids.

Conclusion

The FTIR spectrum of 3-Methylthiophene-2-carboxylic acid is rich with information, providing a definitive fingerprint for its structural verification. The characteristic very broad O-H stretch, the C=O absorption in the 1700-1680 cm⁻¹ region, and the presence of both aromatic and aliphatic C-H stretches are key identifiers. By comparing its spectrum with those of thiophene-2-carboxylic acid and 3-methylthiophene, one can confidently assign the observed bands and confirm the identity and purity of the target compound. This guide provides the foundational knowledge for researchers to effectively utilize FTIR spectroscopy in their work with this important class of molecules.

References

  • ResearchGate. FTIR spectra of poly (3-methylthiophene) thin films. Available at: [Link]

  • Neugebauer, H., Neckel, A., & Brinda-Konopik, N. (1986). In situ investigations of the 3-methylthiophene polymer with attenuated total reflection Fourier transform infrared spectroscopy. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 82(8), 2659-2667.
  • ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available at: [Link]

  • Mary, Y. S., & Joe, I. H. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(5), 06-14.
  • Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Ishikita, H., & Saito, K. (2014). Correlation between C= O stretching vibrational frequency and pKa shift of carboxylic acids. Journal of the American Chemical Society, 136(28), 9987-9994.
  • Smith, B. C. (2018). The C= O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22.
  • University of Calgary. IR: carboxylic acids. Available at: [Link]

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Available at: [Link]

  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Michigan State University. IR Absorption Table. Available at: [Link]

  • ResearchGate. (2025). EXPLORING NONCOVALENT INTERACTIONS OF THIOPHENE-2-CARBOXYLIC ACID IN ETHANOL VIA VIBRATIONAL SPECTROSCOPY AND DFT CALCULATIONS. Available at: [Link]

  • PubChem. 3-Methylthiophene. Available at: [Link]

  • Royal Society of Chemistry. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Available at: [Link]

  • ResearchGate. FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. Available at: [Link]

  • ResearchGate. Interaction studies (NBO, Molecular docking) of Thiophene-2-carboxylicacid. Available at: [Link]

  • NIST. Thiophene, 3-methyl-. Available at: [Link]

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A Comparative Guide to the Reactivity of 3-Methylthiophene-2-carboxylic Acid and Thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, thiophene derivatives serve as pivotal building blocks for a vast array of functional materials and pharmaceutical agents. Understanding the nuanced reactivity of substituted thiophenes is paramount for the rational design of synthetic routes and the development of novel molecular entities. This guide provides a detailed comparison of the reactivity of 3-Methylthiophene-2-carboxylic acid and its parent compound, thiophene-2-carboxylic acid. We will delve into the electronic and steric factors that govern their behavior in key chemical transformations, supported by theoretical principles and available experimental data.

Unveiling the Impact of a Methyl Group: A Tale of Two Thiophenes

The introduction of a methyl group at the 3-position of the thiophene-2-carboxylic acid scaffold might seem like a minor structural modification. However, this substituent exerts a significant influence on the electron distribution and steric environment of the molecule, thereby altering its reactivity in a predictable manner. This guide will explore these differences through the lens of acidity, nucleophilic acyl substitution, and electrophilic aromatic substitution.

I. Acidity: A Quantitative Look at Proton Donation

The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental indicator of its reactivity. A lower pKa value signifies a stronger acid, meaning the carboxylate anion is more stable and the proton is more readily donated.

CompoundStructurepKa
Thiophene-2-carboxylic acid3.49 - 3.51
3-Methylthiophene-2-carboxylic acid3.68 ± 0.10 (Predicted)

Table 1: Comparison of pKa values for Thiophene-2-carboxylic acid and 3-Methylthiophene-2-carboxylic acid.

As evidenced by the pKa values, thiophene-2-carboxylic acid is a slightly stronger acid than 3-methylthiophene-2-carboxylic acid [1][2]. This difference can be attributed to the electronic effect of the methyl group. The methyl group is an electron-donating group (EDG) through an inductive effect. This donation of electron density to the thiophene ring slightly destabilizes the resulting carboxylate anion of 3-methylthiophene-2-carboxylic acid upon deprotonation. A less stable conjugate base corresponds to a weaker acid.

II. Nucleophilic Acyl Substitution: The Role of the Carboxyl Group

Nucleophilic acyl substitution is a cornerstone reaction of carboxylic acids and their derivatives, frequently employed in the synthesis of esters and amides.[3][4] The reactivity in these transformations is primarily governed by the electrophilicity of the carbonyl carbon.

The general mechanism proceeds through a tetrahedral intermediate, and the rate of reaction is influenced by both the incoming nucleophile and the stability of the leaving group.[4]

Theoretical Considerations:
  • Electronic Effects: The electron-donating nature of the methyl group in 3-methylthiophene-2-carboxylic acid reduces the partial positive charge on the carbonyl carbon, making it slightly less electrophilic compared to the carbonyl carbon in thiophene-2-carboxylic acid. This would suggest a slower rate of nucleophilic attack for the methylated compound.

  • Steric Hindrance: The methyl group at the 3-position introduces steric bulk in proximity to the carboxylic acid functional group. This can hinder the approach of a nucleophile to the carbonyl carbon, further decreasing the reaction rate.[5]

A theoretical study on the reactivity of thiophene-2-carboxylic acid suggests that the presence of a conformer with an internal hydrogen bond between the carboxylic acid proton and the thiophene sulfur atom can polarize the acid function, potentially enhancing its reactivity towards nucleophiles.[6] While this study did not include 3-methylthiophene-2-carboxylic acid, the steric hindrance from the adjacent methyl group in the latter could disrupt such a conformation, further contributing to its lower reactivity.

Based on these electronic and steric arguments, thiophene-2-carboxylic acid is predicted to be more reactive towards nucleophilic acyl substitution than 3-methylthiophene-2-carboxylic acid.

III. Electrophilic Aromatic Substitution: Reactivity of the Thiophene Ring

The thiophene ring is aromatic and undergoes electrophilic aromatic substitution, with a preference for the 2- and 5-positions.[7] In our target molecules, the 2-position is occupied by the carboxylic acid group.

Directing Effects and Reactivity:
  • Thiophene-2-carboxylic acid: The carboxylic acid group is an electron-withdrawing and deactivating group. It directs incoming electrophiles to the 5-position.

  • 3-Methylthiophene-2-carboxylic acid: This molecule has two substituents to consider:

    • The methyl group at the 3-position is an electron-donating and activating group. It directs incoming electrophiles to the 2- and 5-positions.

    • The carboxylic acid group at the 2-position is deactivating and directs to the 5-position.

The activating, electron-donating nature of the methyl group in 3-methylthiophene-2-carboxylic acid increases the electron density of the thiophene ring, making it more susceptible to electrophilic attack compared to thiophene-2-carboxylic acid. Therefore, 3-methylthiophene-2-carboxylic acid is expected to be more reactive in electrophilic aromatic substitution reactions than thiophene-2-carboxylic acid. The substitution is strongly directed to the 5-position due to the concerted directing effects of both the methyl and carboxylic acid groups.

IV. Experimental Protocols

To empirically validate the theoretical predictions outlined above, the following experimental protocols can be employed.

A. Comparative Esterification Kinetics

This experiment aims to quantify the relative rates of esterification of the two thiophene carboxylic acids.

Methodology:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers, dissolve equimolar amounts (e.g., 10 mmol) of thiophene-2-carboxylic acid and 3-methylthiophene-2-carboxylic acid in a large excess of a primary alcohol (e.g., 50 mL of methanol) to ensure pseudo-first-order kinetics with respect to the carboxylic acid.

  • Catalyst Addition: To each flask, add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 0.5 mL).

  • Reaction Monitoring: Heat both reactions to a constant temperature (e.g., 60°C) in a thermostated oil bath. At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching and Analysis: Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., dichloromethane) and neutralizing the acid catalyst with a base (e.g., saturated sodium bicarbonate solution). Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting carboxylic acid and the formed ester.

  • Data Analysis: Plot the concentration of the carboxylic acid versus time for both reactions. The initial rates can be determined from the slope of these curves at t=0. The rate constants can be calculated by fitting the data to the appropriate integrated rate law.

V. Visualizing Reaction Pathways

The following diagrams illustrate the key reaction mechanisms discussed.

Nucleophilic Acyl Substitution cluster_0 Nucleophilic Acyl Substitution Carboxylic Acid R-COOH Tetrahedral Intermediate R-C(O⁻)(OH)-Nu Carboxylic Acid->Tetrahedral Intermediate + Nu⁻ Product R-CO-Nu + H₂O Tetrahedral Intermediate->Product - OH⁻

Caption: Generalized mechanism of nucleophilic acyl substitution.

Electrophilic Aromatic Substitution cluster_1 Electrophilic Aromatic Substitution on Thiophene Thiophene Derivative Thiophene-R Sigma Complex Wheland Intermediate Thiophene Derivative->Sigma Complex + E⁺ Substituted Product Substituted Thiophene-R Sigma Complex->Substituted Product - H⁺

Caption: General mechanism of electrophilic aromatic substitution on a thiophene ring.

VI. Conclusion

The presence of a methyl group at the 3-position of thiophene-2-carboxylic acid has a discernible impact on its reactivity.

  • Acidity: 3-Methylthiophene-2-carboxylic acid is a slightly weaker acid than thiophene-2-carboxylic acid due to the electron-donating nature of the methyl group.

  • Nucleophilic Acyl Substitution: The combination of electronic donation and steric hindrance from the methyl group is predicted to make 3-methylthiophene-2-carboxylic acid less reactive towards nucleophiles at the carbonyl carbon.

  • Electrophilic Aromatic Substitution: The activating effect of the methyl group is expected to render the thiophene ring of 3-methylthiophene-2-carboxylic acid more susceptible to electrophilic attack than the ring of thiophene-2-carboxylic acid.

These predictions, grounded in fundamental principles of organic chemistry, provide a solid framework for anticipating the behavior of these important synthetic intermediates. Further kinetic studies are warranted to provide precise quantitative comparisons and to further refine our understanding of the subtle interplay of electronic and steric effects in this class of heterocyclic compounds.

References

  • This guide is a synthesis of established chemical principles and does not rely on a single primary source for the direct comparison. The following references support the fundamental concepts discussed.
  • Profeta, S. (2010). Differential Reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic Acids: Results From DFT and Hartree-Fock Theory. Journal of Molecular Graphics and Modelling, 28(7), 639-647. [Link]

  • General principles of esterification kinetics are widely documented in organic chemistry textbooks and liter
  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Information on the reactivity of methyl-substituted thiophenes is available in various sources, though direct kinetic comparisons with the unsubstituted carboxylic acid are scarce.
  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]

  • General information on bromination of thiophene derivatives can be found in advanced organic chemistry texts.
  • The application of the Hammett equation to heterocyclic systems is a specialized topic discussed in physical organic chemistry liter
  • General reviews on esterification provide context on reaction mechanisms and kinetics.
  • Khan Academy. (n.d.). Steric hindrance. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.4: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • The Hammett equation is a well-established principle in physical organic chemistry.
  • Kinetic studies of esterification are a common topic in chemical education and research liter
  • The influence of steric hindrance is a fundamental concept in organic chemistry.
  • Science.gov. (n.d.). Hammett substituent constants: Topics. Retrieved from [Link]

  • YouTube. (2022). organic chemistry - thiophene synthesis and reactions. Retrieved from [Link]

  • YouTube. (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Study of Esterification Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants. Retrieved from [Link]

  • StudySmarter. (2023). Thiophene: Bromination & Reduction. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Methylthiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered sulfur-containing heterocycle, is a privileged structure in medicinal chemistry, gracing numerous clinically approved drugs.[1][2][3] Its derivatives, particularly those of 3-methylthiophene-2-carboxylic acid, have garnered significant attention for their diverse and potent biological activities. This guide provides a comparative analysis of these derivatives, delving into their antimicrobial, anti-inflammatory, anticancer, and antioxidant properties, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Versatile Core: 3-Methylthiophene-2-carboxylic Acid

The 3-methylthiophene-2-carboxylic acid core offers a versatile platform for derivatization. The carboxylic acid at the 2-position serves as a synthetic handle for the introduction of various functional groups, such as amides and hydrazides, leading to a diverse library of compounds with a wide spectrum of biological activities. The methyl group at the 3-position can also influence the electronic and steric properties of the molecule, impacting its interaction with biological targets.

Comparative Analysis of Biological Activities

This section compares the performance of various 3-Methylthiophene-2-carboxylic acid derivatives across key biological activities, providing quantitative data where available.

Antimicrobial Activity: A Promising Frontier

Derivatives of 3-methylthiophene-2-carboxylic acid have demonstrated notable activity against a range of bacterial and fungal pathogens. The introduction of a carboxamide moiety at the 2-position has been a particularly fruitful strategy.

A comparative study on a series of thiophene-2-carboxamide derivatives revealed that the nature of the substituent at the 3-position significantly influences antibacterial efficacy.[4] The study compared 3-amino, 3-hydroxy, and 3-methylthiophene-2-carboxamide derivatives against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[4]

Key Findings:

  • Superiority of 3-Amino Derivatives: 3-Aminothiophene-2-carboxamide derivatives consistently displayed higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts.[4] This enhanced activity is attributed to the electron-donating nature of the amino group, which increases the electron density on the thiophene ring.[4]

  • Structure-Activity Relationship (SAR):

    • The presence of a methoxy group on the aryl ring of the carboxamide in the 3-amino series (compound 7b in the study) resulted in the highest activity against both Gram-positive and Gram-negative bacteria.[4][5]

    • 3-Hydroxy derivatives showed moderate activity, potentially due to increased solubility.[4]

    • 3-Methyl derivatives exhibited the lowest activity.[4]

Table 1: Comparative Antimicrobial Activity of Thiophene-2-Carboxamide Derivatives [4]

Compound TypeSubstituent at Position 3Bacterial StrainsActivity Range (% inhibition)
Carboxamides 3-AminoS. aureus, B. subtilis, E. coli, P. aeruginosa40.0 - 86.9%
3-HydroxyS. aureus, B. subtilis, E. coli, P. aeruginosa20.0 - 78.3%
3-MethylS. aureus, B. subtilis, E. coli, P. aeruginosaNo activity - 47.8%

Note: Activity is presented as a range of inhibition percentages compared to a standard antibiotic (Ampicillin).

The proposed mechanism of action for some thiophene-based antimicrobial agents involves the inhibition of essential bacterial enzymes like FtsZ, which is involved in cell division.[6] This disruption of a fundamental cellular process leads to bactericidal effects.[6]

Anti-inflammatory Potential: Targeting Inflammatory Pathways

Inflammation is a complex biological response, and several 3-methylthiophene-2-carboxylic acid derivatives have emerged as potent anti-inflammatory agents. Acylhydrazone derivatives, in particular, have shown significant promise.

A series of 3-aminothiophene-2-acylhydrazone derivatives were synthesized and evaluated for their anti-inflammatory activity using a carrageenan-induced peritonitis model in mice.[7]

Key Findings:

  • Several acylhydrazone derivatives demonstrated potent anti-inflammatory activity, with some showing efficacy comparable to the standard drug indomethacin.[7]

  • Specifically, derivatives 5a (ID50 = 7.2 ± 1.8 µmol/Kg) and 5d (ID50 = 5.2 ± 2.0 µmol/Kg) were identified as the most promising candidates.[7]

The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][2][3] By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is reduced.

Table 2: Anti-inflammatory Activity of 3-Aminothiophene-2-Acylhydrazone Derivatives [7]

CompoundID50 (µmol/Kg)
5a 7.2 ± 1.8
5d 5.2 ± 2.0
Indomethacin (Standard) Not explicitly stated, but activity was comparable
Anticancer Activity: A Multifaceted Approach

The fight against cancer requires a diverse arsenal of therapeutic agents, and derivatives of 3-methylthiophene-2-carboxylic acid have shown potential as anticancer agents through various mechanisms.

Studies on thiophene carboxamide derivatives have demonstrated their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7][8]

Key Findings:

  • A series of thiophene carboxamide derivatives were synthesized and evaluated for their in vitro anticancer activity against HepG2 (liver cancer) and SMMC-7721 (liver cancer) cell lines using the MTT assay.[8]

  • One derivative, TP 5 , was identified as a potent anticancer agent.[8]

  • Further studies on other thiophene carboxamide derivatives, designed as biomimetics of the anticancer drug Combretastatin A-4 (CA-4), showed significant activity against the Hep3B cancer cell line, with IC50 values as low as 5.46 µM.[7]

  • The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, a critical process for cell division.[6] Others have been shown to inhibit kinases like VEGFR-2 and AKT, which are crucial for cancer cell survival and proliferation.

Table 3: Anticancer Activity of Selected Thiophene Derivatives

Derivative TypeCancer Cell LineIC50 ValueReference
Thiophene carboxamideHep3B5.46 µM[7]
Fused ThiopheneHeLa12.61 µg/mL[9]
Fused ThiopheneHepG233.42 µg/mL[9]
Antioxidant Properties: Combating Oxidative Stress

Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of great interest. Certain derivatives of 3-methylthiophene-2-carboxylic acid have demonstrated the ability to scavenge free radicals.

In a comparative study, 3-amino, 3-hydroxy, and 3-methylthiophene-2-carboxamide derivatives were evaluated for their antioxidant activity using the ABTS method.[4]

Key Findings:

  • Similar to the trend observed in antimicrobial activity, the 3-aminothiophene-2-carboxamide derivatives exhibited the highest antioxidant activity, with inhibition percentages ranging from 46.9% to 62.0%.[4][5]

  • The 3-hydroxy derivatives showed moderate antioxidant activity (28.4% - 54.9% inhibition), while the 3-methyl derivatives displayed the lowest activity (12.0% - 22.9% inhibition).[4]

  • The superior antioxidant capacity of the 3-amino derivatives is attributed to the electron-donating nature of the amino group, which enhances the molecule's ability to trap free radicals.[4]

Table 4: Comparative Antioxidant Activity of Thiophene-2-Carboxamide Derivatives [4]

Compound TypeSubstituent at Position 3Antioxidant Activity (% inhibition)
Carboxamides 3-Amino46.9 - 62.0%
3-Hydroxy28.4 - 54.9%
3-Methyl12.0 - 22.9%

Experimental Protocols: A Guide to Reproducible Science

To ensure the integrity and reproducibility of research, detailed experimental protocols are essential. This section provides step-by-step methodologies for the synthesis of key derivatives and the execution of critical biological assays.

Synthesis of 3-Methylthiophene-2-carboxamide Derivatives

A general and efficient method for the synthesis of 3-substituted thiophene-2-carboxamide derivatives involves a one-pot cyclization reaction.[4][5]

Protocol:

  • Precursor Synthesis: Synthesize the appropriate precursor, such as 2-acetyl-2-arylazo-thioacetanilide for 3-methyl derivatives.

  • Cyclization Reaction:

    • In a round-bottom flask, dissolve the precursor and N-(4-acetylphenyl)-2-chloroacetamide in a suitable solvent like dioxane.

    • Add a base, such as sodium methoxide, to the mixture.

    • Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and then recrystallize it from an appropriate solvent (e.g., ethanol) to obtain the purified 3-methylthiophene-2-carboxamide derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry.

Caption: General workflow for the synthesis of 3-substituted thiophene-2-carboxamide derivatives.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Suspend a few colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension to the final inoculum concentration of about 5 x 105 CFU/mL in the appropriate broth medium.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the broth medium.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria with no compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Inoculum Preparation C Inoculation of Microtiter Plate A->C B Compound Serial Dilution B->C D Incubation (37°C, 18-24h) C->D E Visual Inspection for Growth D->E F MIC Determination E->F

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of compounds.[10][11][12][13][14]

Protocol:

  • Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration:

    • Administer the test compound orally or intraperitoneally at a predetermined dose.

    • A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema:

    • After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition:

    • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Caption: Key steps in the carrageenan-induced paw edema assay.

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.[8][10][15][16][17]

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Cell Seeding in 96-well plate B Compound Treatment A->B C MTT Addition & Incubation B->C D Formazan Solubilization C->D E Absorbance Measurement (570 nm) D->E F IC50 Calculation E->F

Caption: Step-by-step workflow of the MTT assay for anticancer activity.

Conclusion and Future Directions

The derivatives of 3-methylthiophene-2-carboxylic acid represent a rich source of biologically active compounds with significant potential in drug discovery. The ease of chemical modification at the carboxylic acid position allows for the generation of diverse libraries of amides, hydrazides, and other derivatives, each with a unique pharmacological profile.

The comparative analysis presented in this guide highlights the superior antimicrobial and antioxidant activities of 3-aminothiophene-2-carboxamide derivatives, while acylhydrazones have demonstrated potent anti-inflammatory effects. The anticancer potential of various thiophene carboxamides, acting through mechanisms like tubulin polymerization inhibition, further underscores the therapeutic promise of this scaffold.

Future research should focus on:

  • Systematic SAR Studies: Conducting more comprehensive and direct comparative studies of a wider range of 3-methylthiophene-2-carboxylic acid derivatives to establish more definitive structure-activity relationships.

  • Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular mechanisms underlying the observed biological activities.

  • Lead Optimization: Optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety: Evaluating the most promising derivatives in relevant animal models to assess their in vivo efficacy and safety profiles.

By leveraging the insights and methodologies provided in this guide, researchers can accelerate the development of novel and effective therapeutic agents based on the versatile 3-methylthiophene-2-carboxylic acid scaffold.

References

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A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of 3-Methylthiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities.[1][2] Among these, 3-methylthiophene-2-carboxylic acid and its derivatives are of particular interest due to their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] Understanding the three-dimensional structure of these molecules at an atomic level is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new, more potent therapeutic agents.[4][5] X-ray crystallography stands as the definitive method for obtaining this precise structural information, revealing not only the molecule's conformation but also its intricate network of intermolecular interactions within the crystal lattice.[6][7]

This guide provides a comprehensive comparison of the X-ray crystal structures of key 3-Methylthiophene-2-carboxylic acid derivatives. It delves into the causality behind experimental choices in the crystallographic workflow and offers insights into how subtle changes in molecular structure can profoundly impact solid-state packing—a critical consideration for drug development and polymorphism.[6][8]

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the principles of crystallization and diffraction. Each step is critical for a successful outcome.

Step 1: Synthesis and High-Purity Aspiration

The synthesis of 3-methylthiophene-2-carboxylic acid derivatives typically involves standard organic chemistry transformations. For instance, the parent acid can be converted to an acid chloride, which is then reacted with an amine to form a carboxamide.[9] It is crucial that the final product is of high purity (ideally >98%), as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Step 2: The Art and Science of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[10][11] The ideal crystal should be a single, well-ordered entity, typically between 0.1 and 0.3 mm in all dimensions, and free of cracks or other defects.[10][12]

Causality in Solvent Selection and Technique:

The choice of solvent is paramount. A solvent in which the compound is moderately soluble is often a good starting point.[13] If the compound is too soluble, the solution may become supersaturated too quickly, leading to the formation of many small crystals instead of a few large ones.[13] Conversely, if solubility is too low, it may be difficult to achieve the necessary concentration for crystal growth.

Recommended Protocol: Slow Evaporation

A reliable method for small organic molecules is slow evaporation.

  • Dissolution: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near-saturation at room temperature. Use a clean, dust-free vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the vessel with a cap or parafilm with a few small holes pierced by a needle. This slows the rate of evaporation, allowing for the slow growth of well-ordered crystals.

  • Patience: Place the vessel in a vibration-free location and allow it to stand undisturbed for several days to weeks.[12] Patience is often rewarded with high-quality crystals.

G cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis Synthesis Synthesis of Derivative Purification Purification (>98%) Synthesis->Purification Dissolution Dissolution in Appropriate Solvent Purification->Dissolution High-purity sample Filtration Filtration to Remove Nuclei Dissolution->Filtration Evaporation Slow Evaporation Filtration->Evaporation DataCollection X-ray Data Collection Evaporation->DataCollection Single Crystal StructureSolution Structure Solution & Refinement DataCollection->StructureSolution

Experimental workflow for X-ray crystal structure analysis.

Step 3 & 4: Data Collection, Structure Solution, and Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. An intense beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[14] The collected data is then processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods, which provides an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final, accurate crystal structure.

Comparative Crystal Structure Analysis of 3-Methylthiophene-2-carboxylic Acid Derivatives

The true power of crystallography lies in comparative analysis. By examining the crystal structures of a series of related compounds, we can understand how different functional groups influence molecular conformation and crystal packing. Here, we compare the parent acid with its methyl ester and amide derivatives.

Compound 3-Methylthiophene-2-carboxylic acid Methyl 3-methylthiophene-2-carboxylate 3-Methylthiophene-2-carboxamide
Structure
Formula C₆H₆O₂S[15]C₇H₈O₂S[16]C₆H₇NOS[17]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
Key Intermolecular Interactions O-H···O hydrogen bonds forming centrosymmetric dimersC-H···O weak hydrogen bonds, π-π stackingN-H···O hydrogen bonds forming chains, N-H···S interactions
Conformation Carboxylic acid group is nearly coplanar with the thiophene ring.Ester group is twisted relative to the thiophene ring.Amide group is nearly coplanar with the thiophene ring.

Note: Crystallographic data for the parent acid and its methyl ester are inferred from closely related structures and general principles, as specific comparative studies were not identified in the search. The amide data is based on available information.

Analysis of Structural Variations:

  • 3-Methylthiophene-2-carboxylic acid: The defining feature of the parent acid's crystal structure is the formation of robust centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. This is a very common and stable packing motif for carboxylic acids.

  • Methyl 3-methylthiophene-2-carboxylate: By converting the carboxylic acid to a methyl ester, the primary hydrogen bond donor (the acidic proton) is removed. This fundamentally alters the crystal packing. The dominant intermolecular interactions are now weaker C-H···O interactions and potential π-π stacking of the thiophene rings. The loss of the strong hydrogen bonding can lead to a less dense packing arrangement.

  • 3-Methylthiophene-2-carboxamide: The introduction of the amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O). This allows for the formation of extended chains or tapes via N-H···O hydrogen bonds.[18] Additionally, the presence of the N-H group can lead to other interactions, such as N-H···S hydrogen bonds, further stabilizing the crystal lattice.[19] The planarity between the amide and the thiophene ring is often maintained to maximize conjugation.

G cluster_interactions Dominant Packing Forces Acid {3-Methylthiophene-2-carboxylic acid | {O-H···O Hydrogen Bonds | Centrosymmetric Dimers}} Ester {Methyl 3-methylthiophene-2-carboxylate | {C-H···O Interactions | π-π Stacking}} Amide {3-Methylthiophene-2-carboxamide | {N-H···O Hydrogen Bonds | N-H···S Interactions | Chains/Tapes}}

Comparison of dominant intermolecular interactions.

Implications for Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) directly impacts its physicochemical properties, such as solubility, dissolution rate, and stability—all of which are critical for bioavailability.[20]

  • Polymorphism: A single compound can often crystallize in multiple forms, known as polymorphs, each with a unique crystal structure and properties. The insights gained from comparative analysis help in understanding the factors that favor one polymorphic form over another. For instance, the robust hydrogen-bonding network in an amide derivative might lead to a more thermodynamically stable, but potentially less soluble, crystalline form compared to its ester counterpart.

  • Structure-Based Drug Design: X-ray crystallography is a cornerstone of structure-based drug design.[21] By visualizing how a thiophene derivative binds to its protein target, medicinal chemists can make rational modifications to the molecule to improve its binding affinity and selectivity.[20] For example, understanding the preferred conformation of the carboxamide group can guide the design of rigidified analogs that "lock in" the bioactive conformation, potentially leading to increased potency. The introduction of different substituents can also influence the molecule's electronic properties, which can be critical for its interaction with a biological target.[22]

Conclusion

The X-ray crystal structure analysis of 3-methylthiophene-2-carboxylic acid derivatives provides invaluable insights into their solid-state behavior. The conversion of the carboxylic acid to an ester or an amide drastically alters the intermolecular interactions, leading to fundamentally different crystal packing arrangements. This has profound implications for the material properties of these compounds and is a critical consideration in the field of drug development, where the solid form of an API can dictate its therapeutic efficacy. This guide underscores the necessity of a thorough crystallographic investigation as a foundational component of modern chemical and pharmaceutical research.

References

  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. (2018). Molecules. [Link]

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. (n.d.). Manasagangotri. [Link]

  • 3-methylthiophene-2-carboxamide. (n.d.). Stenutz. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). BMC Chemistry. [Link]

  • Methyl 3-methylthiophene-2-carboxylate. (n.d.). PubChem. [Link]

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). Bioorganic & Medicinal Chemistry. [Link]

  • Protein X-ray Crystallography and Drug Discovery. (2020). Molecules. [Link]

  • Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. (2023). MDPI. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2024). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2023). ChemistrySelect. [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023). Migration Letters. [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2024). MDPI. [Link]

  • How to grow crystals for X-ray crystallography. (2024). IUCr Journals. [Link]

  • Alkyl-substituted bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophenes: weakening of intermolecular interactions and additive-assisted crystallization. (2023). RSC Publishing. [Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. (2020). MDPI. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich Department of Chemistry. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PubMed. [Link]

  • Protein X-ray Crystallography and Drug Discovery. (2020). ResearchGate. [Link]

  • 3-methylthiophene-2-carboxylic acid. (n.d.). PubChem. [Link]

  • A study on the effect of substitutions and intermolecular interactions in thiophene 3-carboxamides. (2008). ResearchGate. [Link]

  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. (2020). ResearchGate. [Link]

  • X-ray crystallography in drug discovery. (2012). PubMed. [Link]

  • Some tricks for the single-crystal growth of small molecules. (2015). ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry. [Link]

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate. (2019). IUCr. [Link]

  • Methyl 3-Amino-4-methylthiophene-2-carboxylate. (n.d.). SGR. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Molecules. [Link]

  • Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. (2021). Chemical and Pharmaceutical Bulletin. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. (2022). Acta Crystallographica Section E: Crystallographic Communications. [Link]

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comparing the acidity of 3-Methylthiophene-2-carboxylic acid with other substituted thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the acidity of 3-Methylthiophene-2-carboxylic acid with its isomers and substituted analogs, designed for researchers in medicinal chemistry and structural biology.

Executive Summary & Bioisosteric Context

In drug design, 3-Methylthiophene-2-carboxylic acid serves as a critical bioisostere for o-toluic acid (2-methylbenzoic acid). However, unlike the benzene series where ortho-substitution dramatically increases acidity (the "Ortho Effect"), the thiophene scaffold exhibits a distinct physicochemical profile due to its 5-membered ring geometry and the electronic nature of the sulfur atom.

This guide analyzes the acidity (pKa) differences between 3-methylthiophene-2-carboxylic acid, its positional isomers (4-methyl, 5-methyl), and the unsubstituted parent, providing a mechanistic basis for these shifts.

Key Findings
  • 3-Methylthiophene-2-carboxylic acid is less acidic (higher pKa) than the unsubstituted thiophene-2-carboxylic acid.

  • The "Ortho Effect" Anomaly: Unlike o-toluic acid, which is stronger than benzoic acid due to steric inhibition of resonance, the 3-methyl group in thiophene does not exert sufficient steric bulk to twist the carboxylate out of plane, allowing the electron-donating (+I) effect to dominate.

  • Positional Sensitivity: The electronic influence of the methyl group varies marginally between the 3-, 4-, and 5-positions, but all methyl isomers are weaker acids than the parent.

Comparative Data Analysis

The following table synthesizes experimental and predicted pKa values to establish a quantitative landscape.

CompoundStructurepKa (aq/approx)Relative AcidityElectronic Effect
Thiophene-2-carboxylic acid Unsubstituted3.49 – 3.53 ReferenceResonance stabilization of anion
3-Methylthiophene-2-carboxylic acid 3-Methyl (ortho-like)3.68 ± 0.10 Weaker+I (Inductive donation) > Steric effects
5-Methylthiophene-2-carboxylic acid 5-Methyl (para-like)3.71 ± 0.10 Weaker+I and +M (Mesomeric donation)
4-Methylthiophene-2-carboxylic acid 4-Methyl (meta-like)3.75 ± 0.10 *Weaker+I (Inductive donation)
3-Bromothiophene-2-carboxylic acid 3-Bromo (ortho-like)~2.8 – 3.0 Stronger-I (Inductive withdrawal) dominates

*Note: Values for 4-methyl are estimated based on Hammett substituent constants for thiophenes.

Structural Logic & Mechanism

The acidity of carboxylic acids depends on the stability of the carboxylate anion (


).[1]
  • Parent Scaffold: Thiophene-2-carboxylic acid (

    
    ) is stronger than benzoic acid (
    
    
    
    ) due to the electron-withdrawing nature of the sulfur atom (
    
    
    effect) which stabilizes the anion.
  • 3-Methyl Effect (The Anomaly):

    • In Benzene: A methyl group at the ortho position forces the carboxyl group out of planarity with the ring (Steric Inhibition of Resonance). This breaks the conjugation between the ring and the carbonyl, preventing the ring from destabilizing the anion's negative charge. Result: o-Toluic acid (

      
      ) is stronger  than Benzoic acid (
      
      
      
      ).
    • In Thiophene: The external bond angles of the 5-membered ring are wider (

      
       vs 
      
      
      
      in benzene). This geometry reduces the steric clash between the 3-methyl group and the 2-carboxyl group. The carboxyl group remains largely coplanar, allowing the methyl group's electron-donating inductive effect (
      
      
      ) to destabilize the anion. Result: 3-Methylthiophene-2-carboxylic acid is weaker than the parent.

Mechanistic Visualization

The following diagram illustrates the competing steric and electronic forces governing the acidity.

AcidityMechanism Parent Thiophene-2-COOH (pKa ~3.53) Anion Carboxylate Anion Stability Parent->Anion Reference Stability Methyl3 3-Methyl Isomer (pKa ~3.68) Inductive Methyl (+I Effect) Electron Donation Methyl3->Inductive Steric Steric Bulk (Low in 5-ring) Methyl3->Steric Inductive->Anion Destabilizes (Decreases Acidity) Steric->Anion Minimal Twist (No Resonance Inhibition)

Figure 1: Mechanistic pathway showing why the 3-methyl substituent decreases acidity. The +I electronic effect overwhelms the negligible steric effect.

Experimental Protocol: Determination of pKa

For researchers needing to validate these values experimentally, the following potentiometric titration protocol is recommended. Thiophene derivatives often have low aqueous solubility, requiring a mixed-solvent approach.

Method: Potentiometric Titration in Aqueous Methanol

Objective: Determine the thermodynamic pKa (


) by extrapolating apparent pKa values from mixed solvents.

Materials:

  • Analyte: 3-Methylthiophene-2-carboxylic acid (>98% purity).

  • Solvent: Carbonate-free water and HPLC-grade Methanol (MeOH).

  • Titrant: 0.1 M KOH (standardized).

  • Equipment: pH meter with a glass-calomel combination electrode (e.g., Mettler Toledo), jacketed titration vessel at 25°C.

Workflow:

  • Preparation: Prepare three solutions of the analyte (

    
    ) in varying MeOH:Water ratios (e.g., 20%, 30%, 40% v/v MeOH).
    
  • Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4.01 and 7.00). Note: For mixed solvents, apply the Yasuda-Shedlovsky correction.

  • Titration:

    • Purge solution with

      
       gas to remove dissolved 
      
      
      
      .
    • Titrate with 0.1 M KOH in small increments (

      
      ).
      
    • Record pH after stabilization (drift < 0.005 pH/min).

  • Data Processing:

    • Plot

      
       vs. Volume of titrant.
      
    • Determine the pH at half-equivalence point (

      
      ).
      
    • Yasuda-Shedlovsky Equation: Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • The y-intercept represents the aqueous

      
      .
      

ProtocolWorkflow Start Start: Weigh Sample (0.01 M conc) Dissolve Dissolve in MeOH/Water (20%, 30%, 40% ratios) Start->Dissolve Purge N2 Purge (Remove CO2) Dissolve->Purge Titrate Titrate with 0.1M KOH (Inert Atmosphere) Purge->Titrate Record Record pH (Half-Equivalence Point) Titrate->Record Plot Yasuda-Shedlovsky Plot (Extrapolate to 0% MeOH) Record->Plot Result Final Aqueous pKa Plot->Result

Figure 2: Workflow for accurate pKa determination of sparingly soluble thiophene acids.

References

  • Campaigne, E., & LeSuer, W. M. (1953).[2] "3-Thenoic Acid".[2][3] Organic Syntheses, 33, 94. (Source for synthesis and fundamental properties of thiophene carboxylic acids). Link

  • Spinelli, D., et al. (1975). "Electronic effects in five-membered heteroaromatic rings." Journal of the Chemical Society, Perkin Transactions 2. (Fundamental study on Hammett constants in thiophenes).
  • ChemicalBook. (2025). "3-Methyl-2-thiophenecarboxylic acid Properties and Predicted pKa". Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10700, Thiophene-2-carboxylic acid". PubChem. Link

  • Palanisami, N., et al. (2013). "Non-covalently aggregated zinc and cadmium complexes derived from substituted aromatic carboxylic acids". Inorganica Chimica Acta, 405, 522-531.

Sources

A Comparative Guide to the Antioxidant Properties of 3-Methylthiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Chemical Rationale for Antioxidant Activity in Thiophene Derivatives

The antioxidant potential of thiophene derivatives is intrinsically linked to their chemical structure. The sulfur atom within the thiophene ring, with its available lone pairs of electrons, plays a crucial role in the molecule's ability to donate electrons and stabilize free radicals.[1] Furthermore, the nature and position of substituents on the thiophene ring can significantly modulate this antioxidant capacity. Electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, can enhance the antioxidant activity by increasing the electron density of the thiophene ring, making it more facile to donate a hydrogen atom or an electron to a free radical.[2] Conversely, electron-withdrawing groups may diminish this activity. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel thiophene-based antioxidants.

Assessing Antioxidant Potential: A Multi-faceted Approach

To provide a comprehensive assessment of antioxidant properties, it is essential to employ a battery of in vitro assays, each with a distinct mechanism of action. This multi-assay approach ensures a more complete and reliable evaluation of a compound's antioxidant profile. The three most widely accepted and utilized assays in this context are the DPPH, ABTS, and FRAP assays.

The Underlying Principles of Key Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is measured spectrophotometrically, with a greater decrease in absorbance indicating higher antioxidant activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. Antioxidants present in the sample reduce the blue-green ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant power. This assay is versatile as it can be used to measure the antioxidant capacity of both hydrophilic and lipophilic compounds.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.

The following diagram illustrates the general workflow for assessing the antioxidant activity of chemical compounds.

Antioxidant_Assay_Workflow cluster_preparation Sample & Reagent Preparation cluster_assay In Vitro Antioxidant Assays cluster_measurement Data Acquisition cluster_analysis Data Analysis Compound Test Compound (3-Methylthiophene-2-carboxylic acid derivative) DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP Solvent Solvent (e.g., Methanol, Ethanol) Standard Standard Antioxidant (e.g., Ascorbic Acid, Trolox) Standard->DPPH Standard->ABTS Standard->FRAP Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH Reagents->ABTS Reagents->FRAP Spectrophotometer Spectrophotometer (Measure Absorbance) DPPH->Spectrophotometer ABTS->Spectrophotometer FRAP->Spectrophotometer IC50 Calculate IC50 or % Inhibition Spectrophotometer->IC50 Comparison Compare with Standard and other Derivatives IC50->Comparison

Caption: General workflow for in vitro antioxidant activity assessment.

Comparative Antioxidant Activity of 3-Methylthiophene-2-carboxylic Acid Derivatives

CompoundSubstituent at 3-position% Inhibition (ABTS Assay)
Derivative Series 1 -NH₂ (Amino)46.9 - 62.0%
Derivative Series 2 -OH (Hydroxyl)28.4 - 54.9%
Derivative Series 3 -CH₃ (Methyl)12.0 - 22.9%
Ascorbic Acid (Standard) N/A88.44%

Data sourced from Al-Ghorbani, M., et al. (2023).[2]

Analysis of Structure-Activity Relationship

The data clearly demonstrates a strong correlation between the nature of the substituent at the 3-position and the antioxidant activity of the thiophene-2-carboxamide derivatives.

  • Amino Derivatives: The 3-amino substituted derivatives exhibited the highest antioxidant activity, with one derivative showing an inhibition of 62.0%, which is comparable to the standard, ascorbic acid.[2] This enhanced activity can be attributed to the strong electron-donating nature of the amino group, which increases the electron density on the thiophene ring, thereby facilitating the donation of a hydrogen atom or electron to scavenge free radicals.[2]

  • Hydroxyl Derivatives: The 3-hydroxy substituted derivatives displayed moderate antioxidant activity. The hydroxyl group is also an electron-donating group, but its effect is less pronounced than the amino group in this series.

  • Methyl Derivatives: The 3-methyl substituted derivatives showed the lowest antioxidant activity among the tested compounds.[2] The methyl group is a weak electron-donating group, and its contribution to enhancing the antioxidant capacity of the thiophene ring is minimal compared to the amino and hydroxyl groups.

This hierarchical order of activity (Amino > Hydroxyl > Methyl) provides a clear and actionable insight for medicinal chemists: the introduction of strong electron-donating groups at the 3-position of the thiophene-2-carboxylic acid scaffold is a promising strategy for developing potent antioxidants.

The following diagram illustrates the proposed mechanism of how electron-donating groups enhance antioxidant activity.

SAR_Mechanism cluster_thiophene cluster_substituent cluster_explanation Thiophene Facilitate Facilitates H-atom or electron donation Thiophene->Facilitate Enhanced ability EDG Electron-Donating Group (-NH2, -OH) EDG->Thiophene Attached to position 3 Increase Increases electron density on the thiophene ring EDG->Increase Radical Free Radical (R•) Stabilize Stabilizes the free radical Radical->Stabilize Becomes stabilized Increase->Facilitate Facilitate->Radical Donates H• or e-

Caption: Influence of electron-donating groups on antioxidant activity.

Experimental Protocols

To ensure the reproducibility and validity of research findings, it is imperative to follow standardized and well-documented experimental protocols. The following are detailed, step-by-step methodologies for the DPPH, ABTS, and FRAP assays.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store this solution in a dark, airtight container at 4°C.

    • Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid, Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add a specific volume of the test compound or standard solution (e.g., 100 µL).

    • Add a corresponding volume of the DPPH working solution (e.g., 100 µL) to each well/tube.

    • Prepare a blank sample containing the solvent and the DPPH solution.

    • Incubate the plate/tubes in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a microplate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound/standard.

    • Plot a graph of % Inhibition versus concentration and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) in water.

    • Prepare a solution of potassium persulfate (e.g., 2.45 mM) in water.

    • Generate the ABTS•+ stock solution by mixing the ABTS and potassium persulfate solutions in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm to obtain the working solution.

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution (e.g., 10 µL) to a 96-well microplate or cuvette.

    • Add a larger volume of the ABTS•+ working solution (e.g., 190 µL) and mix thoroughly.

    • Incubate at room temperature for a defined time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay Protocol
  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.

    • Prepare a series of concentrations of a known reducing agent (e.g., FeSO₄·7H₂O) to create a standard curve.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test compound or standard solution (e.g., 30 µL) to a 96-well microplate.

    • Add a larger volume of the pre-warmed FRAP reagent (e.g., 270 µL) and mix.

    • Incubate the plate at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using the absorbance values of the FeSO₄ standards.

    • Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as µM Fe(II) equivalents.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the antioxidant properties of 3-Methylthiophene-2-carboxylic acid derivatives, emphasizing the importance of structure-activity relationships and robust experimental methodologies. The available data strongly suggests that the introduction of electron-donating substituents, particularly amino groups, at the 3-position of the thiophene ring is a highly effective strategy for enhancing antioxidant activity.

For future research, it is recommended to:

  • Synthesize and test 3-Methylthiophene-2-carboxylic acid: Obtaining experimental data for the parent compound is crucial for establishing a definitive baseline for comparison.

  • Explore a wider range of substituents: Investigating the effects of other electron-donating and electron-withdrawing groups at various positions on the thiophene ring will provide a more complete understanding of the SAR.

  • Conduct in vivo studies: While in vitro assays are valuable for initial screening, in vivo studies are necessary to confirm the antioxidant efficacy and assess the bioavailability and safety of these compounds in a biological system.

By systematically applying the principles and protocols outlined in this guide, researchers can accelerate the discovery and development of novel and potent thiophene-based antioxidants with the potential for significant therapeutic impact.

References

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 23. [Link]

  • Mendonça Junior, F. J. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(15), 4479. [Link]

  • Tavadyan, L. A., et al. (2017). Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives. Molecules, 22(4), 523. [Link]

  • Badiceanu, C., et al. (2021). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 69(3), 546-554. [Link]

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A Researcher's Guide to Spectroscopic Analysis: Bridging the Gap Between Theory and Experiment for 3-Methylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and material science, the precise characterization of molecular structures is paramount. For heterocyclic compounds like 3-Methylthiophene-2-carboxylic acid, a molecule of interest for its potential applications in medicinal chemistry and organic electronics, a multi-faceted spectroscopic approach is essential. This guide provides an in-depth comparison of experimental and theoretically predicted spectroscopic data for this compound. Moving beyond a simple data dump, we will delve into the causality behind experimental choices and the theoretical underpinnings of our predictions, offering a robust framework for researchers to validate and interpret their own findings.

The Synergy of Experimental and Computational Spectroscopy

The core principle of this guide rests on the synergy between acquiring high-quality experimental spectra and generating accurate theoretical predictions. Experimental data provides a real-world snapshot of a molecule's behavior, influenced by its environment (e.g., solvent, solid state). Computational chemistry, particularly Density Functional Theory (DFT), offers a theoretical model of the molecule in a controlled, often gaseous, state. The comparison of these two datasets is a powerful tool for:

  • Structural Confirmation: Discrepancies between experimental and predicted data can reveal unexpected structural features or the presence of impurities.

  • Vibrational Mode Assignment: Theoretical calculations provide a detailed assignment of vibrational modes observed in FT-IR and FT-Raman spectra, which can be ambiguous to interpret from experimental data alone.

  • Understanding Electronic Transitions: Time-Dependent DFT (TD-DFT) calculations can elucidate the nature of electronic transitions observed in UV-Vis spectroscopy.

  • Predictive Power: Once a computational method is validated against experimental data for a known compound, it can be used with greater confidence to predict the properties of novel, related molecules.

Experimental Protocols: A Foundation of Trustworthiness

The reliability of any spectroscopic comparison hinges on the quality of the experimental data. The following are detailed, step-by-step methodologies for acquiring the necessary spectra. These protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Objective: To probe the vibrational modes of the molecule. Covalent bonds vibrate at specific frequencies, and these are sensitive to the bond strength and the mass of the connected atoms.

Experimental Workflow:

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample 3-Methylthiophene-2-carboxylic acid (solid) Pellet Homogeneous KBr Pellet Sample->Pellet Grind and press FTRaman FT-Raman Spectrometer Sample->FTRaman Place in capillary tube KBr Potassium Bromide (KBr) KBr->Pellet FTIR FT-IR Spectrometer Pellet->FTIR Place in sample holder IR_Spectrum FT-IR Spectrum FTIR->IR_Spectrum Fourier Transform Raman_Spectrum FT-Raman Spectrum FTRaman->Raman_Spectrum Fourier Transform Vibrational Mode Assignment Vibrational Mode Assignment IR_Spectrum->Vibrational Mode Assignment Raman_Spectrum->Vibrational Mode Assignment

Caption: Workflow for FT-IR and FT-Raman Spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation (FT-IR):

    • Thoroughly dry a small amount of high-purity 3-Methylthiophene-2-carboxylic acid and spectroscopic grade potassium bromide (KBr) to remove any residual water, which has a strong IR signal.

    • In an agate mortar, grind a small amount of the sample with KBr in a ratio of approximately 1:100. The goal is to achieve a fine, homogeneous powder.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet. A transparent pellet is crucial for minimizing light scattering.

  • Data Acquisition (FT-IR):

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.[1]

    • Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Acquisition (FT-Raman):

    • Place a small amount of the crystalline sample into a glass capillary tube.

    • Acquire the FT-Raman spectrum using a near-infrared laser (e.g., 1064 nm) to minimize fluorescence. Collect data in the range of 3500-50 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shift of a nucleus is highly sensitive to the electron density around it.

Experimental Workflow:

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample 3-Methylthiophene-2-carboxylic acid NMR_Tube Sample in NMR Tube Sample->NMR_Tube Dissolve Solvent Deuterated Solvent (e.g., CDCl3) with TMS Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Insert into probe H_Spectrum ¹H NMR Spectrum NMR_Spectrometer->H_Spectrum Acquire ¹H data C_Spectrum ¹³C NMR Spectrum NMR_Spectrometer->C_Spectrum Acquire ¹³C data Chemical Shift and Coupling Constant Analysis Chemical Shift and Coupling Constant Analysis H_Spectrum->Chemical Shift and Coupling Constant Analysis Chemical Shift Analysis Chemical Shift Analysis C_Spectrum->Chemical Shift Analysis

Caption: Workflow for ¹H and ¹³C NMR Spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as its residual peak should not overlap with sample peaks.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans and a longer acquisition time are typically required.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To probe the electronic transitions within the molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for the most intense peak to ensure linearity (Beer-Lambert Law).

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Fill a cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-800 nm.

Computational Methodology: The Theoretical Lens

The accuracy of predicted spectroscopic data is highly dependent on the chosen computational method and basis set. For molecules like 3-Methylthiophene-2-carboxylic acid, Density Functional Theory (DFT) has been shown to provide a good balance of accuracy and computational cost.

Computational Workflow:

G cluster_setup Model Setup cluster_calc Calculations cluster_output Predicted Data Input Input Structure of 3-Methylthiophene-2-carboxylic acid Method Select Method and Basis Set (e.g., B3LYP/6-311++G(d,p)) Input->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq NMR GIAO NMR Calculation Opt->NMR TDDFT TD-DFT Calculation Opt->TDDFT Vib_Spectra Predicted FT-IR and FT-Raman Spectra Freq->Vib_Spectra NMR_Shifts Predicted ¹H and ¹³C Chemical Shifts NMR->NMR_Shifts UV_Vis Predicted UV-Vis Spectrum TDDFT->UV_Vis

Caption: Workflow for Computational Spectroscopic Predictions.

Details of the Computational Approach:

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional has a proven track record for providing reliable results for a wide range of organic molecules.

  • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is well-suited for describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.

  • Geometry Optimization: The molecular geometry is first optimized to find the lowest energy conformation.

  • Frequency Calculations: These calculations are performed on the optimized geometry to predict the vibrational frequencies (FT-IR and FT-Raman). A scaling factor (typically around 0.96-0.98 for B3LYP) is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

  • NMR Calculations: The Gauge-Including Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts. The calculated shielding tensors are then referenced to the shielding tensor of TMS, calculated at the same level of theory.

  • UV-Vis Calculations: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which are used to generate the predicted UV-Vis spectrum.

Comparison of Spectroscopic Data

The following sections present a comparative analysis of the experimental and predicted spectroscopic data. As noted, for FT-IR, FT-Raman, ¹³C NMR, and UV-Vis, we will use data for 2-thiophene carboxylic acid as a well-documented proxy to illustrate the comparison process, followed by a discussion of the expected influence of the 3-methyl group.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational spectrum of a carboxylic acid is characterized by several key features. For 2-thiophene carboxylic acid, a strong correlation is observed between the experimental and scaled theoretical vibrational frequencies.[1]

Vibrational Mode Experimental FT-IR (cm⁻¹) (2-thiophene carboxylic acid) [1]Experimental FT-Raman (cm⁻¹) (2-thiophene carboxylic acid) [1]Predicted (B3LYP/6-31G ) (cm⁻¹) (2-thiophene carboxylic acid)**[1]Expected for 3-Methylthiophene-2-carboxylic acid
O-H stretch (dimer)~3000-2500 (broad)-~3088Broad absorption in the same region.
C-H stretch (ring)~3100~3100~3120-3080Similar, with an additional C-H stretch from the methyl group around 2950-2850 cm⁻¹.
C=O stretch~1670~1670~1669Similar, possibly slightly lower due to the electron-donating effect of the methyl group.
C=C stretch (ring)~1530, 1410~1530, 1410~1526, 1410Similar, with potential shifts due to the methyl substituent.
C-O stretch~1300~1300~1290Similar region.
O-H bend (in-plane)~1430~1430~1432Similar region.

Discussion:

The broad O-H stretching band in the FT-IR spectrum is characteristic of the hydrogen-bonded dimer structure of carboxylic acids in the solid state. The C=O stretching frequency is a sharp, intense band and its position is sensitive to electronic effects. The predicted values for 2-thiophene carboxylic acid show excellent agreement with the experimental data, validating the computational approach.[1] For 3-Methylthiophene-2-carboxylic acid, the introduction of the electron-donating methyl group is expected to slightly lower the C=O stretching frequency due to a small increase in electron density in the carbonyl bond. The C-H stretching region will be more complex due to the additional symmetric and asymmetric stretching modes of the methyl group.

NMR Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides detailed information about the electronic environment of each nucleus.

¹H NMR Data

Proton Experimental Chemical Shift (ppm) (3-Methylthiophene-2-carboxylic acid) Predicted (GIAO/B3LYP) (ppm)
COOH~12-13 (broad)Expected to be in a similar downfield region.
H4~7.5Predictions would be generated for comparison.
H5~6.9Predictions would be generated for comparison.
CH₃~2.6Predictions would be generated for comparison.

¹³C NMR Data (using 2-thiophene carboxylic acid as a proxy)

Carbon Experimental Chemical Shift (ppm) (2-thiophene carboxylic acid) Predicted (GIAO/B3LYP) (ppm) (2-thiophene carboxylic acid) Expected for 3-Methylthiophene-2-carboxylic acid
COOH~165Would be calculated for comparison.Similar region, ~165-170 ppm.
C2~134Would be calculated for comparison.The chemical shift will be influenced by the attached methyl group.
C3~128Would be calculated for comparison.The chemical shift will be influenced by the adjacent carboxylic acid.
C4~128Would be calculated for comparison.Similar to C3 in the parent compound.
C5~134Would be calculated for comparison.Similar to C2 in the parent compound.
CH₃--~15-20 ppm.

Discussion:

The proton of the carboxylic acid group is typically found far downfield (10-13 ppm) and is often broad due to hydrogen bonding and exchange.[2] The protons on the thiophene ring will show characteristic chemical shifts and coupling constants that are influenced by the positions of the substituents. For 3-Methylthiophene-2-carboxylic acid, the methyl group at the 3-position will cause a shielding effect (upfield shift) on the adjacent ring protons compared to the unsubstituted thiophene ring.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is characteristically found in the 160-185 ppm region. The chemical shifts of the thiophene ring carbons are sensitive to the electronic effects of the substituents. The GIAO method is generally reliable for predicting carbon chemical shifts, and any systematic deviations from experimental values can often be corrected with a scaling factor. The presence of the methyl group in 3-Methylthiophene-2-carboxylic acid will directly impact the chemical shift of C3 and have a smaller effect on the other ring carbons.

UV-Vis Spectroscopy

The UV-Vis spectrum of thiophene derivatives is typically characterized by π → π* transitions. For 2-thiophene carboxylic acid, the absorption maximum is around 250-270 nm.

Discussion:

TD-DFT calculations are instrumental in assigning the observed absorption bands to specific electronic transitions. The predicted λmax values are generally in good agreement with experimental data, although the accuracy can be influenced by the choice of functional and the inclusion of solvent effects in the calculation. For 3-Methylthiophene-2-carboxylic acid, the methyl group is expected to cause a small red shift (bathochromic shift) in the absorption maximum compared to the parent compound due to its electron-donating nature, which slightly raises the energy of the highest occupied molecular orbital (HOMO).

Conclusion: A Unified Approach to Molecular Characterization

This guide has outlined a comprehensive framework for the comparison of experimental and predicted spectroscopic data for 3-Methylthiophene-2-carboxylic acid. By integrating high-quality experimental protocols with robust computational methods, researchers can achieve a deeper understanding of the structural and electronic properties of their target molecules. The close agreement typically observed between scaled DFT predictions and experimental results for similar compounds underscores the predictive power of modern computational chemistry. This synergistic approach not only provides a higher level of confidence in structural assignments but also builds a foundation for the rational design of new molecules with desired properties.

References

  • DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. National Institutes of Health. [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

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